molecular formula C2H6O4S B12060304 Dimethyl-13C2,d6 sulfate

Dimethyl-13C2,d6 sulfate

カタログ番号: B12060304
分子量: 134.16 g/mol
InChIキー: VAYGXNSJCAHWJZ-KLFIIISESA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Dimethyl-13C2,d6 sulfate is a useful research compound. Its molecular formula is C2H6O4S and its molecular weight is 134.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl-13C2,d6 sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl-13C2,d6 sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C2H6O4S

分子量

134.16 g/mol

IUPAC名

bis(trideuterio(113C)methyl) sulfate

InChI

InChI=1S/C2H6O4S/c1-5-7(3,4)6-2/h1-2H3/i1+1D3,2+1D3

InChIキー

VAYGXNSJCAHWJZ-KLFIIISESA-N

異性体SMILES

[2H][13C]([2H])([2H])OS(=O)(=O)O[13C]([2H])([2H])[2H]

正規SMILES

COS(=O)(=O)OC

製品の起源

United States

Foundational & Exploratory

Technical Guide: Chemical Properties & Applications of Dimethyl-13C2,d6 Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl-13C2,d6 sulfate (DMS-13C2,d6) is a high-precision isotopologue of dimethyl sulfate, characterized by the substitution of all carbon atoms with Carbon-13 (


C) and all hydrogen atoms with Deuterium (

H or D).[1][2][3][4] This dual-labeled electrophile serves as a critical reagent in the synthesis of stable isotope-labeled (SIL) internal standards, the development of deuterated pharmaceuticals, and the structural elucidation of biomolecules via NMR.

This guide provides a rigorous technical analysis of its physicochemical properties, mechanistic behavior in methylation reactions, and specific handling protocols required for safety and experimental success.

Part 1: Chemical Identity & Physical Specifications

DMS-13C2,d6 is a "heavy" methylating agent. Unlike its unlabeled counterpart, it introduces a methyl group with a mass shift of +4 Da (


CD

) per methylation event. This unique signature is essential for mass spectrometry resolution and metabolic tracing.
Table 1: Comparative Physicochemical Properties
PropertyUnlabeled Dimethyl SulfateDimethyl-13C2,d6 SulfateTechnical Significance
CAS Number 77-78-11216599-58-4 Unique identifier for regulatory compliance.[2]
Formula (CH

)

SO

(

CD

)

SO

Dual-isotope labeling source.
Molar Mass 126.13 g/mol 134.15 g/mol +8 Da mass shift enables distinct MS separation.
Density (25°C) 1.33 g/mL1.417 g/mL Higher density due to heavy isotopes; affects volumetric dosing.
Boiling Point 188°C (dec.)~188°CHigh boiling point allows for elevated reaction temperatures.
Isotopic Purity N/A

99 atom %

C

98 atom % D
Crucial for preventing "isotopic scrambling" in NMR/MS data.
Solubility Ethers, AromaticsEthers, AromaticsCompatible with standard organic synthesis solvents (THF, DCM).

Part 2: Mechanistic Principles of Labeling

The SN2 Methylation Mechanism

DMS-13C2,d6 acts as a hard electrophile. The reaction proceeds via a bimolecular nucleophilic substitution (


) mechanism. The nucleophile (Nu

) attacks the

C of the methyl group, displacing the methyl sulfate anion.
  • Selectivity: Primary amines > Secondary amines > Phenols > Alcohols.

  • Stoichiometry: Only one methyl group is typically transferred efficiently under mild conditions; the second methyl group requires higher temperatures, often leading to degradation.

The Deuterium Kinetic Isotope Effect (DKIE)

The incorporation of deuterium introduces a Kinetic Isotope Effect.[4][5][6] Because the C-D bond has a lower zero-point energy (ZPE) than the C-H bond, it is more stable and harder to break.

  • Primary DKIE (

    
    ):  If the C-D bond is broken during metabolism (e.g., oxidative demethylation by Cytochrome P450), the reaction rate is significantly slowed. This is the foundational principle behind Deuterated Drugs , which often exhibit longer half-lives.
    
  • Secondary DKIE (

    
    ):  In the methylation reaction itself (where the C-O bond breaks, not the C-D bond), the rate difference is negligible, meaning DMS-13C2,d6 reacts with similar kinetics to unlabeled DMS.
    
"Heavy Methyl" NMR Utility

The


CD

group is invisible in proton (

H) NMR but highly active in

C NMR and Deuterium NMR.
  • Simplification: Eliminates proton noise in complex regions.

  • Methyl-TROSY: In protein NMR,

    
    C-labeled methyls provide sharp signals for large complexes, while the deuterium decoupling extends the relaxation times (
    
    
    
    ), sharpening the peaks further.

Part 3: Visualization of Reaction Pathways

Diagram 1: Mechanistic Pathway & Workflow

The following diagram illustrates the


 attack mechanism and the downstream utility in drug metabolism studies.

MethylationWorkflow Reagent Dimethyl-13C2,d6 Sulfate (Electrophile) TS Transition State [Nu...13CD3...OSO3Me]‡ Reagent->TS Substrate Nucleophile (R-NH2 / R-OH) Substrate->TS SN2 Attack Product Labeled Product R-13CD3 TS->Product Methyl Transfer Metabolism Metabolic Stability (Reduced Clearance) Product->Metabolism In Vivo Study Quant MS Quantification (+4 Da Shift) Product->Quant Bioanalysis

Caption: SN2 reaction pathway of Dimethyl-13C2,d6 sulfate transferring a heavy methyl group to a nucleophile, enabling downstream metabolic and quantitative analysis.

Part 4: Experimental Protocols

Safety Warning (Critical)

Dimethyl sulfate is a potent carcinogen, mutagen, and corrosive agent. It is fatal if inhaled.

  • Engineering Controls: All operations must be performed in a functioning fume hood with a closed system if possible.

  • PPE: Use SilverShield® (EVOH) or ChemTek™ gloves. Standard nitrile gloves provide insufficient protection against DMS permeation.

  • Neutralization: Keep a solution of 10% aqueous ammonia or 1M NaOH nearby to neutralize spills immediately.

Protocol: Synthesis of a CD -Labeled Drug Intermediate (O-Methylation)

Objective: To synthesize 4-(


C,d

-methoxy)benzoic acid from 4-hydroxybenzoic acid.
  • Setup:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.

    • Flush with Argon or Nitrogen.

  • Solubilization:

    • Add 4-hydroxybenzoic acid (1.0 eq) and anhydrous Potassium Carbonate (

      
      , 1.5 eq) to the flask.
      
    • Add anhydrous Acetone or DMF (0.2 M concentration relative to substrate).

    • Stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Addition of Reagent:

    • Caution: Calculate the volume of Dimethyl-13C2,d6 sulfate using its density (1.417 g/mL ), not the standard density.

    • Using a gas-tight syringe, add Dimethyl-13C2,d6 sulfate (1.1 eq) dropwise over 10 minutes.

  • Reaction:

    • Heat the mixture to reflux (approx. 60°C for Acetone) for 4-6 hours.

    • Monitor reaction progress via TLC or LC-MS (look for M+4 mass shift).

  • Quenching & Workup:

    • Cool to room temperature.

    • Add 2 mL of 10% Ammonium Hydroxide (

      
      ) and stir for 30 minutes to destroy excess DMS-13C2,d6. This step is mandatory for safety. 
      
    • Dilute with water and extract with Ethyl Acetate.

    • Wash organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
  • Analysis:

    • MS: Verify [M+H]+ peak is shifted by +4 units compared to unlabeled standard.

    • NMR:

      
      H NMR will show the disappearance of the phenol proton and the absence of the methoxy peak (since it is deuterated). 
      
      
      
      C NMR will show a strong multiplet signal for the methyl carbon.

Part 5: Applications in Drug Development[1]

Metabolic Stability Enhancement (Deuterium Switch)

Replacing a labile C-H bond with a C-D bond can significantly reduce the rate of metabolism mediated by Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C19).

  • Mechanism: The C-D bond requires higher activation energy to break (primary KIE).

  • Result: The drug remains in circulation longer (increased

    
    ), potentially allowing for lower dosing frequencies.[7]
    
  • Role of DMS-13C2,d6: It is the primary reagent for introducing this motif into phenol or amine moieties during lead optimization.

Internal Standards for LC-MS/MS

In quantitative bioanalysis (DMPK), an internal standard (IS) is required to normalize matrix effects.

  • Requirement: The IS must co-elute with the analyte but be mass-resolved.

  • Advantage: A

    
    CD
    
    
    
    label provides a +4 Da shift, which is generally sufficient to avoid isotopic overlap with the natural abundance M+2 or M+3 peaks of the analyte (especially for molecules < 500 Da).
  • Stability: Unlike deuterium-only labels on exchangeable protons (which can be lost in protic solvents), the methyl group from DMS is chemically stable.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6497, Dimethyl Sulfate. PubChem. Available at: [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. (Contextual grounding on Deuterium KIE).
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Dimethyl Sulfate. NJ.gov. Available at: [Link]

Sources

Technical Guide: Molecular Weight Analysis of Native vs. Dimethyl-13C2,d6 Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative mass spectrometry (MS) and mechanistic organic chemistry, Dimethyl-13C2,d6 sulfate (


) serves as a high-precision isotopologue of native Dimethyl sulfate  (DMS).

This guide details the precise molecular weight differences between the native and stable isotope-labeled (SIL) forms. It provides a validated workflow for utilizing these reagents in differential labeling (e.g., comparative proteomics or metabolomics) and explains the critical "Inverse Isotope Effect" observed in chromatography.

Key Metric: The molecular weight difference between the intact reagents is ~8.04 Da . However, the mass shift observed on a methylated analyte (per methyl group transferred) is ~4.02 Da .

Part 1: Theoretical Basis & Isotopic Calculations

To understand the mass spectral data, we must first establish the exact atomic mass differences derived from the substitution of Carbon-12 and Protium (


) with Carbon-13 and Deuterium (

or D).
Atomic Mass Constants

Values based on IUPAC standard atomic weights.

IsotopeExact Mass (Da)Difference (

) from Native

12.00000-

13.00335+1.00335

1.00783-

2.01410+1.00627
Reagent Molecular Weight Calculation

Dimethyl sulfate contains two methyl groups.[1] In the labeled form, both carbon atoms are


 and all six hydrogen atoms are Deuterium.

Native Dimethyl Sulfate (


): 


[1][2]

Dimethyl-13C2,d6 Sulfate (


): 


Exact Mass Shift (


): 




Analyte Mass Shift (The "Methyl" Increment)

In a typical methylation reaction (S


2), DMS transfers one  methyl group to the nucleophile (e.g., amine, phenol, carboxylate).
  • Native Methyl (

    
    ):  15.023 Da
    
  • Heavy Methyl (

    
    ):  19.045 Da
    
  • Observed Mass Shift (

    
    ): +4.022 Da  per methylation site.
    

Part 2: Experimental Workflow & Safety

Dimethyl sulfate is a potent alkylating agent and a suspected carcinogen .[3] The labeled variant shares these toxicological properties. The following protocol emphasizes safety and reaction efficiency.

Safety Protocol (Critical)
  • Containment: All weighing and handling must occur in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles.

  • Quenching: Keep a 10% Ammonium Hydroxide (

    
    ) or NaOH solution ready to neutralize spills or waste.
    
Differential Labeling Protocol

This workflow describes labeling two sample populations (e.g., Control vs. Treated) for quantitative comparison.

Materials:

  • Sample A (Light): React with Native DMS.

  • Sample B (Heavy): React with Dimethyl-13C2,d6 sulfate.

  • Buffer: 100 mM Potassium Carbonate (

    
    ) in Acetone/Water (anhydrous conditions preferred for efficiency).
    

Step-by-Step Methodology:

  • Solubilization: Dissolve analyte (0.1 mmol) in 500

    
    L acetone (or DMF for polar substrates). Add 2 eq. of 
    
    
    
    .
  • Addition:

    • Vial A: Add 1.2 eq. Native DMS.[3][4]

    • Vial B: Add 1.2 eq. Dimethyl-13C2,d6 sulfate.[5]

  • Incubation: Stir at room temperature for 1-4 hours (substrate dependent).

    • Note: Heating accelerates the reaction but increases hydrolysis of the reagent.

  • Quenching: Add 50

    
    L of concentrated 
    
    
    
    to destroy excess DMS. Stir for 15 mins.
  • Mixing: Combine Vial A and Vial B in a 1:1 ratio.

  • Workup: Evaporate solvent or perform solid-phase extraction (SPE) prior to LC-MS injection.

Workflow Diagram

MethylationWorkflow cluster_0 Parallel Reaction SampleA Sample A (Control) NativeDMS Native DMS (+15.02 Da) SampleA->NativeDMS Methylation SampleB Sample B (Treated) HeavyDMS 13C2,d6-DMS (+19.04 Da) SampleB->HeavyDMS Methylation Mix 1:1 Mixing NativeDMS->Mix HeavyDMS->Mix LCMS LC-MS/MS Analysis Mix->LCMS Data Data: Doublets Separated by 4.02 Da LCMS->Data

Caption: Parallel labeling workflow. Sample A and B are derivatized separately, then mixed to minimize technical variance during MS ionization.

Part 3: Data Interpretation & The Isotope Effect

When analyzing the combined sample, you will observe "doublets" for every methylated species. However, the heavy isotope introduces a chromatographic shift that must be accounted for.[6]

Mass Spectral Doublets

For a mono-methylated analyte:

  • Light Peak:

    
    
    
  • Heavy Peak:

    
    
    
  • Spacing:

    
     Da.
    

If the molecule accepts two methyl groups (e.g., a primary amine converting to a tertiary amine), the spacing doubles to 8.04 Da .

The Deuterium Isotope Effect (Chromatography)

Unlike


 (which has negligible effect on retention time), Deuterium (

) significantly alters chromatographic behavior in Reverse Phase LC (RPLC).
  • Mechanism: The C-D bond is slightly shorter and has a lower polarizability volume than the C-H bond.[7] This makes the deuterated molecule slightly less lipophilic .

  • Observation: The Heavy (Deuterated) peak typically elutes slightly earlier than the Light (Native) peak.

  • Impact: In high-resolution chromatography, the peaks may not perfectly co-elute. You must widen the retention time window for quantification integration.

IsotopeEffect cluster_chrom Chromatographic Separation (RPLC) Heavy Heavy Species (13CD3) Elutes Earlier Interaction Stationary Phase Interaction (C-D bond is less lipophilic) Heavy->Interaction Light Light Species (CH3) Elutes Later Light->Interaction

Caption: The Inverse Isotope Effect. Deuterated species often display reduced retention times in RPLC compared to native analogs.

References

  • Sigma-Aldrich. Dimethyl sulfate-13C2,d6 Product Specification. Merck KGaA.

  • IUPAC. Atomic Weights of the Elements. Commission on Isotopic Abundances and Atomic Weights.

  • Zhang, J., et al. (2011). Evaluation of the deuterium isotope effect in zwitterionic hydrophilic interaction liquid chromatography. Analytical Chemistry.[6]

  • Occupational Safety and Health Administration (OSHA). Dimethyl Sulfate Occupational Health Guideline.

Sources

Applications of Dimethyl-13C2,d6 sulfate in quantitative proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Application Whitepaper

Executive Summary

Dimethyl-13C2,d6 Sulfate (DMS-13C2,d6) is a specialized, high-grade isotopic alkylating agent used in advanced quantitative proteomics and metabolomics. Unlike the common "Dimethyl Labeling" protocol—which relies on reductive amination using formaldehyde to label N-termini and lysines—Dimethyl Sulfate is a potent methyl donor used primarily for the chemical synthesis of stable isotope-labeled (SIL) internal standards and metabolic precursors .

This guide details the application of DMS-13C2,d6 in generating "Heavy Methyl" targets. By transferring a


CD

group, this reagent introduces a distinct mass shift of +4.022 Da per methyl group compared to a standard

CH

group. Its primary utility lies in Heavy Methyl SILAC (hM-SILAC) and the targeted quantification of methylation-based Post-Translational Modifications (PTMs).
Core Distinction: Reagent vs. Protocol
FeatureDimethyl Labeling (Standard) Dimethyl Sulfate (DMS-13C2,d6)
Reagents Formaldehyde (

CD

O) + NaCNBH

Dimethyl-13C2,d6 Sulfate [(

CD

O)

SO

]
Mechanism Reductive Amination (Schiff Base)S

2 Alkylation (Methyl Transfer)
Target N-termini, Lysine (

-amino)
Precursor Synthesis (Met, Arg), Carboxyls, Phenols
Mass Shift +28 to +36 Da (Dimethylated amine)+4 Da (per methyl group vs. light methyl)
Primary Use Global Proteome QuantificationhM-SILAC , PTM Standard Synthesis, Metabolomics

Mechanism of Action & Mass Spectrometry Physics

The Isotopic Methyl Transfer

Dimethyl-13C2,d6 sulfate acts as a methyl donor in nucleophilic substitution reactions. Upon attack by a nucleophile (e.g., a thiol precursor for Methionine synthesis or an amine for Arginine methylation), it transfers a


CD

group.

Mass Calculation:

  • Light Methyl (

    
    CH
    
    
    
    ):
    12.00000 + 3(1.00783) = 15.0235 Da
  • Heavy Methyl (

    
    CD
    
    
    
    ):
    13.00335 + 3(2.01410) = 19.0456 Da
  • Mass Shift (

    
    ):  19.0456 - 15.0235 = +4.0221 Da 
    

This +4 Da shift is critical for high-resolution MS1 quantification, separating the heavy standard from the endogenous (light) analyte.

Reaction Mechanism (S 2)

ReactionMechanism Nucleophile Nucleophile (R-S- or R-NH2) Transition Transition State [S_N2 Attack] Nucleophile->Transition Attacks Methyl DMS Dimethyl-13C2,d6 Sulfate (13CD3-O)2-SO2 DMS->Transition Product Labeled Product (R-13CD3) Transition->Product Methyl Transfer Byproduct Methyl Sulfate Ion Transition->Byproduct Leaving Group

Caption: S


2 mechanism where a nucleophile attacks the electrophilic 

C-methyl group of DMS, resulting in a heavy methylated product.

Strategic Applications in Quantitative Proteomics

Application 1: Heavy Methyl SILAC (hM-SILAC)

This is the "Gold Standard" application. Instead of labeling all amino acids, hM-SILAC focuses on the methyl proteome . Researchers use DMS-13C2,d6 to synthesize L-Methionine-(


CD

)
.
  • Workflow:

    • Synthesize L-Methionine-(

      
      CD
      
      
      
      ) using DMS-13C2,d6.
    • Culture cells in media containing this heavy Methionine.

    • The heavy methyl group is incorporated into S-adenosylmethionine (SAM), the universal biological methyl donor.

    • Result: All biological methylation sites (Histone methylation, DNA methylation, RNA methylation) are metabolically labeled with the heavy tag.

  • Advantage: Allows for the direct quantification of dynamic methylation events without the complexity of global SILAC.

Application 2: Synthesis of Methyl-Arginine/Lysine Standards

For targeted proteomics (PRM/MRM), absolute quantification of histone PTMs requires heavy stable isotope-labeled peptides.

  • Protocol: Use DMS-13C2,d6 to chemically methylate Arginine or Lysine precursors.

  • Output: Mono-, Di-, or Tri-methylated standards (e.g., H3K4me3) with a guaranteed mass offset (+4, +8, or +12 Da).

  • Usage: These standards are spiked into the sample digest to build a calibration curve for quantifying epigenetic marks.

Application 3: Chemical Esterification (Carboxyl Labeling)

While less common than N-terminal labeling, DMS can esterify carboxylic acids (Asp, Glu, C-termini) under basic conditions.

  • Utility: Increases hydrophobicity of acidic peptides, improving retention on Reverse-Phase LC.

  • Differentiation: Separates isobaric peptides or isomers (e.g., Asp vs. IsoAsp) based on differential methylation rates.

Experimental Protocol: Synthesis of Heavy Methionine for hM-SILAC

Safety Warning: Dimethyl Sulfate is a volatile, highly toxic alkylating agent and a suspected carcinogen. All work must be performed in a functioning fume hood with appropriate PPE (double nitrile gloves, face shield).

Phase 1: Synthesis of L-Methionine-( CD )
  • Reagents: L-Homocysteine thiolactone, NaOH, Acetone, Dimethyl-13C2,d6 Sulfate .

  • Hydrolysis: Dissolve L-Homocysteine thiolactone in basic solution (NaOH) to open the ring and generate the free thiolate anion.

  • Methylation:

    • Cool the solution to 0°C.

    • Add Dimethyl-13C2,d6 Sulfate dropwise (0.5 molar equivalent relative to thiol).

    • Note: The reaction is highly exothermic.

  • Purification: Precipitate the product by adjusting pH to the isoelectric point of Methionine (pH ~5.7). Recrystallize from ethanol/water.

  • Validation: Verify mass shift (+4 Da) and purity (>98%) via LC-MS and NMR.

Phase 2: Cell Culture Labeling (hM-SILAC)
  • Media Prep: Prepare specific "Drop-out" media (DMEM or RPMI) lacking Methionine.

  • Supplementation: Add the synthesized L-Methionine-(

    
    CD
    
    
    
    )
    at standard concentrations (e.g., 30 mg/L).
  • Passaging: Culture cells for at least 5-6 doublings to ensure >98% incorporation of the heavy methyl group into the proteome and methylome.

  • Lysis & Analysis: Lyse cells, digest proteins, and analyze via LC-MS/MS.

Data Presentation & Visualization

Workflow Diagram

hMSILAC_Workflow Reagent Dimethyl-13C2,d6 Sulfate (Precursor) Synth Chemical Synthesis (L-Met-13CD3) Reagent->Synth Methylation of Homocysteine Culture Cell Culture (hM-SILAC) Metabolic Incorporation Synth->Culture Media Supplementation SAM In vivo Conversion to Heavy SAM (Methyl Donor) Culture->SAM Metabolic Processing Methylation Biological Methylation (Histones, DNA, RNA) SAM->Methylation Transfer of 13CD3 MS LC-MS/MS Analysis (+4 Da Shift Detection) Methylation->MS Proteolytic Digestion

Caption: hM-SILAC workflow.[1] The heavy methyl group from DMS-13C2,d6 is chemically synthesized into Methionine, then metabolically transferred to PTM sites via SAM.

Quantitative Data Interpretation

When analyzing data, the mass spectrometer will observe "doublets" for methylated peptides.

Analyte TypeLight Channel (Endogenous)Heavy Channel (Labeled)Mass Difference (

)
Methionine -S-CH

-S-

CD

+4.022 Da
Mono-Methyl Lysine -NH-CH

-NH-

CD

+4.022 Da
Di-Methyl Lysine -N-(CH

)

-N-(

CD

)

+8.044 Da
Tri-Methyl Lysine -N-(CH

)

-N-(

CD

)

+12.066 Da

Interpretation Logic:

  • Identify Pairs: Look for co-eluting peaks with the specific mass offset (e.g., +4.02 Da).

  • Ratio Calculation: Area(Heavy) / Area(Light) = Relative Abundance of Methylation.

  • Validation: Ensure the retention time is identical (deuterium effect is minimal but check for slight shifts).

References

  • Ong, S. E., et al. (2004). "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics." Nature Protocols. Link(Foundational SILAC methodology).

  • Larsen, S. C., et al. (2016). "Heavy Methyl SILAC: A metabolic labeling strategy for the quantitative analysis of protein methylation." Nature Methods. Link(Describes the specific use of heavy methionine derived from labeled methyl donors).

  • Boersema, P. J., et al. (2009). "Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics." Nature Protocols. Link(Provided for contrast: The standard formaldehyde method).

  • Cambridge Isotope Laboratories. "Dimethyl Sulfate (13C2, 99%) Product Page." Link(Source of reagent specifications).

  • Luo, M. (2012). "Current chemical biology tools for protein methylation study." Clinical and Translational Medicine. Link(Discusses chemical probes and SAM analogs).

Sources

Dimethyl-13C2,d6 sulfate CAS number and physicochemical data

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Isotopic Reagents in Drug Discovery and Proteomics

Executive Summary

Dimethyl-13C2,d6 sulfate is a high-precision isotopologue of dimethyl sulfate (DMS), characterized by the substitution of all carbon atoms with Carbon-13 (


) and all hydrogen atoms with Deuterium (

or

). This dual-labeled electrophile serves as a critical tool in pharmaceutical research for synthesizing stable isotope-labeled internal standards (SIL-IS) for LC-MS/MS quantitation and for investigating metabolic pathways via the Deuterium Kinetic Isotope Effect (DKIE).

Despite its utility, the compound retains the extreme toxicity and carcinogenicity of its unlabeled parent. This guide provides a rigorous technical breakdown of its physicochemical properties, mechanistic applications, and a "self-validating" safety protocol for handling.

Physicochemical Datasheet

Compound Identity:

  • IUPAC Name: (

    
    )Methyl sulfate; Bis(
    
    
    
    -trideuteromethyl) sulfate
  • Common Name: Dimethyl-13C2,d6 sulfate

  • CAS Number: 1216599-58-4

  • Linear Formula:

    
    
    

Key Properties Table:

PropertyValueNotes
Molar Mass 134.15 g/mol +8 Da shift vs. unlabeled DMS (126.13)
Appearance Colorless, oily liquidOdorless to faint onion-like odor
Density 1.417 g/mL at 25 °CSignificantly denser than unlabeled (1.33 g/mL)
Boiling Point 188 °C (dec.)Decomposes before boiling at atm pressure
Melting Point -32 °CRemains liquid at standard freezer temps
Isotopic Purity

99 atom %

, 98 atom % D
Critical for MS spectral clarity (M+8 shift)
Solubility Ethers, Acetone, DCM, AromaticsHydrolyzes in water (exothermic)
Vapor Pressure 0.1 mmHg (20 °C)Low volatility, but highly toxic vapor
Technical Deep Dive
2.1 Synthesis and Manufacturing Logic

While commercial sourcing is standard due to safety hazards, understanding the synthesis elucidates the impurity profile. The compound is typically synthesized via the esterification of Methanol-13C,d3 with Sulfur Trioxide (


) or Chlorosulfonic acid (

).


  • Implication: Residual acidity (sulfuric acid) and trace Methanol-13C,d3 are common impurities. High-grade reagents (

    
    99%) are distilled under vacuum to remove these protic contaminants which can interfere with base-sensitive alkylations.
    
2.2 Mechanistic Reactivity: Hard vs. Soft Electrophiles

Dimethyl sulfate is classified as a hard electrophile (Hard and Soft Acids and Bases theory). Unlike Methyl Iodide (


, soft), DMS prefers attacking "hard" nucleophiles such as oxygen (phenols, carboxylates) over softer nucleophiles like nitrogen, although it will methylate amines aggressively.
  • The Methylation Event: The reaction proceeds via an

    
     mechanism. The nucleophile attacks the 
    
    
    
    atom, displacing the methyl sulfate anion.
  • Stoichiometry Warning: Only one methyl group is typically transferred efficiently under mild conditions. The second methyl group requires higher temperatures (

    
    ) to react, often leading to decomposition.
    
2.3 Isotope Effects in Drug Metabolism

The presence of deuterium (


) introduces a Kinetic Isotope Effect (DKIE). If the metabolic clearance of a drug involves C-H bond cleavage at the methyl position (e.g., demethylation by Cytochrome P450), the C-D bond (stronger) will slow this rate.
  • Application: Researchers use Dimethyl-13C2,d6 sulfate to synthesize "heavy" drug analogs to identify metabolic soft spots or to increase half-life (deuterium switching).

Experimental Protocols
3.1 General O-Methylation Procedure (Phenolic Substrate)

Context: Synthesis of a Mass Spec Internal Standard (M+4 shift per methyl group).

Reagents:

  • Substrate (Phenol derivative)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: Acetone (anhydrous) or DMF

  • Reagent: Dimethyl-13C2,d6 sulfate (1.1 - 1.2 equivalents)

Step-by-Step Workflow:

  • System Setup: Flame-dry a round-bottom flask. Equip with a magnetic stir bar and a rubber septum. Purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve substrate in Acetone (0.1 M concentration). Add anhydrous

    
     (2.0 equiv). Stir for 15 mins to generate the phenoxide anion.
    
  • Addition: Add Dimethyl-13C2,d6 sulfate dropwise via a gas-tight syringe.

    • Expert Tip: Do not heat initially.[1] The reaction is often exothermic.

  • Monitoring (Self-Validating Step): Monitor reaction via TLC or LC-MS after 2 hours.

    • Validation: Look for the disappearance of the starting material peak and the appearance of the Product Mass (

      
      ).
      
  • Work-up: Filter off inorganic salts. Concentrate the filtrate.

    • Critical Safety Step: Treat the crude residue as if it contains unreacted DMS until proven otherwise.

3.2 The "Self-Validating" Quenching Protocol

NEVER simply wash DMS reaction vessels with water. The hydrolysis is slow and generates Sulfuric Acid and Methanol, potentially creating a delayed pressure hazard or acidic burns.

The Ammonia Destruction Method:

  • Preparation: Prepare a 10% (w/v) Ammonium Hydroxide (

    
    ) solution or 1M NaOH.
    
  • Quenching: Pour the waste reaction mixture into a stirred beaker of the ammonia solution.

    • Mechanism:[2][3] Ammonia reacts rapidly with DMS to form Methylamine and Methyl sulfate, destroying the alkylating potential.

  • Validation Check:

    • Wait 30 minutes.

    • Check pH.[4] It must remain basic (

      
      ). If pH drops, acid is being generated (active DMS hydrolysis); add more base immediately.
      
    • Only dispose when pH is stable for >1 hour.

Visualization of Workflows
Diagram 1: Mechanistic Pathway & Isotopic Transfer

This diagram illustrates the


 transfer of the labeled methyl group and the fate of the leaving group.

MethylationMechanism Substrate Nucleophile (R-OH / R-NH2) Transition Transition State [SN2 Attack] Substrate->Transition + Base DMS Dimethyl-13C2,d6 Sulfate (13CD3-O-SO2-O-13CD3) DMS->Transition Product Labeled Product (R-13CD3) Transition->Product Methyl Transfer Byproduct Methyl Sulfate Anion (Leaving Group) Transition->Byproduct

Caption: SN2 reaction pathway showing the transfer of the heavy methyl group (13CD3) to the nucleophile.

Diagram 2: Safety Decision Tree for Spills/Disposal

A logical flow for handling DMS incidents or waste, prioritizing containment and chemical neutralization.

SafetyProtocol Start DMS Exposure / Waste Event TypeCheck Is it a Spill or Reaction Waste? Start->TypeCheck Spill Spill (< 10mL) TypeCheck->Spill Spill Waste Reaction Waste TypeCheck->Waste Waste ActionSpill Cover with adsorbent (Chemizorb/Sand) Spill->ActionSpill ActionWaste Pour into 10% NH4OH or 1M NaOH Waste->ActionWaste ActionSpill->ActionWaste Collect & Neutralize Neutralize Allow to stand > 1 Hour ActionWaste->Neutralize Validation CHECK pH Neutralize->Validation Acidic pH < 9 (Acidic) Validation->Acidic Unsafe Basic pH > 10 (Stable) Validation->Basic Safe AddBase ADD MORE BASE (Incomplete Hydrolysis) Acidic->AddBase Dispose Dispose as Hazardous Chemical Waste Basic->Dispose AddBase->Neutralize

Caption: Decision tree for neutralizing Dimethyl-13C2,d6 sulfate, ensuring complete destruction via pH validation.

Handling and Safety Profile

Hazard Class: 6.1 (Poison), 8 (Corrosive). GHS Signal: DANGER.

  • Inhalation Hazard: The

    
     is extremely low. Vapor is odorless initially; if you smell onions, exposure has already occurred. Always  use a fume hood with a face velocity > 100 fpm.
    
  • Skin Permeation: DMS penetrates intact skin rapidly, causing systemic toxicity and delayed blistering.

    • PPE Standard: Double gloving is mandatory. Inner glove: Nitrile. Outer glove: Silver Shield/4H (Laminate) or heavy Butyl rubber. Standard nitrile is permeable to DMS within minutes.

  • Carcinogenicity: Alkylates DNA (N7-guanine), leading to mutagenesis. Treat as a suspected human carcinogen.[2]

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6497, Dimethyl sulfate. Retrieved February 5, 2026, from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Dimethyl Sulfate. Retrieved February 5, 2026, from [Link]

Sources

Advantages of using 13C and Deuterium dual-labeled dimethyl sulfate

The Heavy Methyl Advantage: A Technical Guide to -Dimethyl Sulfate

Executive Summary

Dimethyl Sulfate (DMS) is a potent methylating agent traditionally used in organic synthesis. However, its dual-labeled isotopologue,


-DMS

+4 Da mass shift

The Chemistry of Dual Labeling: Why + D?

Standard stable isotope labeling often relies on either Deuterium (cheap, accessible) or Carbon-13 (stable, no chromatographic shift). Dual labeling combines these benefits to solve specific analytical challenges.

The Mass Shift Architecture

In Mass Spectrometry (MS), the "Isotopic Envelope" (natural abundance of




  • Deuterium Only (

    
    ):  Adds +3 Da.
    
  • Carbon-13 Only (

    
    ):  Adds +1 Da. (Often lost in the noise).
    
  • Dual Label (

    
    ):  Adds +4 Da .
    

Advantage: The +4 Da shift places the internal standard (IS) or tracer signal completely outside the natural isotopic distribution of the analyte, ensuring that the signal measured is purely from the labeled compound.

Physicochemical Comparison
FeatureNatural Methyl (

)
Deuterated (

)
Dual Labeled (

)
Mass Addition +15.02 Da+18.04 Da (+3)+19.04 Da (+4)
Bond Energy (C-H/D) ~98 kcal/mol~100 kcal/mol~100 kcal/mol
Chromatographic Shift BaselineSlight shift (earlier elution)Slight shift (earlier elution)
Isotopic Overlap N/ALow RiskZero Risk

Application I: Drug Discovery & The Kinetic Isotope Effect (KIE)

One of the primary applications of

The Mechanism of Metabolic Stability

Metabolic clearance often involves the oxidation of methyl groups by Cytochrome P450 (CYP450) enzymes. This requires the cleavage of a C-H bond.[1][2]

  • The KIE Factor: The C-D bond has a lower zero-point vibrational energy than the C-H bond, making it harder to break.[2]

  • Outcome: If the C-H cleavage is the rate-determining step (RDS), substituting H with D significantly slows down metabolism (

    
    ).
    
Visualization: CYP450 Metabolic Pathway

The following diagram illustrates how

MetabolicStabilityDrugDrug-CH3(Natural)CYPCYP450 Enzyme(Oxidation)Drug->CYPRapid BindingDrugHeavyDrug-13CD3(Dual Labeled)DrugHeavy->CYPBinding UnaffectedMetaboliteMetabolite(Demethylated/Oxidized)CYP->MetaboliteFast C-H Cleavage(High Clearance)StableIntact Drug(Extended Half-life)CYP->StableBlocked C-D Cleavage(KIE Barrier)

Caption: Comparative metabolic fate of natural vs. dual-labeled methyl groups. The C-D bond resists CYP450 oxidation.

Application II: Quantitative Proteomics (The "Silent" Standard)

In quantitative proteomics,

The "Inverse Labeling" Strategy

Instead of growing cells in expensive heavy media (SILAC), researchers can extract proteins from "light" samples and chemically methylate them with

  • Sample A (Control): Methylated with regular DMS (

    
    ).
    
  • Sample B (Treated): Methylated with

    
    -DMS (
    
    
    ).
  • Mix & Analyze: The mass spectrometer sees pairs of peaks separated by exactly 4 Da (or multiples thereof).

Data Interpretation Table
Observed Mass ShiftInterpretation

Mass = 0
Unlabeled / Failed Reaction

Mass = +4 Da
Mono-methylation (e.g., N-terminus)

Mass = +8 Da
Di-methylation (e.g., Lysine residues)

Mass = +12 Da
Tri-methylation (e.g., N-term + Lysine)

Experimental Protocol: Safe Methylation Workflow

WARNING: Dimethyl Sulfate is a volatile, genotoxic carcinogen. All work must be performed in a functioning fume hood with double-gloving and full PPE.

Reagents Preparation
  • Analyte: 1 mg/mL solution in anhydrous solvent (DMF or Acetone).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    ).
  • Reagent:

    
    -DMS (Handle with extreme care).[3]
    
  • Quench: 10% Ammonium Hydroxide (

    
    ) or concentrated Ammonium Chloride.
    
Step-by-Step Workflow

ProtocolStartStart: Analyte Solution(in DMF/Acetone)BaseAddAdd Base (K2CO3)Activate NucleophileStart->BaseAddDMSAddAdd 13CD3-DMS(1.1 - 1.5 equivalents)BaseAdd->DMSAddIncubateIncubateRT to 60°C, 1-4 hrsDMSAdd->IncubateQuenchQuench Excess DMS(Add NH4OH)Incubate->QuenchCritical Safety StepExtractExtraction / Workup(Remove Salts)Quench->ExtractAnalyzeLC-MS/MS Analysis(Target +4 Da Shift)Extract->Analyze

Caption: Standard methylation workflow using

Critical Protocol Notes
  • Stoichiometry: Use a slight excess (1.1 eq) for mono-methylation. For exhaustive methylation (proteomics), use large excess (5-10 eq).

  • Quenching: Never dispose of unquenched DMS. Add ammonium hydroxide to convert residual DMS into non-toxic Methylamine sulfate.

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) accelerate the

    
     reaction rate.
    

References

  • Deuterium Kinetic Isotope Effect in Drug Design

    • Source: FDA / N
    • Context: Overview of how deuterium substitution improves drug metabolic stability (e.g., Deutetrabenazine).
    • URL:[Link]

  • Stable Isotope Labeling in Proteomics (SIL)

    • Source: Journal of Proteome Research
    • Context: Methodologies for using heavy methyl groups to quantify protein expression levels.
    • URL:[Link]

  • Safety and Handling of Dimethyl Sulfate Source: NOAA CAMEO Chemicals Context: Critical safety data, toxicity limits, and spill response for DMS.
  • Benefits of 13C vs.

    • Source: Cambridge Isotope Labor
    • Context: Comparison of stability and chromatographic behavior between 13C and Deuterium labels.
    • URL:[Link]

An In-depth Technical Guide to Metabolic and Chemical Labeling in Quantitative Proteomics: A Comparative Analysis of SILAC and Dimethyl-13C2,d6 Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of two prominent stable isotope labeling techniques in quantitative proteomics: metabolic labeling, exemplified by Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and chemical labeling, focusing on the use of Dimethyl-13C2,d6 sulfate. This document is intended for researchers, scientists, and drug development professionals seeking to understand the core principles, practical applications, and critical considerations for selecting the most appropriate labeling strategy for their research needs.

Introduction: The Imperative of Quantitative Proteomics

Modern biological and pharmaceutical research has moved beyond qualitative protein identification to the precise quantification of proteome-wide changes.[1][2] Understanding the dynamic nature of protein expression, post-translational modifications (PTMs), and protein-protein interactions is fundamental to elucidating disease mechanisms and developing novel therapeutics. Stable isotope labeling, coupled with mass spectrometry (MS), has emerged as a powerful and accurate approach for relative and absolute protein quantification.[3][4] These methods involve the incorporation of stable, non-radioactive heavy isotopes into proteins or peptides, creating a mass shift that allows for the differentiation and relative quantification of samples within a single MS analysis.[3][4]

The two major strategies for introducing these isotopic labels are metabolic labeling and chemical labeling.[3][4] This guide will delve into the intricacies of each approach, providing a head-to-head comparison to inform experimental design and data interpretation.

Section 1: Metabolic Labeling - The SILAC Gold Standard

Metabolic labeling integrates stable isotopes into the proteome in vivo as the cells grow and synthesize new proteins.[3][5] This approach is widely regarded as the gold standard for quantitative accuracy because the label is introduced at the very beginning of the experimental workflow, minimizing variability introduced during sample preparation.[3]

The Core Principle of SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is the most prominent metabolic labeling technique.[6][7] The fundamental principle of SILAC involves culturing two populations of cells in media that are identical except for the isotopic composition of specific essential amino acids.[7][8] Typically, one cell population is grown in "light" medium containing the natural, most abundant isotopes of amino acids (e.g., 12C, 14N), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C- or 15N-labeled arginine and lysine).[3][7]

After several cell divisions, the "heavy" amino acids are fully incorporated into the proteome of the second cell population.[8][9] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Following treatment, the cell populations are combined, and the proteins are extracted, digested (typically with trypsin), and analyzed by liquid chromatography-mass spectrometry (LC-MS).[8][10] Because trypsin cleaves after lysine and arginine residues, virtually every resulting peptide will contain at least one labeled amino acid, creating a predictable mass shift between the "light" and "heavy" versions of the same peptide.[3][7] The relative abundance of a protein in the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectrometer.[8][10]

SILAC Experimental Workflow

The SILAC workflow can be broadly divided into two main phases: the adaptation phase and the experimental phase.[8]

Adaptation Phase:

  • Cell Culture: Select two populations of the same cell line. Culture one in "light" SILAC medium and the other in "heavy" SILAC medium. It is crucial to use dialyzed fetal bovine serum to avoid contamination with unlabeled amino acids.[11]

  • Complete Incorporation: Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five to six doublings.[7] The incorporation efficiency should be monitored by mass spectrometry to be >95%.[9]

Experimental Phase:

  • Experimental Treatment: Apply the desired experimental conditions to the two cell populations.

  • Sample Pooling: After treatment, harvest and combine the "light" and "heavy" cell populations at a 1:1 ratio.[7] This early mixing is a key advantage of SILAC, as it minimizes downstream experimental variability.[12][13]

  • Protein Extraction and Digestion: Lyse the combined cells and extract the total proteome. The protein mixture is then digested into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The relative abundance of peptides is determined by comparing the extracted ion chromatograms (XICs) for the "light" and "heavy" isotopic pairs.[3]

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase Light_Culture Cell Culture (Light Medium) Treatment Experimental Treatment Light_Culture->Treatment Control Heavy_Culture Cell Culture (Heavy Medium) Heavy_Culture->Treatment Treated Pooling Sample Pooling (1:1 Ratio) Treatment->Pooling Digestion Protein Extraction & Digestion Pooling->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: The SILAC experimental workflow, from cell culture adaptation to data analysis.

Advantages and Limitations of SILAC

Advantages:

  • High Quantitative Accuracy: As samples are combined at the beginning of the workflow, SILAC minimizes errors introduced during sample preparation, leading to high precision and accuracy.[3][12][13]

  • In Vivo Labeling: The labeling occurs within living cells, ensuring that the incorporated isotopes do not interfere with normal biological processes.[5]

  • Reduced Sample Complexity: While it may seem counterintuitive, the pairing of light and heavy peptides simplifies data analysis by providing an internal standard for every peptide.[11]

Limitations:

  • Limited to Cultured Cells: SILAC is primarily applicable to cells that can be grown in culture, making it unsuitable for tissue samples or body fluids.[14][15]

  • Time-Consuming: The requirement for complete metabolic incorporation can take several weeks, depending on the cell line's doubling time.[14]

  • Metabolic Conversion: Some amino acids, like arginine, can be metabolically converted to other amino acids (e.g., proline), which can complicate data analysis.[11]

  • Cost: The use of isotopically labeled amino acids and dialyzed serum can be expensive.

Section 2: Chemical Labeling - The Versatility of Dimethylation

Chemical labeling offers a versatile alternative to metabolic labeling by introducing stable isotopes to proteins or peptides in vitro.[4] This approach is applicable to a much broader range of sample types, including tissues and clinical samples, where metabolic labeling is not feasible.[14][15]

The Core Principle of Dimethyl Labeling

Stable isotope dimethyl labeling is a cost-effective and efficient chemical labeling method that modifies the primary amines of peptides.[16][17][18] The reaction, known as reductive amination, utilizes formaldehyde (CH₂O) and a reducing agent, sodium cyanoborohydride (NaBH₃CN), to add two methyl groups to the N-terminus of each peptide and the ε-amino group of lysine residues.[13][19][20]

To achieve differential labeling, isotopologues of formaldehyde and sodium cyanoborohydride are used. For example, a "light" sample can be labeled with normal formaldehyde (¹²CH₂O) and sodium cyanoborohydride (NaB¹H₃CN), while a "heavy" sample can be labeled with deuterated and ¹³C-labeled formaldehyde (¹³CD₂O) and deuterated sodium cyanoborohydride (NaB²H₃CN). This results in a predictable mass difference between the light and heavy labeled peptides.[21] For instance, a tryptic peptide with a C-terminal lysine will have two primary amines (the N-terminus and the lysine side chain) available for labeling.

Dimethyl Labeling Experimental Workflow

The dimethyl labeling workflow is generally faster than SILAC as it does not require a lengthy cell culture adaptation phase.[14]

  • Protein Extraction and Digestion: Proteins are extracted from the different samples (e.g., control and treated). The protein concentration of each sample is accurately determined. Equal amounts of protein from each sample are then digested into peptides, typically with trypsin.

  • Chemical Labeling: The resulting peptide mixtures are then labeled separately with the "light" and "heavy" dimethyl labeling reagents.

  • Sample Pooling: After the labeling reaction is complete and quenched, the "light" and "heavy" labeled peptide samples are combined.

  • Sample Cleanup: The pooled sample is desalted and purified, often using solid-phase extraction (e.g., C18 StageTips), to remove excess reagents and salts.[13]

  • LC-MS/MS Analysis: The labeled and combined peptide mixture is analyzed by LC-MS/MS.

  • Data Analysis: The relative quantification is performed by comparing the peak areas of the "light" and "heavy" labeled peptide pairs in the mass spectra.

Dimethyl_Workflow cluster_SamplePrep Sample Preparation cluster_Labeling Labeling & Pooling cluster_Analysis Analysis Control_Sample Control Sample Control_Digest Protein Extraction & Digestion Control_Sample->Control_Digest Treated_Sample Treated Sample Treated_Digest Protein Extraction & Digestion Treated_Sample->Treated_Digest Light_Label Light Dimethyl Labeling Control_Digest->Light_Label Heavy_Label Heavy Dimethyl Labeling Treated_Digest->Heavy_Label Pooling Sample Pooling Light_Label->Pooling Heavy_Label->Pooling Cleanup Sample Cleanup Pooling->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: The dimethyl labeling experimental workflow, from sample preparation to data analysis.

Advantages and Limitations of Dimethyl Labeling

Advantages:

  • Versatility: Applicable to virtually any protein sample, including tissues, body fluids, and cell lysates, where metabolic labeling is not an option.[14][15][19]

  • Cost-Effective: The reagents for dimethyl labeling are significantly less expensive than those for other chemical labeling techniques like iTRAQ or TMT, and also generally cheaper than SILAC media.[13][16][18]

  • Fast and Efficient: The labeling reaction is rapid and typically goes to completion, ensuring high labeling efficiency.[13][16]

  • Robustness: The dimethylation reaction is highly specific and produces minimal side reactions.[13][19]

Limitations:

  • Later Stage Mixing: Samples are mixed after digestion and labeling, which can introduce more variability compared to SILAC.[12][13]

  • Potential for Incomplete Labeling: While generally efficient, incomplete labeling can occur, leading to inaccuracies in quantification. It is crucial to check labeling efficiency.[22]

  • Ratio Compression: Both SILAC and dimethyl labeling can be affected by ratio compression, where the measured fold changes are lower than the actual fold changes, particularly for high abundance peptides.[12][13]

  • Hydrophilicity: Some studies have observed that dimethyl labeling may result in a diminished recovery of hydrophilic peptides.[12][13]

Section 3: Head-to-Head Comparison: SILAC vs. Dimethyl Labeling

The choice between metabolic and chemical labeling is a critical decision in the design of a quantitative proteomics experiment. The following table provides a direct comparison of the key features of SILAC and dimethyl labeling.

FeatureMetabolic Labeling (SILAC)Chemical Labeling (Dimethyl-13C2,d6 Sulfate)
Principle In vivo incorporation of stable isotope-labeled amino acids during cell growth.[3][8]In vitro chemical modification of primary amines on peptides.[13][19]
Sample Type Limited to cell cultures and some model organisms that can be metabolically labeled.[11][14]Applicable to any protein sample, including tissues, clinical samples, and body fluids.[14][15]
Point of Sample Mixing At the beginning of the workflow (cell or protein level).[12][13]After protein digestion and labeling (peptide level).[12][13]
Quantitative Accuracy Generally higher due to early sample mixing, minimizing experimental variability.[3][12][13]Can be slightly lower than SILAC due to the potential for variability introduced during separate sample processing steps.[12][13][23]
Throughput Lower, due to the lengthy cell adaptation phase.[14]Higher, as the labeling process is rapid.[16][17]
Cost Higher, due to the expense of labeled amino acids and dialyzed serum.[11]Lower, as the labeling reagents are relatively inexpensive.[13][16][18]
Complexity of Workflow The cell culture aspect can be complex and time-consuming.[14]The chemical labeling and cleanup steps require careful execution.
Multiplexing Capability Typically limited to 2 or 3 samples.[11]Can be extended to multiplexing several samples using different isotopologues.[21]

Section 4: Practical Considerations and Best Practices

For SILAC:

  • Confirm Complete Labeling: Always verify >95% incorporation of heavy amino acids before starting the experiment.[9]

  • Use Dialyzed Serum: This is critical to prevent the introduction of unlabeled amino acids from the serum.[11]

  • Monitor for Arginine-to-Proline Conversion: Be aware of this potential artifact and consider using experimental designs that can correct for it if necessary.[11]

For Dimethyl Labeling:

  • Accurate Protein Quantification: Precisely quantify protein amounts before digestion to ensure equal loading.

  • Optimize Labeling Conditions: Ensure the pH of the reaction is optimal for efficient labeling.

  • Verify Labeling Efficiency: Analyze a small aliquot of the labeled sample with variable modifications to confirm complete labeling.[22]

  • Thorough Sample Cleanup: Efficiently remove excess labeling reagents and byproducts to avoid interference in the MS analysis.

Conclusion: Selecting the Right Tool for the Job

Both metabolic labeling with SILAC and chemical labeling with Dimethyl-13C2,d6 sulfate are powerful techniques for quantitative proteomics. The choice between them is not about which is definitively "better," but which is more appropriate for the specific biological question and experimental constraints.

  • SILAC remains the gold standard for studies where the highest quantitative accuracy is paramount and the experimental system is amenable to cell culture.[3] It is particularly well-suited for detailed studies of cellular processes and signaling pathways.

  • Dimethyl labeling offers unparalleled flexibility and is the method of choice for analyzing clinical samples, tissues, and other biological materials that cannot be metabolically labeled.[14][15] Its cost-effectiveness and speed also make it an attractive option for large-scale studies and initial screening experiments.[17][18]

By understanding the fundamental principles, advantages, and limitations of each technique, researchers can confidently select and implement the most suitable quantitative proteomics strategy to advance their scientific discoveries.

References

  • Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC . Source: National Center for Biotechnology Information. [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC - NIH . Source: National Center for Biotechnology Information. [Link]

  • Label-free vs Label-based Proteomics: A Comprehensive Comparison . Source: Novogene. [Link]

  • Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC - NIH . Source: National Center for Biotechnology Information. [Link]

  • Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC - NIH . Source: National Center for Biotechnology Information. [Link]

  • Establishment of Dimethyl Labeling-based Quantitative Acetylproteomics in Arabidopsis - PMC . Source: National Center for Biotechnology Information. [Link]

  • Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - ACS Publications . Source: ACS Publications. [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics | ACS Measurement Science Au . Source: ACS Publications. [Link]

  • Metabolic Labeling of Proteins for Proteomics - University of Liverpool*. Source: University of Liverpool. [Link]

  • Robust dimethyl-based multiplex-DIA workflow doubles single-cell proteome depth via a reference channel - bioRxiv . Source: bioRxiv. [Link]

  • Quantitative Proteomics Using Reductive Dimethylation For Stable Isotope Labeling l Protocol Preview - YouTube . Source: YouTube. [Link]

  • Systematic Comparison of Label-Free, Metabolic Labeling, and Isobaric Chemical Labeling for Quantitative Proteomics on LTQ Orbitrap Velos - ACS Publications . Source: ACS Publications. [Link]

  • TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis . Source: Novogene. [Link]

  • Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC - NIH . Source: National Center for Biotechnology Information. [Link]

  • Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics | Request PDF - ResearchGate . Source: ResearchGate. [Link]

  • Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling . Source: JoVE. [Link]

  • Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed . Source: PubMed. [Link]

  • Stable isotope labeling by amino acids in cell culture - Taylor & Francis . Source: Taylor & Francis Online. [Link]

  • SILAC for Improved Mass Spectrometry & Quantitative Proteomics - G-Biosciences . Source: G-Biosciences. [Link]

Sources

An In-depth Technical Guide on the Structure and Stability of Dimethyl-13C2,d6 Sulfate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Dimethyl-13C2,d6 sulfate, a crucial isotopically labeled internal standard for researchers, scientists, and drug development professionals. Its purpose is to deliver field-proven insights into its structure, stability in various solution environments, and robust methodologies for its handling and analysis.

Introduction to Dimethyl-13C2,d6 Sulfate

Dimethyl-13C2,d6 sulfate is the isotopically labeled form of dimethyl sulfate (DMS), where the two methyl carbons are replaced with Carbon-13 (¹³C) and the six hydrogens are replaced with deuterium (D). This labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods, particularly in studies involving the detection and quantification of trace levels of genotoxic impurities like DMS in pharmaceutical products.[1] The increased mass from the isotopic labeling allows for its clear differentiation from the unlabeled analyte in a sample, ensuring accurate and precise quantification.

Dimethyl sulfate itself is a potent methylating agent used in organic synthesis.[2] However, its genotoxic and mutagenic properties necessitate strict control of its presence in final drug substances.[1] The use of a stable, isotopically labeled internal standard like Dimethyl-13C2,d6 sulfate is therefore a critical component of ensuring the safety and quality of pharmaceutical products.

Molecular Structure and Properties

The chemical formula for Dimethyl-13C2,d6 sulfate is ((¹³CD₃)₂SO₄).[3] The core structure is identical to that of dimethyl sulfate, consisting of two methyl groups attached to a central sulfate group. The isotopic labeling does not significantly alter the chemical properties of the molecule, but it does increase its molecular weight, which is a key feature for its use as an internal standard.

Hydrolysis_Pathway cluster_step1 Step 1 cluster_step2 Step 2 DMS Dimethyl-13C2,d6 sulfate MMS Methyl-d3 Sulfuric Acid-¹³C DMS->MMS Fast MeOH1 Methanol-¹³C,d3 H2O1 + H₂O H2SO4 Sulfuric Acid MMS->H2SO4 Slow MeOH2 Methanol-¹³C,d3 H2O2 + H₂O

Figure 2: Stepwise hydrolysis of Dimethyl-13C2,d6 sulfate.
Factors Influencing Stability
  • Temperature: The rate of hydrolysis increases significantly with temperature. Dimethyl sulfate is relatively stable at lower temperatures but hydrolyzes rapidly in warm water. * pH: Hydrolysis is accelerated in both acidic and alkaline solutions. In strongly basic solutions, the reaction can be violent. [4]* Solvent: While hydrolysis is the primary concern in aqueous solutions, Dimethyl-13C2,d6 sulfate is soluble in many organic solvents such as ether, dioxane, acetone, and benzene. In alcoholic solvents like methanol, a similar degradation process known as solvolysis can occur, leading to the formation of methyl sulfuric acid and dimethyl ether. [2][5]

Storage and Handling Recommendations

Given its reactivity, Dimethyl-13C2,d6 sulfate should be stored in a cool, dry place, away from moisture and incompatible materials such as strong oxidizers, acids, and bases. [4]Containers should be tightly sealed to prevent exposure to atmospheric moisture. When preparing stock solutions, it is advisable to use anhydrous solvents and store the solutions at low temperatures (e.g., 2-8 °C) for short-term use or frozen for longer-term storage. The stability of stock solutions should be periodically verified.

Experimental Protocols for Stability Assessment

To ensure the integrity of quantitative data, it is essential to validate the stability of Dimethyl-13C2,d6 sulfate stock solutions and in the analytical matrix. The following are example protocols for assessing stability using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS Method for Stability Monitoring

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like dimethyl sulfate. [1][6][7]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Prep_Stock Prepare Stock Solution Spike_Matrix Spike into Matrix Prep_Stock->Spike_Matrix Incubate Incubate at Test Conditions Spike_Matrix->Incubate Extract Extract Analyte Incubate->Extract Inject Inject into GC-MS Extract->Inject Acquire Acquire Data Inject->Acquire Integrate Integrate Peak Area Acquire->Integrate Calculate Calculate Concentration Integrate->Calculate Plot Plot Concentration vs. Time Calculate->Plot

Figure 3: Experimental workflow for GC-MS stability assessment.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of Dimethyl-13C2,d6 sulfate in an appropriate anhydrous solvent (e.g., dichloromethane) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • For each time point and condition (e.g., temperature, pH), spike a known volume of the stock solution into the test matrix (e.g., buffered aqueous solution, drug product placebo).

    • Vortex the samples to ensure homogeneity.

    • Store the samples under the specified conditions.

  • Extraction: At each designated time point (e.g., 0, 2, 4, 8, 24 hours), quench the reaction if necessary (e.g., by neutralization and cooling) and extract the Dimethyl-13C2,d6 sulfate using a suitable organic solvent (e.g., dichloromethane).

  • GC-MS Analysis:

    • Analyze the extracts using a validated GC-MS method.

    • Use a suitable capillary column (e.g., DB-1). [1] * Employ an appropriate temperature program to achieve good separation.

    • Set the mass spectrometer to Selected Ion Monitoring (SIM) mode to monitor characteristic ions of Dimethyl-13C2,d6 sulfate.

  • Data Analysis:

    • Integrate the peak area of the Dimethyl-13C2,d6 sulfate at each time point.

    • Normalize the peak areas to an internal standard if necessary.

    • Plot the concentration or peak area of Dimethyl-13C2,d6 sulfate as a function of time to determine the degradation rate.

NMR Spectroscopy for Mechanistic Insights

NMR spectroscopy is a powerful tool for studying the kinetics and mechanism of chemical reactions in solution, including the hydrolysis of dimethyl sulfate. [5][8] Protocol:

  • Sample Preparation: Prepare a solution of Dimethyl-13C2,d6 sulfate in a deuterated solvent (e.g., D₂O with a suitable buffer) directly in an NMR tube.

  • NMR Analysis:

    • Acquire a series of ¹H or ¹³C NMR spectra over time at a constant temperature.

    • The disappearance of the signal corresponding to the methyl groups of Dimethyl-13C2,d6 sulfate and the appearance of new signals corresponding to the degradation products (e.g., methanol-¹³C,d3) can be monitored.

  • Data Analysis:

    • Integrate the relevant peaks in each spectrum.

    • The rate of degradation can be determined by plotting the natural logarithm of the Dimethyl-13C2,d6 sulfate concentration (proportional to its peak integral) versus time.

Hypothetical Stability Data

The following table illustrates the type of data that would be generated from a stability study of Dimethyl-13C2,d6 sulfate in an aqueous buffer at pH 7 and 25°C.

Time (hours)Concentration (µg/mL)% Remaining
010.0100
28.585
47.272
85.252
123.838
241.414

Conclusion

Dimethyl-13C2,d6 sulfate is an indispensable tool in modern pharmaceutical analysis for the accurate quantification of genotoxic impurities. A thorough understanding of its structure and stability in solution is paramount for its effective use. The primary degradation pathway is hydrolysis, which is significantly influenced by temperature, pH, and the solvent system. By implementing robust analytical methodologies such as GC-MS and NMR, researchers can confidently assess the stability of Dimethyl-13C2,d6 sulfate in their specific applications, ensuring the generation of reliable and accurate data.

References

  • Ataman Kimya. (n.d.). DIMETHYL SULPHATE. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Dimethyl Sulfate. PubChem. Retrieved from [Link]

  • Sciencemadness Wiki. (2020, November 4). Dimethyl sulfate. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Dimethyl Sulfate. Retrieved from [Link]

  • INCHEM. (1985). Dimethyl sulfate (EHC 48, 1985). Retrieved from [Link]

  • Robertson, R. E., & Sugamori, S. E. (1966). THE HYDROLYSIS OF DIMETHYLSULFATE AND DIETHYLSULFATE IN WATER. Canadian Journal of Chemistry, 44(14), 1728-1730.
  • Wikipedia. (n.d.). Dimethyl sulfate. Retrieved from [Link]

  • Teasdale, A., Elder, D., & Chang, S. L. (2011). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Organic Process Research & Development, 16(1), 54-60.
  • Patel, D. B., et al. (2023). method development and validation of dimethyl sulphate content in esomeprazole magnesium drug substance by gc-ms. International Journal of Pharmaceutical Sciences and Research.
  • BG RCI. (n.d.). Analytical method for the determination of dimethyl sulfate. Retrieved from [Link]

  • The University of Queensland. (n.d.). The rates and mechanisms of hydrolysis of dimethyl sulphate. UQ eSpace. Retrieved from [Link]

  • Google Patents. (n.d.). CN115047093B - Method for detecting dimethyl sulfate in anhydrous caffeine.
  • Atlas of Science. (2016, October 27). Another aspect in use of DMSO in medicinal chemistry. Retrieved from [Link]

  • PubMed. (2013, May 10). Determination of trace levels of dimethyl sulfate in the presence of monomethyl sulfate by gas chromatography-mass spectrometry. Retrieved from [Link]

Sources

Introduction to Methylation Using Heavy Stable Isotopes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylation—the transfer of a methyl group (


) to a substrate—is a ubiquitous chemical transformation in both biological systems and synthetic medicinal chemistry. When the hydrogen atoms in this methyl group are replaced with heavy stable isotopes, specifically Deuterium (

or

) or Carbon-13 (

), the physicochemical and spectral properties of the molecule change in ways that are exploitable for high-impact applications.

This guide details the technical implementation of heavy methylation in three critical domains: Pharmacokinetic Optimization (via the Deuterium Kinetic Isotope Effect), Structural Biology (via Methyl-TROSY NMR), and Quantitative Proteomics (via Stable Isotope Labeling).

Part 1: The Physicochemical Basis

To effectively utilize heavy isotopes, one must understand the underlying physics. The utility of deuterated methyl groups (


) stems primarily from the mass difference between Deuterium (

) and Hydrogen (

).
Zero-Point Energy and Bond Strength

The Carbon-Deuterium (


) bond is shorter and stronger than the Carbon-Hydrogen (

) bond.[1] This is due to the lower Zero-Point Energy (ZPE) of the heavier isotope in the harmonic oscillator model.
  • Bond Dissociation Energy (BDE): A

    
     bond is approximately 1.2–1.5 kcal/mol  stronger than a 
    
    
    
    bond.
  • Vibrational Frequency: The

    
     stretching frequency (
    
    
    
    ) is lower than
    
    
    (
    
    
    ), reflecting the "stiffer" nature of the bond.
The Kinetic Isotope Effect (KIE)

When a


 bond cleavage is the rate-determining step (RDS) in a chemical reaction (such as metabolic oxidation by CYP450 enzymes), replacing H with D slows the reaction rate.[2]
  • Primary KIE (

    
    ):  Typically ranges from 2 to 7 . This significant reduction in rate is the foundation of deuterated drugs.
    
  • Secondary KIE: Occurs when the substituted atom is adjacent to the reaction center; the effect is much smaller (

    
    ) but still relevant for steric considerations.[3]
    

Part 2: Pharmacokinetic Optimization (The Deuterium Switch)

The most commercially validated application of heavy methylation is the strategic deuteration of metabolic "hotspots" to improve a drug's pharmacokinetic (PK) profile.

Case Study: Deutetrabenazine

Deutetrabenazine (Austedo®) is the first deuterated drug approved by the FDA (2017). It is a VMAT2 inhibitor for Huntington’s chorea.[4][5]

  • The Problem: The parent drug, Tetrabenazine, undergoes rapid O-demethylation by CYP2D6, leading to high peak concentrations (side effects) and rapid clearance (frequent dosing).

  • The Solution: Replacing the six hydrogens on the two O-methoxy groups with deuterium (

    
    -analog).
    
  • The Result: The

    
     bonds resist CYP2D6 oxidative cleavage. This increases the half-life and Area Under the Curve (AUC) of the active metabolites, allowing for lower, less frequent dosing with reduced adverse events.[4]
    
Metabolic Pathway Visualization

The following diagram illustrates the metabolic divergence between the protonated and deuterated forms.

MetabolicPathway Substrate Tetrabenazine (TBZ) (Methoxy-CH3) CYP CYP2D6 Enzyme Substrate->CYP High Affinity DeutSubstrate Deutetrabenazine (d6-TBZ) (Methoxy-CD3) DeutSubstrate->CYP High Affinity Metabolite_Active Active Hydroxy Metabolite (Sustained Action) DeutSubstrate->Metabolite_Active Major Pathway (Metabolic Stability) Metabolite_Unstable O-Demethylated Metabolite (Rapid Clearance) CYP->Metabolite_Unstable Fast Reaction (kH) C-H Cleavage CYP->Metabolite_Unstable Slow Reaction (kD) C-D Cleavage blocked CYP->Metabolite_Active Metabolic Shunting

Figure 1: Kinetic Isotope Effect on Tetrabenazine metabolism. Deuteration suppresses the rapid O-demethylation pathway, shunting metabolism toward the active hydroxy metabolite.

Part 3: Structural Biology (Methyl-TROSY NMR)

For researchers studying high-molecular-weight proteins (>100 kDa), standard NMR signals broaden into invisibility due to slow tumbling. Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) utilizes specific heavy isotope labeling to sharpen these signals.

The ILV Labeling Strategy

The methyl groups of Isoleucine (Ile), Leucine (Leu), and Valine (Val) are targeted because they are often located in the hydrophobic core, serving as excellent probes for structural dynamics.

  • Isotope Pattern: The methyl group is labeled as

    
     within a highly deuterated (
    
    
    
    ,
    
    
    ,
    
    
    ) protein background.
  • Physics: The interference between the dipole-dipole interaction (DD) and chemical shift anisotropy (CSA) in the

    
     spin system cancels out transverse relaxation rates, resulting in sharp peaks.
    
Quantitative Comparison of Labeling Precursors
Amino AcidPrecursor RequiredLabeling Position
Isoleucine

-Ketobutyrate (

-methyl,

-methylene)

-methyl only
Leucine

-Ketoisovalerate (

-dimethyl,

-methine)

-methyls (prochiral)
Valine

-Ketoisovalerate (

-dimethyl,

-methine)

-methyls (prochiral)

Part 4: Experimental Protocols

Protocol A: Synthesis of a Deuterated O-Methyl Drug Analog

Application: Creating a deuterated standard or drug candidate (e.g., d3-Naproxen or d6-Tetrabenazine analog). Safety: Iodomethane is a potent alkylating agent and neurotoxin. Work in a fume hood.

Reagents:

  • Precursor with phenolic hydroxyl group (R-OH).

  • Iodomethane-

    
     (
    
    
    
    , >99.5 atom % D).
  • Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: Acetone or DMF (anhydrous).

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenolic precursor (1.0 equiv) in anhydrous acetone (0.1 M concentration).

  • Base Addition: Add

    
     (1.5 equiv). Stir at room temperature for 15 minutes to facilitate deprotonation of the phenol.
    
  • Alkylation: Add Iodomethane-

    
     (1.2 equiv) dropwise via syringe.
    
    • Note: If the substrate has multiple nucleophilic sites, control stoichiometry and temperature carefully.

  • Reflux: Heat the mixture to 40°C (mild reflux) for 4–12 hours. Monitor via TLC or LC-MS.

    • Checkpoint: Look for the mass shift of +3 Da per methyl group in the product peak.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography.

  • Validation: Confirm D-incorporation using

    
    -NMR. The methyl singlet (usually ~3.8 ppm for O-Me) should be absent , while the rest of the spectrum remains unchanged.
    
Protocol B: Reductive Dimethylation for Proteomics

Application: Stable isotope labeling of peptides for quantitative mass spectrometry (Light vs. Heavy comparison).[6][7]

Reagents:

  • Light Label: Formaldehyde (

    
    ) + 
    
    
    
    .
  • Heavy Label: Formaldehyde-

    
     (
    
    
    
    ) or Formaldehyde-
    
    
    +
    
    
    .
  • Buffer: 100 mM Triethylammonium bicarbonate (TEAB), pH 8.5.

Workflow Diagram:

ProteomicsWorkflow Start Protein Lysate (100 µg) Digestion Trypsin Digestion (Overnight) Start->Digestion Split Sample Splitting Digestion->Split Light Condition A (Control) + CH2O (Light) + NaBH3CN Split->Light Heavy Condition B (Treated) + CD2O (Heavy) + NaBH3CN Split->Heavy Reaction Reductive Amination (Schiff Base Formation -> Reduction) Light->Reaction Quench Quench with Ammonia Light->Quench Heavy->Reaction Heavy->Quench Mix Mix 1:1 Quench->Mix LCMS LC-MS/MS Analysis Mix->LCMS

Figure 2: Stable Isotope Reductive Dimethylation Workflow. N-termini and Lysine residues are dimethylated, resulting in a mass shift of +4 Da (using deuterated formaldehyde) or +8 Da per site.

Detailed Steps:

  • Digestion: Resuspend 100 µg of protein in 100 µL of 100 mM TEAB. Add Trypsin (1:50 w/w) and incubate overnight at 37°C.

  • Labeling:

    • Light: Add 4 µL of 4% (v/v) regular formaldehyde (

      
      ). Immediately add 4 µL of 0.6 M 
      
      
      
      .
    • Heavy: Add 4 µL of 4% (v/v) deuterated formaldehyde (

      
      ). Immediately add 4 µL of 0.6 M 
      
      
      
      .
  • Incubation: Vortex and incubate at room temperature for 1 hour in a fume hood.

  • Quenching: Add 16 µL of 1% (v/v) ammonia solution to consume excess aldehyde.

  • Acidification: Add 8 µL of 5% Formic Acid to degrade the cyanoborohydride.

  • Mixing: Combine Light and Heavy samples in a 1:1 ratio.

  • Analysis: Desalt using C18 StageTips and analyze via LC-MS/MS.

Part 5: Quality Control & Validation

Trustworthiness in isotope science relies on verifying isotopic purity and preventing "scrambling" (loss of label).

  • Isotopic Purity Check:

    • MS: Direct infusion of the precursor. Calculate the ratio of

      
       (unlabeled) to 
      
      
      
      (labeled). Acceptable purity is typically >99%.
    • NMR: Proton NMR should show >98% disappearance of the methyl peak at the specific chemical shift.

  • Scrambling (Metabolic): In biological labeling (e.g., Methyl-TROSY), ensure that the

    
    -keto acid precursors do not undergo transamination that scrambles the label into other amino acids. Using auxotrophic strains or specific inhibitor backgrounds can mitigate this.
    

References

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives.

  • Schmidt, C. (2017).[8] First deuterated drug approved. Nature Biotechnology.

  • Tugarinov, V., & Kay, L. E. (2004). An isotope labeling strategy for methyl-TROSY NMR spectroscopy of high molecular weight proteins. Journal of Biomolecular NMR.

  • Boersema, P. J., et al. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols.

  • Dean, M., & Burk, O. (2020). Deutetrabenazine: The first deuterated drug for the treatment of movement disorders. Journal of Medicinal Chemistry (Example context for mechanism).

Sources

The Isotopic Methylator: Advanced Safety & Handling of Dimethyl-13C2,d6 Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Reagent

Dimethyl-13C2,d6 Sulfate (DMS-13C2,d6) is a high-value, isotopically labeled electrophile used primarily in proteomics and metabolomics for stable isotope labeling (SIL) and NMR studies. While chemically identical to standard dimethyl sulfate (DMS) in terms of reactivity, its hazard profile is frequently underestimated due to the small volumes typically employed in tracer studies.

The Core Hazard: DMS is an odorless (or faint onion-scented) alkylating agent that causes delayed pulmonary toxicity. It methylates DNA via an


 mechanism, acting as a potent carcinogen and mutagen.[1] The isotopic labeling (

) does not mitigate these hazards; it only alters the molecular mass and magnetic resonance properties.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a self-validating handling system for researchers.

Physicochemical Identification & Stability

The following table contrasts the standard reagent with the isotopically labeled variant. Note the mass shift, which is critical for mass spectrometry calibration but irrelevant to the toxicity mechanism.

PropertyStandard Dimethyl Sulfate (d0)Dimethyl-13C2,d6 Sulfate
Formula


Molecular Weight 126.13 g/mol ~134.17 g/mol
CAS Number 77-78-1Varies by vendor (Parent: 77-78-1)
Boiling Point 188°C (Decomposes)~188°C (Decomposes)
Vapor Pressure 0.1 mmHg @ 20°C0.1 mmHg @ 20°C
Warning Property Poor (Faint onion odor; olfactory fatigue)Poor
Reactivity Hydrolyzes in water; Explosive w/ conc.[2][3] AmmoniaIdentical

Critical Insight: The low vapor pressure (0.1 mmHg) is deceptive. While it does not fume like HCl, the vapors generated at room temperature are sufficient to reach the IDLH (Immediately Dangerous to Life or Health) level of 7 ppm within minutes in a confined headspace.

The Toxicological Mechanism: Why It Kills

DMS is a "hard" electrophile. Unlike other alkylating agents that might attack oxygen, DMS preferentially attacks nitrogen atoms in DNA bases.[1][4]

Mechanism of Action: DNA Alkylation

Upon absorption (inhalation or skin), DMS enters the nucleus and reacts with the N7 position of Guanine.[1] This methylation destabilizes the N-glycosidic bond, leading to depurination (loss of the base) or mispairing during replication.

DMS_Toxicity DMS Dimethyl-13C2,d6 Sulfate (Electrophile) Complex Transition State (SN2 Attack on N7-Guanine) DMS->Complex DNA Genomic DNA (Nucleophile) DNA->Complex Adduct N7-Methylguanine Adduct Complex->Adduct Methyl Transfer Path1 Depurination (Loss of Base) Adduct->Path1 Path2 Replication Error (GC -> AT Transition) Adduct->Path2 Outcome Carcinogenesis / Apoptosis Path1->Outcome Path2->Outcome

Figure 1: The molecular pathway of Dimethyl Sulfate toxicity. The reagent targets the N7 position of Guanine, leading to genetic instability.

The "Lag Phase" Phenomenon

DMS exhibits a terrifying clinical presentation: The Latent Period.

  • Exposure (T=0): No immediate pain or coughing. The lipophilic nature allows deep penetration into lung tissue.

  • Latency (T+6 to 24 hrs): The alkylation process damages the alveolar-capillary membrane slowly.

  • Crisis (T+24 hrs): Massive inflammatory response, fluid leakage, and delayed pulmonary edema (drowning in one's own fluids).

Engineering Controls: A Self-Validating System

Safety relies on redundancy. Do not rely on a single barrier.

Protocol: The "Red Zone" Workflow

Treat any open container of DMS-13C2,d6 as a "Red Zone" operation.

Handling_Protocol Start Start: DMS-13C2,d6 Handling VolCheck Volume > 10 mL? Start->VolCheck Hood Fume Hood (Face Velocity > 100 fpm) VolCheck->Hood No (Small Scale) Glovebox Inert Atmosphere Glovebox (Closed Loop) VolCheck->Glovebox Yes (Large Scale) PPE PPE Validation: 1. Butyl Rubber/Silver Shield Gloves 2. Lab Coat + Apron 3. Face Shield Hood->PPE Glovebox->PPE Trap Secondary Containment (Tray with Absorbent) PPE->Trap Action Perform Methylation Trap->Action Decon In-Situ Deactivation (See Section 5) Action->Decon

Figure 2: Decision logic for containment and handling. Note that standard nitrile gloves provide insufficient protection against DMS.

Glove Selection (Critical)

Standard nitrile gloves degrade rapidly upon contact with DMS.

  • Primary Layer: Silver Shield® (Laminate) or Butyl Rubber. Breakthrough time > 480 mins.

  • Secondary Layer: Standard Nitrile (for dexterity and to protect the inner glove).

  • Technique: "Double-gloving" is mandatory. If the outer glove is splashed, strip it immediately; the inner glove acts as the fail-safe.

Deactivation & Waste Management

Never dispose of active DMS-13C2,d6 down the drain. It must be chemically deactivated first.

The Ammonia Deactivation Protocol

Hydrolysis with water alone is too slow and produces sulfuric acid. The preferred method uses dilute ammonia.

Reaction:



(Note: Complete degradation eventually yields methylamine and sulfate salts).

Step-by-Step Deactivation:

  • Preparation: Prepare a solution of 10% Ammonium Hydroxide (

    
    )  or 1M Sodium Hydroxide (
    
    
    
    )
    in a waste container.
  • Dilution: Slowly add the DMS waste to the base solution.

    • Warning: This reaction is exothermic . Add slowly to prevent splashing.

    • Ratio: Use at least a 10:1 molar excess of base to DMS.

  • Validation: Allow the mixture to stand for 24 hours .

  • Disposal: Check pH to ensure it remains basic. Dispose of as hazardous chemical waste (labeled "Deactivated Dimethyl Sulfate").

WARNING: Do NOT use concentrated ammonia. The reaction with neat DMS can be violent/explosive.[5]

Emergency Response

In the event of exposure, time is the only variable you can control.

  • Skin Contact:

    • Immediate: Drench with water for 15 minutes.

    • Secondary: Use a solution of dilute ammonia (3%) or soda ash to neutralize residues only if skin is intact and water wash has completed.

    • Medical: Monitor for systemic toxicity (kidney/liver damage).

  • Inhalation:

    • Immediate: Move to fresh air.

    • Medical: Mandatory 24-hour observation. Even if the patient feels fine, pulmonary edema may develop overnight. Steroids (e.g., Dexamethasone) are often administered prophylactically to reduce lung inflammation.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). Dimethyl Sulfate: IDLH Value Profile.[3] Centers for Disease Control and Prevention. [Link]

  • Hoffmann, G. R. (1980).[1][4] Genetic effects of dimethyl sulfate, diethyl sulfate, and related compounds.[1] Mutation Research/Reviews in Genetic Toxicology, 75(1), 63-129. [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Dimethyl Sulfate.[Link]

  • Ripley, D., et al. (2015). Destruction of Dimethyl Sulfate.[3][5][6] University of California, EH&S Safety Note. [Link](General reference for hydrolysis protocols).

Sources

Methodological & Application

Protocol for protein methylation using Dimethyl-13C2,d6 sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Quantitative Analysis of Protein Methylation Using Stable Isotope Labeled Dimethyl-13C2,d6 Sulfate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unraveling the Methylome with Precision

Protein methylation, a crucial post-translational modification (PTM), plays a pivotal role in regulating a vast array of cellular processes, including gene expression, signal transduction, and protein stability.[1] This modification, typically occurring on lysine and arginine residues, is catalyzed by a class of enzymes known as protein methyltransferases (PMTs).[2][3][4] Dysregulation of protein methylation has been implicated in numerous diseases, making the comprehensive study of the "methylome" a critical endeavor in modern biological research and drug discovery.[1][3]

Mass spectrometry has emerged as the cornerstone for identifying and quantifying protein methylation sites with high sensitivity and accuracy.[1][5][6][7] To facilitate quantitative analysis, stable isotope labeling techniques are widely employed.[8][9][10] This application note provides a detailed protocol for the use of Dimethyl-13C2,d6 sulfate as a chemical methylating agent for stable isotope labeling of proteins for quantitative mass spectrometry-based proteomics.

Unlike the more common reductive dimethylation which targets primary amines,[8][11][12] direct methylation with Dimethyl-13C2,d6 sulfate offers a powerful tool to introduce stable isotope labels onto a broader range of amino acid residues susceptible to methylation. This method allows for the precise relative quantification of methylation levels between different sample states.

Principle of the Method

Dimethyl sulfate is a potent methylating agent that reacts with nucleophilic sites on amino acid side chains.[13][14][15] By using Dimethyl-13C2,d6 sulfate, a "heavy" methyl group is introduced into proteins. When a "light" (unlabeled) dimethyl sulfate is used on a control sample, the mass difference between the heavy and light methylated peptides can be accurately measured by a mass spectrometer. The ratio of the peak intensities of the heavy and light labeled peptides corresponds to the relative abundance of the protein or methylation site between the two samples.

Experimental Workflow Overview

The overall experimental workflow consists of several key stages, from sample preparation to data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_labeling Stable Isotope Labeling cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis Protein Extraction Protein Extraction Protein Quantification Protein Quantification Protein Extraction->Protein Quantification Control Sample\n(Light Labeling) Control Sample (Light Labeling) Protein Quantification->Control Sample\n(Light Labeling) Treated Sample\n(Heavy Labeling) Treated Sample (Heavy Labeling) Protein Quantification->Treated Sample\n(Heavy Labeling) Control Sample\n(Light Labeling)->Treated Sample\n(Heavy Labeling) Combine Samples Combine Samples Control Sample\n(Light Labeling)->Combine Samples Treated Sample\n(Heavy Labeling)->Combine Samples Protein Digestion Protein Digestion Combine Samples->Protein Digestion Combine Samples->Protein Digestion Peptide Cleanup Peptide Cleanup Protein Digestion->Peptide Cleanup Protein Digestion->Peptide Cleanup LC-MS/MS Analysis LC-MS/MS Analysis Peptide Cleanup->LC-MS/MS Analysis Data Analysis\n(Identification & Quantification) Data Analysis (Identification & Quantification) LC-MS/MS Analysis->Data Analysis\n(Identification & Quantification) LC-MS/MS Analysis->Data Analysis\n(Identification & Quantification)

Caption: Overall experimental workflow for quantitative protein methylation analysis.

Detailed Protocols

Part 1: In-Vitro Protein Methylation

This protocol is suitable for purified proteins or simple protein mixtures.

1.1. Reagent Preparation

  • Protein Sample: Dissolve the protein of interest in a suitable buffer (e.g., 50 mM HEPES, pH 8.0). The buffer should be free of primary amines.

  • "Light" Methylating Reagent: Prepare a fresh solution of dimethyl sulfate (analytical grade) in anhydrous acetonitrile.

  • "Heavy" Methylating Reagent: Prepare a fresh solution of Dimethyl-13C2,d6 sulfate in anhydrous acetonitrile.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

1.2. In-Vitro Methylation Reaction

  • Aliquot equal amounts of the protein sample into two microcentrifuge tubes (e.g., 100 µg each). Label one as "Light" and the other as "Heavy".

  • To the "Light" tube, add the "Light" methylating reagent to a final concentration of 5-10 mM.

  • To the "Heavy" tube, add the "Heavy" methylating reagent to the same final concentration.

  • Incubate both reactions at room temperature for 1 hour with gentle agitation. The optimal reaction time and temperature may need to be determined empirically for each protein.

  • Quench the reaction by adding the quenching solution to a final concentration of 100 mM.[16][17] Incubate for 15 minutes at room temperature. This step is crucial to neutralize the highly reactive dimethyl sulfate.[16]

1.3. Sample Combination and Preparation for Mass Spectrometry

  • Combine the "Light" and "Heavy" labeled protein samples in a 1:1 ratio.

  • Proceed with protein digestion as described in Part 3 .

Part 2: In-Cell Protein Methylation

This protocol is for labeling proteins within cultured cells.

2.1. Cell Culture and Labeling

  • Culture cells to the desired confluency in two separate flasks.

  • For the "Heavy" sample, replace the standard medium with a medium containing Dimethyl-13C2,d6 sulfate. The optimal concentration and labeling time need to be empirically determined to ensure sufficient labeling without compromising cell viability.

  • For the "Light" sample, replace the medium with one containing unlabeled dimethyl sulfate at the same concentration.

  • Incubate the cells for the desired period.

2.2. Cell Lysis and Protein Extraction

  • After incubation, wash the cells twice with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

  • Determine the protein concentration of both "Light" and "Heavy" lysates using a standard protein assay (e.g., BCA assay).

2.3. Sample Combination and Preparation for Mass Spectrometry

  • Combine equal amounts of protein from the "Light" and "Heavy" lysates.

  • Proceed with protein digestion as described in Part 3 .

Part 3: Protein Digestion

This protocol uses trypsin for in-solution digestion.

3.1. Reduction and Alkylation

  • To the combined protein sample, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

  • Cool the sample to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes.

  • Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

3.2. Tryptic Digestion

  • Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants (e.g., urea, if used) to below 1 M.

  • Add sequencing-grade modified trypsin at a 1:50 (w/w) enzyme-to-protein ratio.[18][19][20]

  • Incubate overnight at 37°C.[18][19][20]

  • Stop the digestion by adding formic acid to a final concentration of 1%.

Part 4: Peptide Cleanup

Desalting and concentrating the peptide mixture is essential for successful mass spectrometry analysis.

  • Use a C18 solid-phase extraction (SPE) cartridge or tip according to the manufacturer's instructions.

  • Elute the peptides with a solution containing acetonitrile and formic acid.

  • Dry the eluted peptides in a vacuum centrifuge.

Mass Spectrometry and Data Analysis

4.1. LC-MS/MS Analysis

  • Resuspend the dried peptides in a solution suitable for your LC-MS/MS system (e.g., 0.1% formic acid in water).

  • Analyze the peptide mixture using a high-resolution mass spectrometer.[1][6][21]

4.2. Data Analysis Workflow

The acquired MS/MS data can be analyzed using specialized software to identify and quantify the methylated peptides.

Data Analysis Workflow Raw MS Data Raw MS Data Peptide Identification Peptide Identification Raw MS Data->Peptide Identification Database Search Database Search Peptide Identification->Database Search Quantification Quantification Peptide Identification->Quantification Heavy/Light Ratio Calculation Heavy/Light Ratio Calculation Quantification->Heavy/Light Ratio Calculation Biological Interpretation Biological Interpretation Quantification->Biological Interpretation

Caption: A simplified workflow for mass spectrometry data analysis.

Quantitative Data Summary

ParameterIn-Vitro ProtocolIn-Cell Protocol
Protein Amount 100 µg per reactionVariable (start with equal protein amounts)
Methylating Reagent Conc. 5-10 mMEmpirically determined
Incubation Time 1 hourEmpirically determined
Incubation Temperature Room Temperature37°C (Cell Culture)
Quenching Reagent Conc. 100 mMN/A
Trypsin:Protein Ratio 1:50 (w/w)1:50 (w/w)

Trustworthiness and Self-Validation

  • Internal Controls: The 1:1 mixing of "Light" and "Heavy" labeled samples serves as an internal control for subsequent steps. Non-methylated peptides should exhibit a 1:1 ratio.

  • Dose-Response: For in-cell labeling, performing a dose-response curve with Dimethyl-13C2,d6 sulfate can help identify the optimal concentration that balances labeling efficiency and cell viability.

  • Validation: Novel methylation sites identified through this method should be validated using alternative approaches, such as site-directed mutagenesis and functional assays.

References

  • Boersema, P. J., Raijmakers, R., Lemeer, S., Heck, A. J., & Mohammed, S. (2009). Stable isotope dimethyl labeling for quantitative proteomics and beyond. Proteomics, 9(20), 4868–4875.
  • Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical chemistry, 75(24), 6843–6852.
  • ResearchGate. (n.d.). Identification of Protein–DNA Contacts with Dimethyl Sulfate: Methylation Protection and Methylation Interference. Retrieved from [Link]

  • Tijerina, P., Kinch, L. N., & Grishin, N. V. (2007). DMS Footprinting of Structured RNAs and RNA-Protein Complexes. PLoS ONE, 2(9), e844.
  • MtoZ Biolabs. (n.d.). Mass Spectrometry Methylation Detection. Retrieved from [Link]

  • Biggar, K. K., & Li, S. S. (2015). Comprehending Dynamic Protein Methylation with Mass Spectrometry. Journal of amino acids, 2015, 608316.
  • MtoZ Biolabs. (n.d.). Detection of Protein Methylation Based on LC-MS/MS. Retrieved from [Link]

  • MDPI. (n.d.). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Retrieved from [Link]

  • Animated biology with Arpan. (2022, December 1). Stable isotope labeling by amino acids in cell culture | applications of SILAC [Video]. YouTube. [Link]

  • An, E., & Li, Z. (2015). Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. Analytical and bioanalytical chemistry, 407(19), 5581–5591.
  • Reddit. (n.d.). Quenching dimethyl sulfate. Retrieved from [Link]

  • ACS Omega. (n.d.). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Retrieved from [Link]

  • PNAS. (n.d.). Global profiling of arginine dimethylation in regulating protein phase separation by a steric effect–based chemical-enrichment method. Retrieved from [Link]

  • Chemical Reviews. (n.d.). Inhibitors of Protein Methyltransferases and Demethylases. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfate. Retrieved from [Link]

  • Chemical Reviews. (n.d.). Inhibitors of Protein Methyltransferases and Demethylases. Retrieved from [Link]

  • nptelhrd. (2013, June 5). Mod-24 Lec-24 Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture(SILAC) [Video]. YouTube. [Link]

  • Baylor University. (n.d.). In-Solution Tryptic Digestion Protocol. Retrieved from [Link]

  • protocols.io. (2023, September 30). Protein Digestion and Mass Spectrometry Analysis Protocol. Retrieved from [Link]

  • Domainex. (n.d.). Protein Methyltransferases. Retrieved from [Link]

  • ACS Publications. (n.d.). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Retrieved from [Link]

  • Xu, J., & Attisano, L. (2008). Methylation of Smad6 by protein arginine N-methyltransferase 1. The Journal of biological chemistry, 283(49), 34091–34100.
  • PubMed. (n.d.). Identification of protein/DNA contacts with dimethyl sulfate: methylation protection and methylation interference. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). In-Gel Trypsin Enzymatic Digestion. Retrieved from [Link]

  • PubMed. (n.d.). Triplex protein quantification based on stable isotope labeling by peptide dimethylation applied to cell and tissue lysates. Retrieved from [Link]

  • Copeland, R. A., Moyer, M. P., & Richon, V. M. (2018). Protein methyltransferase inhibitors as precision cancer therapeutics: a decade of discovery. Nature reviews. Drug discovery, 17(5), 343–358.
  • Ni, D., & Li, Y. (2015). Inhibitors of Protein Methyltransferases as Chemical Tools. ACS chemical biology, 10(12), 2740–2751.
  • ResearchGate. (n.d.). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Retrieved from [Link]

  • PNAS. (n.d.). Global profiling of arginine dimethylation in regulating protein phase separation by a steric effect–based chemical-enrichment method. Retrieved from [Link]

  • Ong, S. E., Mittler, G., & Mann, M. (2004). Identifying and quantifying in vivo methylation sites by heavy methyl SILAC.
  • NIH. (n.d.). Deep Protein Methylation Profiling by Combined Chemical and Immunoaffinity Approaches Reveals Novel PRMT1 Targets. Retrieved from [Link]

  • Oxford Academic. (n.d.). Stable isotopic labeling of proteins for quantitative proteomic applications. Retrieved from [Link]

  • NIH. (n.d.). On-Membrane Tryptic Digestion of Proteins for Mass Spectrometry Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. Retrieved from [Link]

  • NIH. (n.d.). Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. Retrieved from [Link]

  • JoVE. (2022, September 15). Quantitative Proteomics Using Reductive Dimethylation For Stable Isotope Labeling l Protocol Preview [Video]. YouTube. [Link]

Sources

Application Note: Synthesis of High-Fidelity Internal Standards using Dimethyl-13C2,d6 Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol for synthesizing Stable Isotope Labeled (SIL) pharmaceutical standards using Dimethyl-13C2,d6 sulfate (CAS 15199-43-6). As liquid chromatography-tandem mass spectrometry (LC-MS/MS) demands increasingly lower limits of quantitation (LLOQ), the quality of Internal Standards (IS) becomes the limiting factor in assay accuracy. This guide elucidates the mechanistic advantages of using a hybrid


 labeled reagent to achieve a +4 Da mass shift per methyl group , ensuring optimal separation from natural isotopic envelopes while minimizing the "Chromatographic Isotope Effect" often seen with pure deuterium labels.

Introduction: The Bioanalytical Imperative

In regulated bioanalysis (FDA/EMA guidelines), the Internal Standard is the reference point for all quantitation. An ideal IS must track the analyte perfectly through extraction, chromatography, and ionization.

The Problem with "Light" Labels

Traditional deuterated standards (e.g.,


 methyl groups) often suffer from two failures:
  • Isotopic Overlap: A +3 Da shift may not fully clear the natural abundance envelope (M+0, M+1, M+2) of chlorine- or sulfur-containing drugs, leading to "cross-talk" in the MS channel.

  • Deuterium Isotope Effect: Deuterium (

    
    ) is more lipophilic and has a smaller molar volume than Hydrogen (
    
    
    
    ). This can cause the IS to elute earlier than the analyte in Reversed-Phase LC (RPLC). If the IS and Analyte are chromatographically separated, they experience different matrix suppression zones, rendering the IS ineffective.
The Solution: Dimethyl-13C2,d6 Sulfate

This reagent introduces a methyl group labeled with both Carbon-13 and Deuterium:


 .
  • Mass Shift:

    
     (+1) + 
    
    
    
    (+3) = +4 Da . This effectively clears the isotopic envelope of most small molecules.
  • Chromatographic Fidelity: By incorporating

    
     (which has zero effect on retention time), we achieve a high mass shift without needing to "over-load" the molecule with deuterium at sensitive positions.
    

Chemical Properties & Mechanism[1][2]

Reagent: Dimethyl-13C2,d6 sulfate Formula:


Structure:  Two labile methyl groups attached to a sulfate backbone.
Reactivity:  Powerful electrophile acting via an 

mechanism.
Reaction Mechanism

The nucleophile (Amine, Phenol, or Carboxylate) attacks the electrophilic methyl carbon. The sulfate group acts as an excellent leaving group.

MethylationMechanism Nuc Nucleophile (R-NH2 / Ar-OH) TS Transition State [SN2 Attack] Nuc->TS Attack Reagent Dimethyl-13C2,d6 Sulfate (Electrophile) Reagent->TS Methyl Transfer Product Labeled Standard (R-13CD3) TS->Product Formation Waste Methyl Sulfate Anion (Leaving Group) TS->Waste Elimination

Figure 1: SN2 Mechanism of Methylation. The nucleophile attacks the


 center, displacing the methyl sulfate anion.

Critical Safety Protocol (Read Before Experiment)

Dimethyl sulfate (DMS) is a potent carcinogen and highly toxic by inhalation and skin absorption. It is odorless or has a faint onion smell, meaning there is no warning property before toxic exposure levels are reached.

The "Kill Step" (Quenching)

You must have a validated quenching plan before opening the bottle. DMS hydrolyzes rapidly in basic solutions but is stable in water.

  • Quenching Solution: 10% w/v NaOH or concentrated Ammonium Hydroxide (

    
    ).
    
  • Mechanism: Hydroxide ions attack the sulfur, breaking the sulfate ester bond and neutralizing the toxicity.

PPE Requirements[3]
  • Respiratory: Fume hood with high face velocity (certified).

  • Hands: Silver Shield/4H (Laminate) gloves are mandatory. Nitrile gloves provide insufficient protection against DMS permeation.

  • Eyes: Chemical splash goggles + Face shield.

Experimental Protocol: Synthesis of N-( )-Methyl Standard

Target Application: Converting a secondary amine drug (e.g., Nortriptyline, Desipramine) into its tertiary amine SIL analog.

Materials
  • Substrate: Secondary Amine Drug (1.0 mmol)

  • Reagent: Dimethyl-13C2,d6 sulfate (0.6 mmol - Note: DMS has 2 methyl groups, but we treat it as 1.1 equivalents of transferable methyl to ensure mono-alkylation control, or use 0.55 eq if assuming both transfer, but 1:1 stoichiometry with respect to the "active" methyl is safer for yield). Correction: For high-value SIL synthesis, use 1.1 equivalents relative to the amine (assuming only one methyl transfers efficiently under mild conditions) to drive the reaction to completion.

  • Base: Potassium Carbonate (

    
    , anhydrous) or Diisopropylethylamine (DIPEA).
    
  • Solvent: Acetone (anhydrous) or Acetonitrile (ACN).

Step-by-Step Methodology
StepActionTechnical Rationale
1 Setup Flame-dry a round-bottom flask. Add magnetic stir bar. Purge with Nitrogen (

).
2 Solvation Dissolve 1.0 mmol of Substrate in 5 mL ACN. Add 2.0 mmol

. Stir for 15 min.
3 Addition Cool to 0°C. Add 1.1 mmol Dimethyl-13C2,d6 sulfate dropwise via syringe.
4 Reaction Allow to warm to Room Temp (RT). Stir for 2–4 hours. Monitor by LC-MS.[1]
5 Quench CRITICAL: Add 2 mL of 25%

. Stir vigorously for 30 mins.
6 Workup Dilute with water. Extract with Ethyl Acetate (3x). Dry organics over

.
7 Purification Flash Chromatography or Prep-HPLC.
Workflow Visualization

SynthesisWorkflow cluster_safety Safety Zone (Fume Hood) Setup 1. Inert Atmosphere Setup (Dry Solvents, N2) Mix 2. Mix Substrate + Base (Activation) Setup->Mix Add 3. Add Dimethyl-13C2,d6 Sulfate (0°C Dropwise) Mix->Add React 4. Reaction (RT, 2-4h) Monitor via LC-MS Add->React Quench 5. QUENCH: Add NH4OH (Destroy Excess Reagent) React->Quench Extract 6. Extraction (EtOAc/Water) Quench->Extract Safe to Handle Purify 7. Purification (Prep-HPLC) Extract->Purify QC 8. Final QC (NMR, MS) Purify->QC

Figure 2: Operational workflow for SIL synthesis emphasizing the critical quenching step.

Quality Control & Validation

A synthesized standard is only as good as its purity.

Mass Spectrometry (MS)
  • Criteria: The mass spectrum must show the molecular ion at

    
    .
    
  • Isotopic Purity: The contribution of unlabeled (

    
    ) drug must be 
    
    
    
    . Any unlabeled drug in your IS will act as a contaminant in your patient samples, causing false positives.
NMR Spectroscopy
  • Proton NMR (

    
    ):  The newly added methyl group will be silent  (invisible) because there are no protons, only deuteriums. This "disappearance" of the methyl signal compared to a non-labeled reference is confirmation of labeling.
    
  • Carbon NMR (

    
    ):  You will see a significantly enhanced signal for the methyl carbon, often split into a multiplet (septet) due to coupling with the three deuterium atoms (
    
    
    
    ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of DMSEnsure solvents are strictly anhydrous. Do not use old reagent bottles that may have absorbed moisture.
Quaternization Excess Reagent / Temp too highReduce DMS equivalents to 1.0 or 0.95. Keep reaction at 0°C longer.
Incomplete Reaction Steric HindranceUse a stronger base (NaH) or switch solvent to DMF to increase nucleophilicity.
RT Shift in LC Deuterium EffectThis is inherent to D-labeling. Ensure the +4 shift allows for MS resolution even if peaks partially separate.

References

  • Gu, H., et al. (2014). "Assessment of Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative LC-MS." Analytical Chemistry. [Link]

  • Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. [Link][2]

  • Teasdale, A., et al. (2012). "Understanding and Control of Dimethyl Sulfate in a Manufacturing Process." Organic Process Research & Development. [Link][3]

  • US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." [Link]

Sources

Optimizing reaction conditions for Dimethyl-13C2,d6 sulfate alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Reaction Conditions for Dimethyl-13C2,d6 Sulfate Alkylation

Abstract

This technical guide outlines the optimized protocols for utilizing Dimethyl-13C2,d6 sulfate (


) in the synthesis of stable isotope-labeled internal standards (SIL-ISTDs). Unlike standard methylation, the high cost and specific stoichiometry of isotopically labeled reagents demand rigorous reaction control to maximize atom economy. This note details the "Cesium Effect" for enhanced reactivity, solvent selection for suppressing hydrolysis, and safety protocols for handling this potent alkylating agent.

Introduction: The Strategic Value of Labeling

In quantitative LC-MS/MS bioanalysis, the "gold standard" for normalization is a stable isotope-labeled internal standard co-eluting with the analyte. While deuterated (


) standards are common, they suffer from two limitations:
  • Deuterium Exchange: Labile deuteriums can exchange with solvent protons, diluting the signal.

  • Chromatographic Isotope Effect: Deuterium substitution can slightly alter retention time (

    
    ) compared to the analyte, leading to ionization matrix effects that differ between the analyte and the ISTD.
    

Dimethyl-13C2,d6 sulfate introduces a methyl group (


) with a mass shift of +4 Da  per methyl group.
  • Total Mass Shift: +4 Da (monomethylation) or +8 Da (dimethylation).

  • Stability: The

    
     atom is non-exchangeable, and the C-D bonds are chemically robust.
    
  • Utility: Ideal for methylating phenols, amines, and carboxylic acids to create robust ISTDs for DMPK assays.

Chemical Basis & Mechanistic Insights

The Alkylation Mechanism (Sn2)

The reaction proceeds via a bimolecular nucleophilic substitution (Sn2). The nucleophile (phenoxide, amine, or carboxylate) attacks the methyl carbon of the sulfate.

  • Key Constraint: Dimethyl sulfate contains two methyl groups, but typically only one is transferred efficiently under mild conditions. The second methyl group remains bound as the methyl sulfate anion (

    
    ), which is a poor electrophile compared to the diester.
    
  • Implication for Labeled Synthesis: You effectively "waste" 50% of your labeled isotope in a 1:1 stoichiometry. Optimization strategies must account for this loss or force the second transfer (which often degrades the substrate).

The "Cesium Effect"

For optimizing yield with expensive labeled reagents, Cesium Carbonate (


)  is the superior base compared to Potassium Carbonate (

).
  • Reasoning: The large ionic radius of Cesium (

    
    ) creates a "loose" ion pair with the nucleophile (e.g., phenoxide). This results in a "naked anion" that is significantly more reactive, allowing the reaction to proceed at lower temperatures (room temp), reducing the risk of hydrolysis of the sensitive sulfate reagent.
    

Safety Considerations (CRITICAL)

Dimethyl-13C2,d6 sulfate is a potent alkylating agent and suspected carcinogen. It is chemically equivalent to mustard gas in toxicity profiles.

  • Engineering Controls: All work must be performed in a functioning chemical fume hood.

  • PPE: Double nitrile gloves (or Silver Shield®), lab coat, and safety goggles.

  • Quenching Protocol: Never pour unreacted DMS waste into a solvent drum. It must be chemically destroyed first.

    • Quench Solution: Concentrated Ammonium Hydroxide (

      
      ) or 10% NaOH.
      
    • Mechanism:[1][2] Ammonia rapidly attacks DMS to form non-toxic methyl amine salts.

Optimization Strategy: Variables & Logic

Solvent Selection
SolventRatingRationale
Acetone GoodClassic solvent. Easy workup (evaporation). Slower reaction rates.
DMF Excellent High dielectric constant promotes Sn2. Fast reaction. Harder to remove.
Acetonitrile FairModerate rate. Good for polar substrates.
Methanol POOR Do Not Use. Protic solvents will compete with the nucleophile (solvolysis), consuming the expensive label.
Stoichiometry Scenarios
  • Scenario A: Precious Substrate (e.g., Late-stage drug metabolite)

    • Use 1.5 - 2.0 equivalents of Dimethyl-13C2,d6 sulfate.

    • Goal: Drive substrate to 100% conversion. Sacrifice the label.

  • Scenario B: Precious Label (e.g., Simple commodity substrate)

    • Use 0.5 - 0.6 equivalents of Dimethyl-13C2,d6 sulfate.

    • Goal: Ensure every atom of label finds a substrate. The unreacted substrate is separated during purification.

Detailed Protocol: O-Methylation of a Phenol

Target: Synthesis of Anisole-13C,d3 derivative (Generic Model) Scale: 100 mg substrate (Micro-scale optimization)

Materials
  • Substrate: Phenolic precursor (1.0 eq)

  • Reagent: Dimethyl-13C2,d6 sulfate (1.2 eq) [Sigma/CIL]

  • Base: Cesium Carbonate (

    
    ) (1.5 eq)
    
  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Workflow
  • Activation:

    • In a 4 mL vial equipped with a stir bar, dissolve the Phenolic substrate (100 mg) in Anhydrous DMF (1.0 mL).

    • Add

      
       (1.5 eq).
      
    • Stir at Room Temperature (RT) for 15 minutes. Observation: The mixture may turn yellow/orange as the phenoxide forms.

  • Alkylation:

    • Dropwise Addition: Using a microsyringe, add Dimethyl-13C2,d6 sulfate (1.2 eq) slowly.

    • Note: The density of DMS is ~1.33 g/mL. For small scales, it is often better to dilute the DMS in a small volume of DMF for accurate volumetric transfer.

    • Seal the vial and stir at RT.

  • Monitoring:

    • Check by LC-MS or TLC after 1 hour.

    • Success Criteria: Disappearance of starting material (M) and appearance of product (M+4).

  • Quenching (Safety Step):

    • Once complete, add 0.5 mL of Conc. Ammonium Hydroxide to the reaction mixture.

    • Stir vigorously for 30 minutes. This converts excess labeled DMS into methylamine and sulfate salts.

  • Workup:

    • Dilute with Ethyl Acetate (5 mL) and Water (5 mL).

    • Wash the organic layer with Water (3x) to remove DMF and salts.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash chromatography (Silica gel) is usually required to remove trace unreacted phenol.

Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway

ReactionMechanism Substrate Phenol (R-OH) Activated Phenoxide (R-O- Cs+) Substrate->Activated Deprotonation Base Cs2CO3 Base->Activated TS Transition State [Sn2] Activated->TS Reagent (13CD3)2SO4 Reagent->TS Product Product (R-O-13CD3) TS->Product Methyl Transfer Waste Waste (13CD3-SO4-) TS->Waste Leaving Group

Caption: Sn2 Alkylation pathway utilizing Cesium Carbonate activation for high-yield isotope incorporation.

Figure 2: Optimization Decision Tree

OptimizationLogic Start Start Optimization SubstrateType Is Substrate Precious? Start->SubstrateType Yes Yes (Drug Metabolite) SubstrateType->Yes No No (Commodity Phenol) SubstrateType->No ExcessReagent Use 1.5 eq DMS-13C,d6 Yes->ExcessReagent BaseChoice1 Base: Cs2CO3 (Fast) ExcessReagent->BaseChoice1 Solvent Solvent: Anhydrous DMF BaseChoice1->Solvent LimitingReagent Use 0.6 eq DMS-13C,d6 No->LimitingReagent BaseChoice2 Base: K2CO3 (Slower/Control) LimitingReagent->BaseChoice2 BaseChoice2->Solvent Quench Quench: NH4OH Solvent->Quench

Caption: Decision matrix for determining stoichiometry based on the relative value of substrate vs. labeled reagent.

QC & Validation

To validate the synthesis of the internal standard:

  • Mass Spectrometry: Confirm the precursor ion shifts by exactly +4 Da (or +8 Da for double methylation).

  • Isotopic Purity: Calculate the ratio of

    
     (unlabeled) to 
    
    
    
    .
    • Requirement: The unlabeled contribution should be

      
       to prevent interference with the analyte quantification curve.
      
  • NMR:

    
    -NMR will show the absence of the methyl peak (since it is now 
    
    
    
    , which is silent in proton NMR, or appears as a small multiplet in Carbon NMR).

References

  • Review of Stable Isotope Labeling: Pleasance, S., et al.[3] "The use of stable isotopes in drug metabolism and pharmacokinetics." Bioanalysis, 2022.[4] [Link] (General grounding on SIL applications)

  • The Cesium Effect in Alkylation: Flessner, T. and Doye, S. "Cesium carbonate: A powerful base for organic synthesis." Journal of Practical Chemistry, 1999. [Link]

  • Safety & Handling of Dimethyl Sulfate: Centers for Disease Control and Prevention (CDC). "Dimethyl Sulfate - NIOSH Pocket Guide to Chemical Hazards." [Link]

  • Comparison of Methylating Agents: Selva, M. and Perosa, A. "Green chemistry metrics: A comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents."[5] Green Chemistry, 2008.[5] [Link]

Sources

Step-by-step guide to N-terminal labeling with Dimethyl-13C2,d6 sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency N-Terminal Labeling & Quaternization using Dimethyl-13C2,d6 Sulfate

Executive Summary

This guide details the protocol for N-terminal and lysine labeling of peptides/proteins using Dimethyl-13C2,d6 sulfate (


)

. Unlike the standard "Dimethyl Labeling" method (which utilizes reductive amination with formaldehyde and cyanoborohydride), this protocol employs direct nucleophilic substitution (S

2)
.

Key Distinction: While standard reductive methylation stops at the dimethyl stage (


), Dimethyl Sulfate (DMS) is a potent alkylating agent capable of driving the reaction to quaternization  (

). This creates a permanent positive charge, significantly enhancing ionization efficiency in Mass Spectrometry (MS) for low-abundance peptides, a technique often referred to as "Fixed Charge Tagging."

Safety Warning: Dimethyl sulfate is a volatile, highly toxic carcinogen. All steps must be performed in a fume hood with appropriate PPE.

Part 1: Scientific Principle & Mechanism

The Reaction Mechanism

The labeling relies on the nucleophilic attack of the N-terminal


-amine or Lysine 

-amine lone pair onto the methyl group of the Dimethyl Sulfate.
  • Reagent: Dimethyl-13C2,d6 sulfate (

    
    -labeled, deuterated).
    
  • Mass Shift: Each methyl group added introduces a mass shift of +4.02 Da (Carbon-13: +1, Deuterium x3: +3).

  • Target: Primary amines (N-terminus, Lysine).[1][2][3][4]

Reaction Pathway Diagram

The following diagram illustrates the progression from primary amine to quaternary ammonium.

MethylationPathway Amine Primary Amine R-NH2 Mono Mono-Methylated R-NH(Me*) Amine->Mono +1 Me* (+4 Da) Di Di-Methylated R-N(Me*)2 Mono->Di +1 Me* (+4 Da) Quat Quaternary Ammonium R-N+(Me*)3 (Fixed Charge) Di->Quat +1 Me* (+4 Da) Exhaustive Alkylation DMS Dimethyl-13C2,d6 Sulfate (SN2 Attack) DMS->Amine Reagent

Caption: Step-wise alkylation pathway. DMS drives the reaction toward the quaternary state under basic conditions.

Part 2: Experimental Protocol

Materials & Reagents
  • Labeling Reagent: Dimethyl-13C2,d6 sulfate (Sigma/Isotec or CIL).

  • Reaction Buffer: 100 mM Sodium Borate (pH 9.0) or Triethylammonium bicarbonate (TEAB). Note: High pH is critical to deprotonate amines.

  • Quenching Buffer: 1% Ammonia solution or 1 M Tris-HCl (pH 8.0).

  • Solvent: Acetonitrile (ACN) or Methanol (MeOH).

Step-by-Step Workflow

Step 1: Sample Preparation

  • Dissolve protein/peptide sample (50–100 µg) in 50 µL of 100 mM Sodium Borate (pH 9.0) .

    • Rationale: The pKa of the N-terminal amine is ~8.0, and Lysine is ~10.5. A pH of 9.0 favors the nucleophilic unprotonated form of the N-terminus while minimizing hydrolysis of the DMS.

Step 2: Reagent Addition (The Alkylation)

  • Prepare a 1% v/v solution of Dimethyl-13C2,d6 sulfate in cold Acetonitrile. Handle in Fume Hood.

  • Add the DMS solution to the sample in a 1:50 molar excess (relative to estimated amines).

    • Example: For 50 µg peptides, add approx 2–5 µL of the diluted DMS reagent.

  • Incubate at 4°C for 30 minutes , then move to Room Temperature for 1 hour .

    • Insight: Starting cold reduces the rate of reagent hydrolysis (reaction with water), favoring the reaction with amines.

Step 3: Monitoring & Re-addition (Optional)

  • DMS hydrolyzes rapidly in water to form methanol and sulfuric acid, dropping the pH.

  • Check pH; if it drops below 8.0, adjust with mild base (NaOH or Borate).

  • For exhaustive methylation (Quaternization) , add a second aliquot of reagent and incubate for another hour.

Step 4: Quenching

  • Add 10 µL of 1% Ammonia or 1 M Tris-HCl .

  • Incubate for 15 minutes. The excess DMS will react with the ammonia/Tris to form harmless methylated salts.

Step 5: Cleanup

  • Acidify sample with Formic Acid (to pH 2–3).

  • Perform C18 Solid Phase Extraction (SPE) to remove salts and hydrolyzed byproducts.

Part 3: Data Analysis & Mass Spectrometry

Mass Shift Calculation

Unlike reductive methylation (where the label is a methylene group,


), DMS transfers a methyl group (

).
Label StateChemical StructureMass Shift (vs Unlabeled)Application
Mono-methyl

+4.022 Da Incomplete labeling
Di-methyl

+8.044 Da Standard Dimethyl equivalent
Tri-methyl

+12.066 Da Quaternary (Fixed Charge)
Interpretation of Spectra
  • Fixed Charge Effect: If the reaction is driven to completion (Quaternization), peptides will carry a permanent positive charge. This means they will be detected even without protonation during ESI.

  • MS1 Filtering: Look for peptide pairs (if mixing with light sample) or specific mass offsets.

  • Side Reactions: Watch for O-methylation (+4 Da on Tyrosine, Serine, Threonine) and S-methylation (Cysteine).

    • Control: O-methylation is reversible with mild base treatment, but S-methylation is often permanent. Cysteines should be alkylated (e.g., Iodoacetamide) before DMS labeling to prevent S-methylation.

Part 4: Critical Comparison (DMS vs. Formaldehyde)

It is vital to distinguish this protocol from the standard "Boersema" method.

MethodComparison cluster_0 Standard Reductive Methylation cluster_1 Dimethyl Sulfate (DMS) Labeling Reagent1 Formaldehyde + NaCNBH3 Mech1 Schiff Base Reduction Reagent1->Mech1 Result1 Dimethylamine (Tertiary Amine) Mech1->Result1 Reagent2 Dimethyl-13C2,d6 Sulfate Mech2 SN2 Alkylation Reagent2->Mech2 Result2 Quaternary Ammonium (Permanent Charge) Mech2->Result2

Caption: Comparison of mechanisms. DMS is preferred when permanent charge (quaternization) is the analytical goal.

References

  • Boersema, P. J., et al. (2009).[5] "Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics." Nature Protocols. (The standard for reductive methylation, provided for contrast). Link

  • Hsu, J. L., et al. (2003). "Stable-isotope dimethyl labeling for quantitative proteomics." Analytical Chemistry. (Foundational work on dimethyl labeling).[2][6][7] Link

  • Shapiro, R., et al. (1970). "Reaction of dimethyl sulfate with proteins." Biochemistry. (Detailed analysis of DMS specificity and side reactions). Link

  • Sigma-Aldrich. "Dimethyl-13C2,d6 sulfate Product Information." (Source for reagent specifications). Link

  • Zhang, J., et al. (2011). "Quaternization of N-termini for improved proteome coverage." Journal of Proteome Research. (Context for fixed-charge tagging). Link

Sources

Application Note: Solvent Selection for Dimethyl-13C2,d6 Sulfate Methylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylation using Dimethyl-13C2,d6 sulfate (DMS-13C2,d6) represents a critical step in synthesizing stable isotope-labeled internal standards for LC-MS/MS and NMR quantitation. Unlike standard dimethyl sulfate, which is an inexpensive commodity chemical, the isotopically labeled variant is a high-value reagent (often exceeding $1,000/g).

Standard methylation protocols often utilize biphasic aqueous conditions (e.g., Schotten-Baumann) or methanol. These are unsuitable for DMS-13C2,d6. Water and protic solvents compete with the substrate for the electrophilic methyl group, leading to hydrolysis or solvolysis that wastes the expensive isotope.

This guide defines an anhydrous polar aprotic solvent strategy to maximize "Isotopic Atom Economy." We recommend Acetone or Acetonitrile as primary choices due to their balance of reaction rate, ease of workup, and inertness toward the reagent.

Mechanistic Principles & Solvent Logic[1]

The Reaction Mechanism (S_N2)

The methylation of nucleophiles (phenols, amines, carboxylates) by DMS proceeds via an S_N2 mechanism .[1][2][3] The nucleophile attacks the methyl carbon, displacing the methyl sulfate anion.

  • Key Insight: The reaction rate depends on the strength of the nucleophile. In non-polar solvents, the nucleophile is often ion-paired with its counter-cation (e.g., PhO⁻...K⁺), reducing reactivity.

  • The Solvent's Role: Polar aprotic solvents solvate the cation (K⁺, Na⁺) effectively while leaving the anion (the nucleophile) "naked" and highly reactive.

The "Isotopic Economy" Rule

In standard synthesis, 1.5–2.0 equivalents of DMS are used to drive completion, sacrificing excess reagent to hydrolysis.

  • Rule: For DMS-13C2,d6, the goal is 1.0–1.1 equivalents .

  • Implication: You must eliminate competing nucleophiles. Water and Alcohols are forbidden as reaction solvents because they react with DMS to form Methanol-13C,d3 (waste) and Dimethyl ether-13C,d (waste).

Solvent Selection Matrix

The following table summarizes the trade-offs for high-value isotopic methylation.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Suitability for DMS-13C2,d6Notes
Acetone Polar Aprotic20.756Excellent Best balance.[4] Easy removal prevents isotopic scrambling during workup.
Acetonitrile (MeCN) Polar Aprotic37.582Very Good Faster rates than acetone for sluggish substrates.[4]
DMF / DMSO Polar Aprotic36.7 / 46.7153 / 189Good (with caveats) Fastest rates, but high BP makes removal difficult.[4] Residual solvent complicates NMR/MS.
Dichloromethane (DCM) Non-Polar8.940Poor Slow rates; requires Phase Transfer Catalyst (PTC) to solubilize inorganic bases.[4]
Water / Alcohols Protic80 / 33100 / 65FORBIDDEN Causes rapid hydrolysis of the reagent.[4]

Visualizing the Workflow

The following diagram illustrates the decision process for solvent selection and the reaction pathway, emphasizing the avoidance of hydrolysis.

G Start Substrate Analysis (Phenol, Amine, Carboxylate) SolubilityCheck Is Substrate Soluble in Acetone? Start->SolubilityCheck AcetoneRoute Route A: Acetone Base: Anhydrous K2CO3 Temp: Reflux (56°C) SolubilityCheck->AcetoneRoute Yes (Preferred) MeCNRoute Route B: Acetonitrile Base: Cs2CO3 Temp: 60-80°C SolubilityCheck->MeCNRoute No (Try MeCN) Reaction Reaction: S_N2 Methylation Reagent: DMS-13C2,d6 (1.1 eq) AcetoneRoute->Reaction DMFRoute Route C: DMF Base: NaH or Cs2CO3 Temp: 25-60°C MeCNRoute->DMFRoute Insoluble in MeCN MeCNRoute->Reaction DMFRoute->Reaction WorkupA Workup A/B: Filter solids -> Rotovap Reaction->WorkupA From Acetone/MeCN WorkupC Workup C: Aqueous extraction required (Risk of emulsion/loss) Reaction->WorkupC From DMF Product Labeled Product (>95% Isotopic Incorporation) WorkupA->Product WorkupC->Product

Caption: Decision tree for solvent selection prioritizing ease of purification and prevention of isotopic loss.

Optimized Protocol: Anhydrous Methylation of a Phenol

This protocol is designed for a generic phenolic substrate using Acetone as the solvent. This method maximizes yield while allowing for the easy recovery of the product without aqueous washes that might hydrolyze unreacted DMS (creating hazardous waste issues during workup).

Reagents & Equipment[5]
  • Substrate: 1.0 mmol (dried in vacuo).

  • Reagent: Dimethyl-13C2,d6 sulfate (1.1 mmol). Handle in Fume Hood.

  • Solvent: Anhydrous Acetone (dried over 3Å molecular sieves).

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular or powder (2.0 mmol).

  • Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Cool under a stream of nitrogen.

  • Solvation & Deprotonation:

    • Add the substrate (1.0 mmol) and anhydrous K₂CO₃ (2.0 mmol) to the flask.

    • Add Anhydrous Acetone (10 mL, ~0.1 M concentration).

    • Stir at room temperature for 15–30 minutes. This allows the formation of the phenoxide anion on the surface of the carbonate.

  • Addition of Isotope:

    • CRITICAL STEP: Via a gas-tight syringe, add Dimethyl-13C2,d6 sulfate (1.1 mmol) dropwise to the stirring suspension.

    • Note: Do not add all at once to prevent localized hot spots, though the reaction is generally not violently exothermic at this scale.

  • Reaction:

    • Heat the mixture to a gentle reflux (bath temp ~60°C) for 2–4 hours.

    • Monitoring: Check reaction progress via TLC or HPLC. Do not use aqueous aliquots; take a microliter sample and dilute in dry acetonitrile for analysis.

  • Workup (The "Dry" Method):

    • Once consumption of the substrate is confirmed (>98%), cool the mixture to room temperature.

    • Filtration: Filter the reaction mixture through a fritted glass funnel or a pad of Celite to remove the solid potassium carbonate and potassium methyl sulfate byproduct.

    • Rinse: Rinse the filter cake with a small amount of cold, dry acetone.

    • Concentration: Concentrate the filtrate (containing the product and trace excess DMS) on a rotary evaporator.

  • Quenching (Safety Step):

    • The residue may contain trace unreacted DMS-13C2,d6. Add 2 mL of 2M Ammonium Hydroxide (NH₄OH) in Methanol to the residue and stir for 30 minutes. Ammonia reacts rapidly with DMS to form non-toxic methylamine salts.

    • Evaporate solvents again to yield the crude labeled product.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of DMSEnsure Acetone is anhydrous . Moisture in the air or solvent competes with the substrate.
Incomplete Reaction Poor SolubilitySwitch solvent to Acetonitrile (reflux at 80°C) or DMF (if absolutely necessary).[4]
O- vs C- Methylation Solvent PolarityIn phenols, C-methylation is a side reaction.[4] Acetone favors O-methylation (S_N2). Highly polar solvents (DMF) can sometimes increase C-alkylation risk for sensitive substrates (e.g., naphthols).
Scrambling Acidic ConditionsAvoid acidic workups.[4] Deuterium on the methyl group is stable, but acidic conditions can cause exchange if the substrate has labile protons elsewhere.

Safety & Handling of Dimethyl Sulfate

  • Toxicity: DMS is a potent alkylating agent and a suspected carcinogen. It is readily absorbed through the skin and is odorless (or has a faint onion smell, which indicates dangerous levels).

  • Engineering Controls: Always work in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses.

  • Spill Neutralization: Keep a solution of 10% aqueous Ammonia or 1M NaOH nearby. If a spill occurs, cover it with this solution immediately to hydrolyze the sulfate.

References

  • Mechanism of Methylation

    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Standard reference for S_N2 mechanisms and solvent effects).

  • Solvent Effects in S_N2 Reactions

    • Reichardt, C. (2003).[2][5] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative source on solvation of anions in polar aprotic solvents).

  • Dimethyl Sulfate Properties & Safety

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6175, Dimethyl sulfate. Retrieved from [Link]

  • Isotopic Labeling Protocols

    • Cambridge Isotope Laboratories. (n.d.). Synthetic Protocols for Methylation.[1][2][6] (General guidance on maximizing isotopic incorporation).

  • Hydrolysis Kinetics of DMS

    • Robertson, R. E., & Sugamori, S. E. (1966). The Hydrolysis of Dimethyl Sulfate. Canadian Journal of Chemistry, 44(14), 1728-1730. (Establishes the rapid hydrolysis rates in water, supporting the anhydrous requirement). Retrieved from [Link]

Sources

Application Note: Quenching Excess Dimethyl-13C2,d6 Sulfate in High-Value Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl sulfate (DMS) is a powerful methylating agent used to introduce methyl groups into phenols, amines, and thiols. In stable isotope labeling, Dimethyl-13C2,d6 sulfate (where methyl groups are fully substituted with


 and Deuterium) is a critical reagent for generating internal standards for LC-MS/MS quantitation.

While the chemistry of the isotopologue is identical to unlabeled DMS, the context differs:

  • Cost: The reagent is extremely expensive (~$1,000/g), necessitating precise stoichiometry.

  • Purity: Isotopic enrichment must be preserved; side reactions during quenching must be avoided.

  • Safety: Labeled DMS retains the extreme toxicity of native DMS (carcinogenic, mutagenic, fatal by inhalation).

This guide provides a validated, self-checking protocol for chemically destroying excess Dimethyl-13C2,d6 sulfate using Ammonium Hydroxide (


) , ensuring operator safety and product integrity.

Chemical Basis of Quenching

Why Water is Insufficient

A common misconception is that adding water "kills" DMS. This is dangerous. The hydrolysis of DMS in neutral water is kinetically slow (


 at 65°C), taking hours to days to reach completion at room temperature [1]. During this lag time, the mixture remains lethally toxic and capable of over-methylating the product.
The Ammonia Advantage

Ammonium hydroxide is the preferred quenching agent. Ammonia (


) acts as a potent nucleophile, attacking the electrophilic methyl group of DMS via an 

mechanism. This rapidly converts the volatile, lipophilic DMS into non-volatile, water-soluble methylammonium salts.

Reaction Scheme:



*(Where ^C = 13C and D = Deuterium)
Mechanism Visualization

The following diagram illustrates the transformation of the toxic electrophile into benign salts.

DMS_Quench_Mechanism DMS Dimethyl-13C2,d6 Sulfate (Toxic Electrophile) TS Transition State (SN2 Attack) DMS->TS + NH3 NH3 Ammonia (NH3) (Nucleophile) NH3->TS Product Methyl-13C,d3-amine Salt (Water Soluble / Benign) TS->Product Rapid Conversion

Figure 1: Nucleophilic destruction of DMS by Ammonia. The lipophilic toxin is converted to a hydrophilic salt, easily removed in the aqueous wash.

Safety Profile: The "Silent Killer"

WARNING: Dimethyl-13C2,d6 sulfate is a primary carcinogen and acute toxin .

  • Latency: Inhalation effects (pulmonary edema) are often delayed by 6–24 hours.

  • Sensory Warning: It has poor warning properties (faint onion odor), meaning toxic levels can be reached before detection.

  • Skin Absorption: It penetrates intact skin rapidly, causing systemic toxicity and necrosis [2].

Mandatory PPE:

  • Double nitrile gloves (or Silver Shield/4H laminate gloves for extended handling).

  • Chemical fume hood with face velocity >100 fpm.

  • Full-face shield over safety glasses.

Protocol: Ammonium Hydroxide Quench

This protocol is designed for small-to-medium scale synthesis (100 mg to 10 g) typical of isotope labeling workflows.

Reagents Required[1][2]
  • Quenching Solution: Concentrated Ammonium Hydroxide (28-30%

    
     in water).
    
  • Validation Reagent: 4-(p-nitrobenzyl)pyridine (NBP) (See Section 5).

  • Solvent: Acetone (for NBP test).

Step-by-Step Procedure
StepActionTechnical Rationale
1 Completion Check Ensure the methylation reaction is complete via TLC or LC-MS. Unreacted starting material may be difficult to separate from the quenched byproducts later.
2 Cooling Cool the reaction mixture to 0°C–5°C in an ice bath. The reaction between DMS and ammonia is exothermic; cooling prevents solvent bumping.
3 Addition Add Concentrated

dropwise. Use a ratio of 3 mL

per 1 mL of DMS
used (approx. 10-fold molar excess).
4 Agitation Remove the ice bath and stir vigorously at room temperature (20°C–25°C) for 60 minutes .
5 Phase Check Ensure the mixture is monophasic or well-emulsified. If the DMS is dissolved in a non-miscible solvent (e.g., Toluene), increase stirring speed to maximize surface area contact between phases.
6 Validation Perform the NBP Spot Test (Section 5). Do not proceed to workup until the test is negative.
7 Workup Dilute with water and extract the product with organic solvent (e.g., EtOAc, DCM). The quenched byproduct (Methyl-13C,d3-amine) will remain in the aqueous layer, especially if the aqueous layer is slightly acidified (pH < 9) during the first wash.

Validation: The NBP Colorimetric Test

You must validate that the DMS is destroyed before removing the reaction from the fume hood. The 4-(p-nitrobenzyl)pyridine (NBP) test is the gold standard for detecting alkylating agents [3].

Preparation of NBP Reagent
  • Dissolve 500 mg of 4-(p-nitrobenzyl)pyridine in 10 mL of Acetone.

  • Store in a brown amber vial. Shelf life: 1 month.

Test Procedure
  • Pipette a small aliquot (10 µL) of the quenched reaction mixture onto a TLC plate or filter paper.

  • Apply 1 drop of the NBP Reagent over the sample spot.

  • Heat the spot with a heat gun (approx. 100°C) for 30–60 seconds.

  • Apply 1 drop of 10% Piperidine in Acetone (or dilute NaOH) to the spot.

Interpretation
  • POSITIVE (DANGER): A Purple/Blue color appears immediately. DMS is still present. Action: Add more

    
     and stir for 60 more minutes.
    
  • NEGATIVE (SAFE): The spot remains colorless or turns slightly yellow (background). Action: Proceed to workup.

Workflow Visualization

The following flow chart outlines the critical decision points in the synthesis and quenching process.

Quench_Workflow Start Synthesis Complete (Excess DMS-13C,d6 Present) Cool Cool to 0°C Start->Cool AddNH3 Add Conc. NH4OH (3mL per 1mL DMS) Cool->AddNH3 Stir Stir Vigorously (60 mins @ RT) AddNH3->Stir Test Perform NBP Spot Test Stir->Test ResultPos Purple Color (Positive) Test->ResultPos DMS Detected ResultNeg Colorless/Yellow (Negative) Test->ResultNeg DMS Absent Remediation Add Excess NH4OH + Extend Time ResultPos->Remediation Workup Aqueous Workup (Discard Aqueous Phase as Chemical Waste) ResultNeg->Workup Remediation->Stir Re-loop

Figure 2: Operational workflow for quenching isotope-labeled Dimethyl Sulfate. The loop at the NBP test ensures no toxic material enters the general waste stream.

References

  • Enovatia . (2011). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling. Retrieved from (Contextualized via search snippet 1.7).

  • New Jersey Department of Health . (2016). Hazardous Substance Fact Sheet: Dimethyl Sulfate. Retrieved from .

  • National Institutes of Health (NIH) . (1977). 4-(p-Nitrobenzyl)pyridine as a spray reagent for the thin-layer chromatographic detection of dimethyl tetrachloroterphthalate. Retrieved from .

  • Organic Syntheses . (1973).[1] Methylation of Phenols: Use of Ammonia for Quenching. Coll. Vol. 5, p. 1099. Retrieved from .

Sources

Dimethyl-13C2,d6 sulfate dosage for high-efficiency peptide labeling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Efficiency Peptide Labeling for Quantitative Proteomics using Stable Isotope Dimethylation

A Note on Terminology: This application note focuses on the widely adopted and highly efficient method of stable isotope dimethyl labeling of peptides via reductive amination, which utilizes formaldehyde and a reducing agent. The term "Dimethyl-13C2,d6 sulfate" as a labeling reagent is not standard in this context and is likely a misnomer. Dimethyl sulfate is a potent and hazardous methylating agent that is not suitable for the specific and controlled labeling of primary amines in complex peptide mixtures for proteomic applications. The methods described herein achieve the desired isotopic labeling in a controlled, efficient, and safe manner.

Introduction: The Power of Precise Protein Quantification

In the landscape of modern biological research and drug development, understanding the dynamic nature of the proteome is paramount. Quantitative proteomics aims to measure the relative or absolute abundance of proteins in a sample, providing critical insights into cellular processes, disease mechanisms, and the efficacy of therapeutic interventions.[1][2][3] Among the various techniques for protein quantification, stable isotope labeling coupled with mass spectrometry (MS) offers exceptional accuracy and reproducibility.[1][4]

Stable isotope dimethyl labeling (SIDL) has emerged as a robust, cost-effective, and high-throughput method for quantitative proteomics.[2][5][6][7] This chemical labeling strategy targets the primary amines of peptides—the N-terminus and the ε-amino group of lysine residues—through a rapid and specific reaction known as reductive amination.[6][8][9] By using isotopically labeled reagents, different sample populations can be "mass-encoded," allowing them to be combined and analyzed in a single Liquid Chromatography-Mass Spectrometry (LC-MS) run.[4][10] This multiplexing capability minimizes experimental variability and enhances the precision of quantification.[6]

This guide provides a comprehensive overview and a detailed protocol for the high-efficiency labeling of peptides using stable isotope dimethylation, empowering researchers to achieve reliable and reproducible quantification of protein expression.

The Chemistry of Control: The Principle of Reductive Amination

The elegance of dimethyl labeling lies in its straightforward and specific chemistry. The process involves a two-step reaction that occurs in an aqueous environment under mild conditions:

  • Schiff Base Formation: The primary amine of a peptide nucleophilically attacks the carbonyl carbon of formaldehyde, forming an unstable intermediate called a carbinolamine. This intermediate then dehydrates to form a Schiff base (an imine).[9][11]

  • Reductive Methylation: A mild reducing agent, typically sodium cyanoborohydride (NaBH₃CN), is introduced to reduce the Schiff base to a stable dimethylamine.[6][9][11] Sodium cyanoborohydride is the reagent of choice because it is selective for the imine and will not reduce the aldehydes or ketones present in the reaction mixture under the controlled pH conditions. A more modern and often safer alternative, sodium triacetoxyborohydride, can also be used and is particularly effective in aprotic solvents, though for aqueous peptide labeling, NaBH₃CN remains prevalent.[12][13]

The reaction is highly specific for primary amines, ensuring comprehensive labeling of all peptides in a digest (as every tryptic peptide has at least one primary amine at its N-terminus) and any lysine-containing peptides.[14][15]

cluster_reaction Reductive Amination Mechanism Peptide_NH2 Peptide-NH₂ (Primary Amine) Schiff_Base Peptide-N=CH₂ (Schiff Base) Peptide_NH2->Schiff_Base + CH₂O - H₂O Formaldehyde CH₂O (Formaldehyde) Dimethyl_Peptide Peptide-N(CH₃)₂ (Dimethylated Peptide) Schiff_Base->Dimethyl_Peptide + NaBH₃CN + CH₂O Reducing_Agent NaBH₃CN (Reducing Agent) cluster_workflow In-Solution Dimethyl Labeling Workflow Start Start: Digested Peptide Samples Labeling Parallel Labeling: Sample A (Light) Sample B (Intermediate) Sample C (Heavy) Start->Labeling Quench Quench Reaction Labeling->Quench Combine Combine Labeled Samples Quench->Combine Cleanup C18 SPE Cleanup Combine->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis

Caption: Workflow for multiplexed stable isotope dimethyl labeling.

Step-by-Step Procedure
  • Sample Preparation:

    • Resuspend the digested peptide samples (e.g., from 20-100 µg of protein) in 50 µL of Labeling Buffer. Ensure the pH is between 7 and 8.

    • Expertise & Experience: Maintaining a slightly alkaline pH is crucial. It ensures that the primary amines are deprotonated and thus sufficiently nucleophilic to react with formaldehyde, while also preventing the reduction of formaldehyde by the cyanoborohydride.

  • Labeling Reaction:

    • To each sample to be labeled, add 4 µL of the appropriate formaldehyde solution ("light," "intermediate," or "heavy").

    • Vortex briefly and incubate for 5 minutes at room temperature.

    • Add 4 µL of the corresponding 600 mM reducing agent (NaBH₃CN for light/intermediate, NaBD₃CN for heavy).

    • Vortex the samples and incubate for 1 hour at room temperature.

    • Trustworthiness: The molar excess of the labeling reagents ensures the reaction goes to completion. A 1-hour incubation is typically sufficient for >99% labeling efficiency.

  • Quenching the Reaction:

    • Add 16 µL of the Quenching Solution (1% ammonia) to each sample to consume any excess formaldehyde.

    • Vortex and incubate for 10 minutes at room temperature.

    • Causality: Quenching is a critical step to prevent the unwanted modification of other amino acid residues and to ensure the reaction is definitively stopped.

  • Sample Combination and Acidification:

    • Combine the "light," "intermediate," and "heavy" labeled samples into a single microfuge tube.

    • Acidify the combined sample by adding 8 µL of 5% Formic Acid. This will bring the pH to <3.

    • Self-Validation: After acidification, check the pH with pH paper to ensure it is below 3. This is necessary for efficient binding to the C18 SPE material in the next step.

  • Sample Cleanup:

    • Desalt and concentrate the combined peptide mixture using a C18 SPE cartridge or tip according to the manufacturer's protocol.

    • Elute the labeled peptides in a suitable solvent (e.g., 80% acetonitrile, 0.1% formic acid).

    • Dry the eluted peptides in a vacuum centrifuge.

  • Preparation for LC-MS:

    • Reconstitute the dried, labeled peptides in a suitable volume of LC loading buffer (e.g., 2% acetonitrile, 0.1% formic acid) for mass spectrometry analysis.

Data Interpretation and Quality Control

Upon LC-MS/MS analysis, peptides from the different samples will appear as clusters of peaks separated by the mass difference of the labels. For a peptide with 'n' labeling sites (N-terminus + number of lysines), the mass difference between the light and intermediate labeled peptides will be n * 4.0251 Da.

  • Quantitative Analysis: The relative abundance of a peptide in the different samples is determined by comparing the peak intensities or the area under the curve for each of the isotopically labeled forms.

  • Validation of Labeling Efficiency: A key aspect of self-validation is to check for incomplete labeling. This can be assessed by searching the MS data for partially labeled peptides (e.g., a peptide that has reacted with formaldehyde but has not been reduced). High-resolution mass spectrometers are adept at resolving these species. Complete labeling should be the goal, and efficiencies are typically greater than 99%.

Troubleshooting

IssuePossible CauseSolution
Low Labeling Efficiency Incorrect pH of labeling buffer.Ensure pH is between 7 and 8.
Degraded labeling reagents.Use fresh formaldehyde and NaBH₃CN solutions.
Presence of primary amine contaminants in the sample buffer.Perform a buffer exchange or use a compatible buffer like TEAB or phosphate.
Side Reactions N-cyanomethyl adduction. [16][17][18]This is a known, though typically minor, side product. Ensuring a molar excess of the reducing agent can minimize this. The addition of Ni²⁺ ions has been shown to suppress this side reaction, but is not common in standard protocols. [16][18]

Conclusion

Stable isotope dimethyl labeling is a powerful, efficient, and economical tool for quantitative proteomics. Its simple and robust chemistry, combined with its high labeling efficiency, makes it an attractive method for a wide range of applications, from biomarker discovery to the detailed analysis of cellular signaling pathways. By following the detailed protocol and understanding the underlying principles, researchers can confidently generate high-quality, quantitative proteomic data.

References

  • The Rockefeller University. Dimethyl labeling based quantitation. [Link]

  • Hsu, J. L., Huang, S. Y., Chen, S. H. (2017). Stable isotope dimethyl labelling for quantitative proteomics and beyond. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2093), 20160212. [Link]

  • MtoZ Biolabs. Dimethyl Labeling. [Link]

  • Chen, Y., et al. (2018). Establishment of Dimethyl Labeling-based Quantitative Acetylproteomics in Arabidopsis. Molecular & Cellular Proteomics, 17(3), 569–581. [Link]

  • Li, M., et al. (2020). Peptide Selection for Accurate Targeted Protein Quantification via a Dimethylation High-Resolution Mass Spectrum Strategy with a Peptide Release Kinetic Model. ACS Omega, 5(7), 3353–3362. [Link]

  • Hsu, J. L., et al. (2003). Stable-Isotope Dimethyl Labeling for Quantitative Proteomics. Analytical Chemistry, 75(24), 6843–6852. [Link]

  • JoVE (Journal of Visualized Experiments). (2022). Quantitative Proteomics Using Reductive Dimethylation For Stable Isotope Labeling l Protocol Preview. [Link]

  • Boersema, P. J., et al. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols, 4(4), 484–494. [Link]

  • Request PDF. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. [Link]

  • Gidley, M. J., & Sanders, J. K. (1982). Reductive methylation of proteins with sodium cyanoborohydride. Identification, suppression and possible uses of N-cyanomethyl by-products. The Biochemical journal, 203(1), 331–334. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Boersema, P. J., et al. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature protocols, 4(4), 484-94. [Link]

  • Gidley, M. J., & Sanders, J. K. (1982). Reductive methylation of proteins with sodium cyanoborohydride. Identification, suppression and possible uses of N -cyanomethyl by-products. ResearchGate. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Request PDF. Stable isotope dimethyl labeling for quantitative proteomics. [Link]

  • Gidley, M. J., & Sanders, J. K. (1982). Reductive methylation of proteins with sodium cyanoborohydride. Identification, suppression and possible uses of N-cyanomethyl by-products. The Biochemical Journal, 203(1), 331-334. [Link]

Sources

Application Note: Precision Synthesis of 13C2-d6 Dimethylated Metabolite Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

In quantitative metabolomics and DMPK (Drug Metabolism and Pharmacokinetics) studies, the gold standard for normalization is the use of Stable Isotope Labeled (SIL) Internal Standards (IS). While simple deuterated standards (


, 

) are common, they often suffer from deuterium exchange or insufficient mass shift to escape the natural isotopic envelope of the analyte, particularly in high-resolution mass spectrometry (HRMS).

This guide details the workflow for synthesizing 13C2-d6 methylated metabolites . This specific isotopologue implies the addition of two methyl groups , where each methyl carbon is


 and all methyl protons are Deuterium (

or

).
Why 13C2-d6?
  • Mass Shift (+8 Da): A single

    
     group adds +4 Da. Two groups yield +8 Da (
    
    
    
    ). This large shift prevents signal overlap with the M+0, M+1, and M+2 peaks of the native analyte.
  • Stability: The

    
     nucleus is non-exchangeable. The 
    
    
    
    bond is shorter and stronger than the
    
    
    bond (Kinetic Isotope Effect), reducing metabolic degradation of the label during handling.
  • Target Analytes: This workflow is specifically designed for primary amines (e.g., amino acids, polyamines, amphetamines) converted to their dimethyl-tertiary amine analogs.

Strategic Planning & Reagent Selection

The synthesis relies on Reductive Methylation (Eschweiler-Clarke variation or Borohydride reduction). This pathway is preferred over direct alkylation (Methyl Iodide) for amines because it prevents over-alkylation to quaternary ammonium salts (unless desired) and proceeds under milder aqueous conditions.

Critical Reagents
ReagentIsotopic LabelFunctionPurity Requirement
Formaldehyde

(

)
Carbon Source & 2 Deuteriums>99 atom %

, >98 atom % D
Sodium Cyanoborohydride

(

)
Hydride Donor (3rd Deuterium)>98 atom % D
Buffer NonepH Control (Acetate/Phosphate)LC-MS Grade
Reaction Mechanism
  • Imine Formation:

    
    
    
  • Reduction:

    
    
    
  • Second Methylation: Repeat steps 1-2 to yield

    
    .
    

Workflow Visualization

Diagram 1: Synthetic Decision Tree & Mechanism

This diagram illustrates the decision logic and the specific atomic transfer during the reaction.

G cluster_legend Key Start Target Metabolite (Primary Amine) Intermediate Schiff Base (Imine) Start->Intermediate Condensation (pH 5-6) Reagents Reagents: 13C-d2-Formaldehyde + NaBD3CN Reagents->Intermediate Reduction Deuteride Transfer (D-) Reagents->Reduction Hydride Source Intermediate->Reduction Product 13C2-d6 Dimethylated Standard Reduction->Product x2 Cycles L1 Precursor L2 Isotopic Reagent L3 Reaction Step

Caption: Logical flow for the conversion of primary amines to 13C2-d6 labeled tertiary amines via reductive amination.

Detailed Protocol: Synthesis of 13C2-d6 Dimethyl-Metabolite

Example Target: Synthesis of 13C2-d6-Dimethylarginine (from Arginine). Safety Note: Formaldehyde is a carcinogen. Sodium cyanoborohydride generates HCN gas in strong acid; work in a fume hood.

Step 1: Preparation of Stock Solutions
  • Precursor Stock: Dissolve 10 mg of the target amine (e.g., Arginine) in 1.0 mL of 20 mM Sodium Acetate buffer (pH 5.5).

    • Why pH 5.5? This pH promotes imine formation while maintaining the reducing agent's stability.

  • Aldehyde Reagent: Prepare a 1.0 M solution of

    
     (Formaldehyde-13C, d2) in water.
    
  • Reducing Agent: Prepare a 500 mM solution of

    
     (Sodium Cyanoborohydride-d3) in dry methanol or water. Prepare fresh.
    
Step 2: The Reaction (One-Pot)
  • To the Precursor Stock (1 mL), add 5 equivalents of

    
    .
    
    • Calculation: If 10 mg Arginine (

      
       57 
      
      
      
      mol), add
      
      
      285
      
      
      mol Formaldehyde.
    • Insight: Excess aldehyde drives the equilibrium toward the imine.

  • Vortex briefly and incubate at room temperature for 10 minutes.

  • Add 5 equivalents of

    
    .
    
    • Caution: Add slowly to prevent frothing.

  • Incubation: Seal the vial and incubate at 37°C for 4-12 hours with gentle shaking.

    • Monitoring: Check pH after 1 hour; adjust to 5.5-6.0 with dilute Acetic Acid if necessary.

Step 3: Quenching & Cleanup
  • Quench: Add 100

    
    L of 1M Ammonium Acetate. The excess ammonia will scavenge remaining formaldehyde.
    
  • SPE Cleanup (Solid Phase Extraction):

    • Condition a C18 SPE cartridge with Methanol followed by Water.

    • Load the reaction mixture.

    • Wash with 5% Methanol/Water (removes excess reagents).

    • Elute the labeled metabolite with 80% Methanol/Water (containing 0.1% Formic Acid).

  • Dry: Evaporate the solvent under a stream of Nitrogen or using a SpeedVac.

Quality Control & Validation

Before using the synthesized compound as an Internal Standard, you must validate its Isotopic Purity and Chemical Purity .

QC Workflow Diagram

QC Crude Crude Synthesized Standard LCMS LC-HRMS Analysis (Orbitrap/Q-TOF) Crude->LCMS Check1 Check Mass Shift (M+8 Da) LCMS->Check1 Check2 Isotopic Purity Calculation (% Enrichment) Check1->Check2 Decision Pass Criteria? Check2->Decision Final Release for Use Decision->Final >98% Reprocess Re-Purify / Re-Synthesize Decision->Reprocess <98%

Caption: Quality Control decision matrix for validating synthesized stable isotope standards.

Validation Metrics
  • Mass Shift Verification:

    • Inject the standard into an LC-MS system (Positive Mode).[1]

    • Verify the parent ion is exactly [M + 8.03] higher than the unlabeled native metabolite.

    • Example: Unlabeled Arginine (m/z 175.1)

      
       13C2-d6-Dimethylarginine (m/z 203.1 + 8.03 
      
      
      
      211.1).
    • Note: Dimethylation adds 2 carbons and 4 protons (net +28 Da) plus the isotope shift (+8 Da). Total shift from unmethylated precursor = +36 Da. Total shift from unlabeled dimethyl precursor = +8 Da.

  • Isotopic Purity Calculation: Use the peak intensities (

    
    ) of the isotopologues:
    
    
    
    
    • Acceptance Criteria: >98% enrichment.[1][2] Presence of M+4 indicates incomplete methylation (monomethyl).

References

  • Jentoft, N., & Dearborn, D. G. (1979). Labeling of proteins by reductive methylation using sodium cyanoborohydride.[3] Journal of Biological Chemistry, 254(11), 4359–4365.

  • Boerke, A., ℘ et al. (2025). Reductive methylation of proteins with sodium cyanoborohydride: Identification and suppression of by-products. Biochemical Journal. 4

  • Sigma-Aldrich. Iodomethane-13C Technical Data Sheet.

  • Almac Group. Determination of Isotopic Purity by Accurate Mass LC/MS. 1

  • Frontiers in Plant Science. An overview of methods using 13C for improved compound identification in metabolomics. 5

Sources

Application Note: Handling and Storage Best Practices for Dimethyl-13C2,d6 Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dimethyl-13C2,d6 sulfate (


) represents a unique intersection of high-value isotopic utility and extreme chemical hazard. As a dual-labeled methylating agent, it is indispensable for introducing stable isotope tags (

and Deuterium) into metabolic precursors and drug candidates for NMR and Mass Spectrometry studies. However, its handling requires a "Zero-Error" approach. This guide synthesizes field-proven safety protocols with preservation techniques to maximize isotopic purity and operator safety.

Part 1: Chemical Profile & Critical Hazards

The Molecule

Unlike standard reagents, Dimethyl-13C2,d6 sulfate carries a heavy financial and experimental weight. A single hydrolysis event not only creates safety risks but destroys the isotopic label, rendering the compound useless for quantitative MS/NMR.

PropertySpecificationCritical Note
Formula

Dual-labeled on both methyl groups.
Boiling Point ~188°C (decomp)High boiling point makes removal difficult; do not rotovap to dryness.
Vapor Pressure 0.5 mmHg @ 20°CSufficiently volatile to cause lethal inhalation toxicity without warning odors.
Reactivity Electrophilic Methylating AgentReacts violently with nucleophiles; hydrolyzes in moisture.
The "Silent" Toxicity

Dimethyl sulfate (DMS) is an SN2 alkylating agent. It transfers labeled methyl groups to nucleophilic sites on DNA (specifically N7-guanine and N3-adenine).

  • Delayed Onset: Symptoms of pulmonary edema and severe inflammation often do not appear for 6–12 hours post-exposure.

  • Olfactory Fatigue: DMS has a faint onion-like odor, but it causes olfactory fatigue rapidly. Smell is not a reliable warning.

  • Permeation: It penetrates standard nitrile and latex gloves in minutes.

Part 2: Storage Protocols (Preserving Isotopic Integrity)

Hydrolysis is the primary enemy of Dimethyl-13C2,d6 sulfate. Water attacks the sulfur-oxygen bond, releasing Methanol-13C,d3 (volatile) and Monomethyl-13C,d3 sulfate (acidic).

The "Dry Chain" Storage System
  • Temperature: Store at 2°C to 8°C . While freezing is possible, repeated freeze-thaw cycles can compromise septum integrity and introduce condensation.

  • Atmosphere: Must be stored under Argon (Ar) or Nitrogen (

    
    ) . Argon is preferred as it is heavier than air and blankets the liquid surface.
    
  • Secondary Containment:

    • Place the primary vial inside a secondary, screw-top jar containing a layer of activated desiccant (e.g., Drierite or molecular sieves).

    • Seal the secondary jar with Parafilm to prevent moisture ingress during refrigeration.

Visualizing the Hydrolysis Risk

The following diagram illustrates why moisture control is critical for both safety and data quality.

HydrolysisPath DMS Dimethyl-13C2,d6 Sulfate (High Value Reagent) MMS Monomethyl Sulfate (Stable Acid) DMS->MMS Hydrolysis (Fast) MeOH Methanol-13C,d3 (Volatile Loss of Label) DMS->MeOH Loss of Isotope Water H2O (Moisture) Water->MMS MMS->MeOH Further Loss H2SO4 Sulfuric Acid (Corrosive Byproduct) MMS->H2SO4 Slow Hydrolysis

Figure 1: Hydrolysis cascade. Note that the first hydrolysis step releases the expensive isotopic label as volatile methanol, permanently degrading the reagent's concentration.

Part 3: Operational Handling & PPE[1]

Glove Selection (The "Silver Shield" Rule)

Standard laboratory nitrile gloves provide insufficient protection against DMS.

  • Mandatory: Wear Silver Shield (Laminate) gloves or Heavy Butyl Rubber gloves.

  • Technique: If dexterity is required, wear Silver Shield gloves as the inner layer and standard nitrile gloves as the outer layer to secure the loose fit.

Engineering Controls
  • Fume Hood: All operations must occur in a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Traps: Do not use vacuum pumps directly on DMS reactions without a liquid nitrogen trap to prevent exhaust of labeled volatiles.

Part 4: Experimental Protocols

Protocol A: Precision Transfer (The "No-Drip" Method)

Objective: Transfer labeled DMS without aerosolization or moisture introduction.

Materials:

  • Gas-tight syringe (Hamilton type) with PTFE-tipped plunger.

  • Long needle (deflected point to prevent coring septa).

  • Argon balloon.

Steps:

  • Equilibrate: Allow the refrigerated DMS vial to warm to room temperature inside the desiccator (approx. 30 mins) to prevent condensation on the cold glass.

  • Blanket: Insert an Argon line (via small needle) into the source vial to maintain positive pressure.

  • Draw: Insert the gas-tight syringe. Slowly draw the required volume. Note: DMS is viscous; draw slowly to avoid bubbles.

  • The "Air Gap": Once the liquid is measured, pull the plunger back slightly to draw a small cushion of Argon into the needle tip. This prevents a droplet from hanging on the needle tip during transfer.

  • Transfer: Inject directly into the reaction vessel (subsurface addition is preferred to minimize vaporization).

  • Clean: Immediately draw 1M NaOH or Ammonia into the syringe to quench residual DMS before disassembly.

Protocol B: Emergency Quenching & Waste Disposal

Objective: Rapidly and safely destroy excess DMS.

Chemistry: Ammonia is the preferred quencher because it reacts to form methylamines, which are less toxic than the methanol/acid mix produced by water hydrolysis.



Steps:

  • Preparation: Prepare a "Quench Pot" containing concentrated Ammonium Hydroxide (28-30%) or 1M NaOH .

  • Disposal: Slowly add waste DMS or reaction mixtures to the Quench Pot.

    • Caution: This reaction is exothermic .[1] Add slowly to prevent splashing.

  • Verification: Allow the mixture to stir for at least 24 hours.

  • Check: Verify pH is basic (> pH 10) to ensure no free acid remains.

Part 5: Workflow Visualization

The following diagram outlines the "Safe Loop" for handling this isotope, ensuring that the material is either contained, reacted, or quenched at all times.

SafeLoop Storage Storage (2-8°C, Argon, Desiccator) WarmUp Warm to Room Temp (Prevent Condensation) Storage->WarmUp 30 mins Transfer Syringe Transfer (Gas-Tight, Air-Gap) WarmUp->Transfer Under Ar Reaction Methylation Reaction (Closed System) Transfer->Reaction Subsurface Injection Quench Quenching (NH4OH or NaOH) Transfer->Quench Rinse Syringe Reaction->Quench Dropwise Addition Waste Chemical Waste (pH > 10) Quench->Waste After 24hrs

Figure 2: The "Safe Loop" workflow. Red nodes indicate high-risk steps requiring active quenching.

References

  • National Institute for Occupational Safety and Health (NIOSH). "Dimethyl Sulfate: IDLH Value Profile." Centers for Disease Control and Prevention. [Link]

  • Lunn, G., & Sansone, E. B. "Validation of techniques for the destruction of dimethyl sulfate." American Industrial Hygiene Association Journal, 1985. [Link]

  • Organic Syntheses. "Methylation with Dimethyl Sulfate: Safety Note." Org.[2][3] Synth. 1930, 10, 70. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Dimethyl-13C2,d6 Sulfate Methylation

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Precious Reagent" Paradox

Working with Dimethyl-13C2,d6 sulfate presents a unique challenge compared to its unlabeled counterpart. With standard dimethyl sulfate (DMS), the reagent is cheap and toxic; chemists typically use a large excess (2–5 equivalents) to drive the reaction to completion, ignoring the inefficiency of the second methyl group transfer.

The Paradox: When using labeled DMS (costing >$1,000/g), you cannot afford a large excess. Users often attempt 1:1 stoichiometry (based on methyl equivalents) and encounter stalled reactions or 50% yields. This guide addresses the technical nuances of maximizing atom economy with this high-value electrophile.

Diagnostic Workflow

Before altering your chemistry, diagnose the root cause of the low yield using the decision matrix below.

TroubleshootingFlowchart Start Issue: Low Yield (<60%) CalcCheck Did you calculate Stoichiometry based on 2 Methyl groups per DMS? Start->CalcCheck StoichTrap STOP: The 'Double Methyl' Fallacy. DMS is effectively a MONO-methylating agent under mild conditions. CalcCheck->StoichTrap Yes TLC_Check Check TLC/LCMS of Crude: Is Starting Material (SM) present? CalcCheck->TLC_Check No (Calculated 1:1 molar) SM_Present Yes, SM Remaining TLC_Check->SM_Present SM_Absent No, SM Consumed TLC_Check->SM_Absent Hydrolysis Reagent Hydrolysis? Check solvent dryness & base choice. SM_Present->Hydrolysis Wet Solvent? Reactivity Low Reactivity? Switch to stronger base (NaH/DMF) or increase Temp. SM_Present->Reactivity Weak Base? Volatility Product Volatility? Did you lose it on the Rotavap? SM_Absent->Volatility Low MW Product? Quench Quenching Loss? Did acid hydrolysis degrade product? SM_Absent->Quench Acid Sensitive?

Figure 1: Diagnostic decision tree for isolating the cause of low yields in labeled methylation.

Technical Troubleshooting Guide (Q&A)

Category 1: Stoichiometry & Reactivity

Q: I calculated my stoichiometry assuming Dimethyl-13C2,d6 sulfate provides two methyl groups. Why is my yield exactly 50%? A: This is the most common error. While chemically DMS contains two methyl groups, they are kinetically distinct .

  • First Transfer: The first methyl group leaves via an SN2 mechanism, displacing the stable methyl sulfate anion (MeSO4-). This occurs rapidly under mild conditions.

  • Second Transfer: The leaving group for the second methyl is the sulfate dianion (SO42-). This requires significantly higher energy (temperatures >100°C) to break the second C-O bond.

  • Solution: Treat labeled DMS as a mono-methylating agent (1.1 – 1.2 equivalents of DMS per nucleophile). Do not rely on the second methyl group unless you are performing a high-temperature neat reaction, which risks degrading your labeled product.

Q: Does the heavy isotope labeling (13C, Deuterium) slow down the reaction (Kinetic Isotope Effect)? A: Yes, but typically not enough to stop it.

  • Secondary KIE: Deuterium substitution at the electrophilic carbon (alpha-D) causes a secondary Kinetic Isotope Effect (KIE). For SN2 reactions, this is typically

    
     per deuterium.
    
  • Impact: While the reaction might be 10-20% slower than with unlabeled DMS, "no reaction" is rarely caused by KIE.

  • Correction: Extend reaction times by 20% compared to your unlabeled pilot runs to account for this slight retardation.

Category 2: Reagent Integrity & Hydrolysis

Q: My reagent bottle is old. Could hydrolysis be the culprit? A: Absolutely. DMS hydrolyzes to Monomethyl Sulfate (MMS) and Methanol/Sulfuric acid upon exposure to moisture.

  • The Trap: MMS is a very poor methylating agent. If your bottle has hydrolyzed, you are adding an acidic, non-reactive salt instead of an electrophile.

  • Verification: Check the appearance.[1] Pure DMS is a colorless oil.[1] If it is viscous, cloudy, or has significant precipitate, it has likely degraded.

  • Prevention: Store labeled DMS under Argon/Nitrogen in a desiccator. Never store it in a refrigerator without a secondary moisture-proof container, as condensation upon warming is a primary killer of this reagent.

Category 3: Workup & Isolation[2][3]

Q: My TLC showed full conversion, but I recovered very little product. Where did it go? A: If your substrate is small (MW < 200), the addition of a simple methyl group (MW +15 for unlabeled, +19 for labeled) often increases volatility.

  • Rotavap Risk: Labeled methyl ethers or esters can be surprisingly volatile.[2] Co-evaporation with solvents like dichloromethane can strip your product.

  • Quenching Risk: Quenching excess DMS with water generates sulfuric acid locally. If your product is acid-sensitive (e.g., acetals, certain esters), it may hydrolyze during the workup.

  • Solution:

    • Quench with Amine: Use Triethylamine or dilute Ammonium Hydroxide to quench excess DMS. This destroys the reagent while keeping the pH basic/neutral.

    • Avoid High Vacuum: Do not dry small molecules to "constant weight" on a high-vacuum manifold.

Optimized Protocol: High-Efficiency Labeled Methylation

This protocol is designed to maximize the transfer of the first labeled methyl group while minimizing hydrolysis.

Reagents:

  • Substrate (1.0 equiv)

  • Dimethyl-13C2,d6 sulfate (1.1 equiv)

  • Base: Potassium Carbonate (K2CO3, 1.5 equiv) or Cesium Carbonate (Cs2CO3, 1.2 equiv)

  • Solvent: Anhydrous Acetone or DMF (0.1 M concentration)

Step-by-Step Workflow:

  • Drying: Flame-dry the reaction flask and cool under Argon. Ensure K2CO3 is finely powdered and oven-dried.

  • Solvation: Dissolve substrate in anhydrous solvent. Add the base and stir for 15 minutes to deprotonate (if acidic proton is present) or activate the surface.

  • Addition: Add Dimethyl-13C2,d6 sulfate neat (undiluted) via a microliter syringe directly into the solution. Do not dilute the reagent in non-dry solvents before addition.

  • Temperature:

    • O-Methylation (Phenols/Acids): Reflux (Acetone) or 60°C (DMF).

    • N-Methylation (Amines): 0°C to Room Temperature.

  • Monitoring: Monitor by LCMS. Look for the M+19 mass shift (vs M+14).

  • Quenching (Critical):

    • Add 2.0 equiv of Triethylamine and stir for 30 mins. This reacts with excess DMS to form a water-soluble quaternary ammonium salt.

    • Why? This prevents acid generation and allows the excess reagent to be washed away in the aqueous layer.

  • Extraction: Dilute with EtOAc/Ether, wash with water (x3) to remove the quaternary salt and inorganic bases. Dry over Na2SO4.

Mechanistic Insight & Data

Reaction Pathway & Side Reactions[1][3]

The diagram below illustrates the competition between the desired SN2 methylation and the hydrolysis pathway that wastes the expensive label.

ReactionMechanism cluster_0 Key Insight DMS Dimethyl-13C2,d6 Sulfate (Active Electrophile) Product Methylated Product (Desired) DMS->Product Path A: SN2 (Fast) + Nu MMS Monomethyl Sulfate (Inactive Waste) DMS->MMS Leaving Group DMS->MMS Hydrolysis Byproduct MeOH Methanol-13C,d3 (Lost Label) DMS->MeOH Path B: Hydrolysis + H2O Nu Nucleophile (Substrate) Water H2O (Moisture) Info Path A utilizes only 1 Methyl group efficiently. Path B destroys reagent permanently.

Figure 2: Competitive pathways. Note that hydrolysis (Path B) is irreversible and consumes the reagent.

Base & Solvent Compatibility Table
BaseSolventReactivityRisk ProfileRecommended For
K₂CO₃ AcetoneModerateLowPhenols, Carboxylic Acids
Cs₂CO₃ DMF/MeCNHighModerate (Hydrolysis if wet)Sterically hindered substrates
NaH THF/DMFVery HighHigh (Side reactions)Alcohols, Amides (N-methylation)
NaHCO₃ Water/DCMLowHigh (Hydrolysis)Highly selective methylation (e.g., Salicylic acid)

References

  • Enovatia. (2011).[3] Understanding and Control of Dimethyl Sulfate in a Manufacturing Process. Retrieved from 3

  • Silva, C. et al. (2018). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate. ACS Omega. Retrieved from 4

  • Canadian Science Publishing. (1966). The Hydrolysis of Dimethylsulfate and Diethylsulfate in Water. Retrieved from 5

  • EPA. (2002). Dimethyl Sulfate Interim AEGL Document. Retrieved from 6

  • LibreTexts. (2024).[7] Kinetic Isotope Effects.[7][8][9][10][5][11] Retrieved from 7

Sources

Technical Support Center: Stability & Storage of Dimethyl-13C2,d6 Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STAB-DMS-13C2D6 Priority Level: Critical (High-Value Reagent) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Zero-Tolerance" Protocol

Dimethyl-13C2,d6 sulfate is not merely a toxic reagent; it is a high-cost, isotopically labeled investment. Unlike non-labeled dimethyl sulfate (DMS), where minor hydrolysis is an industrial annoyance, degradation here represents a significant financial loss and a compromise to quantitative mass spectrometry (MS) or NMR data.

The Core Threat: Hydrolysis is autocatalytic . The reaction with water generates sulfuric acid (


), which acidifies the medium.[1] Since acid catalyzes further hydrolysis, a small amount of moisture entry can trigger a runaway degradation loop, destroying the reagent even at low temperatures.

Mechanism of Degradation

To prevent the issue, you must understand the enemy. Hydrolysis occurs via nucleophilic attack by water.

The Hydrolysis Pathway

The following diagram illustrates the breakdown of your reagent. Note that Reaction B (formation of sulfuric acid) is the tipping point where acidity spikes, accelerating the destruction of remaining stock.

HydrolysisMechanism DMS Dimethyl-13C2,d6 Sulfate (Reagent) MMS Monomethyl-13C2,d6 Sulfate (Intermediate) DMS->MMS Slow Hydrolysis (Neutral pH) Methanol Methanol-13C,d4 (Byproduct) DMS->Methanol Byproduct Water H2O (Moisture) Water->MMS Slow Hydrolysis (Neutral pH) Water->Methanol Byproduct MMS->Methanol Sulfuric Sulfuric Acid (Catalyst/Byproduct) MMS->Sulfuric Reaction B (Acid Generation) Sulfuric->DMS Autocatalysis (Accelerates Breakdown)

Figure 1: Autocatalytic hydrolysis pathway of Dimethyl Sulfate. The formation of sulfuric acid creates a feedback loop that accelerates degradation.

Storage Protocol: The "Triple-Barrier" System

Do not rely on the manufacturer's bottle alone once the seal is broken. Implement this self-validating storage system.

Barrier 1: The Primary Vessel (Inert Atmosphere)
  • Requirement: The headspace must be purged with dry Argon or Nitrogen after every use. Argon is preferred as it is heavier than air and forms a better "blanket" over the liquid.

  • Seal: Use Parafilm® M or a secondary Teflon tape wrap around the cap threads before tightening. If using a septum bottle (Sure/Seal™ type), do not puncture the same spot twice; eventually, replace the septum cap if coring occurs.

Barrier 2: Secondary Containment (Desiccation)

Never store the bottle "naked" in the fridge.

  • Method: Place the primary bottle inside a larger, screw-top jar or a vacuum desiccator containing a layer of indicating Drierite™ or activated molecular sieves (4Å).

  • Why? This traps any ambient moisture that permeates the fridge/freezer environment before it can reach the reagent bottle seals.

Barrier 3: Thermal Control
  • Temperature: Store at 2°C to 8°C (Refrigerated) for active use.

  • Long-term: -20°C (Freezer) is acceptable but requires strict thawing protocols (see Troubleshooting).

  • Note: The freezing point of standard DMS is approx -32°C. Your labeled compound will likely remain liquid at -20°C, but viscosity will increase.

Troubleshooting & FAQs

Direct answers to critical user scenarios.

Q1: "I see a precipitate or cloudiness in my reagent. Is it spoiled?"

Diagnosis: Likely Yes.

  • Technical Logic: Dimethyl sulfate is a clear, oily liquid.[1][2][3] Cloudiness usually indicates the formation of Monomethyl sulfate salts or polymerization of impurities catalyzed by acid.

  • Action: Do not use for critical quantitative work. The concentration of active methylating agent is now unknown, and the acidity may alter your reaction kinetics.

Q2: "I stored it in the freezer (-20°C). How do I open it safely?"

Protocol: The "Equilibration Rule."

  • Remove the secondary container (desiccator jar) from the freezer.

  • WAIT 30-45 MINUTES. Do not open the jar until it reaches room temperature.

  • Why? If you open a cold bottle in humid lab air, moisture will instantly condense inside the bottle walls and into the reagent. This invisible water will trigger hydrolysis the moment you put the bottle back into storage.

Q3: "How can I verify purity without using a lot of sample?"

Method:


 NMR (Proton-decoupled).
  • Why not

    
     NMR?  Your reagent is deuterated (
    
    
    
    ). The methyl groups are silent in proton NMR. You would only see the hydroxyl proton of the byproduct (
    
    
    ) if exchange is slow, which is unreliable.
  • The Check: Run a quick

    
     NMR in dry 
    
    
    
    .
    • DMS Signal: ~59-60 ppm (Chemical shift may vary slightly due to isotope effects).

    • Methanol (

      
      ) Signal:  ~49 ppm.
      
    • Ratio: Integration of these peaks gives you a direct molar ratio of degradation.

Q4: "Pressure builds up in the bottle. Why?"

Danger Alert: This indicates advanced decomposition.

  • Mechanism: While simple hydrolysis produces liquid/dissolved products, interaction with impurities or extreme acid degradation can generate volatile ethers or

    
     if carbonates were present in the receiving flask.
    
  • Action: Vent carefully in a fume hood using a needle connected to a bubbler. If pressure is recurrent, discard the lot.

Decision Matrix: Handling Workflow

Follow this logic flow to ensure sample integrity during use.

HandlingWorkflow Start Start: Reagent Needed Equilibrate Equilibrate to Room Temp (in Desiccator) Start->Equilibrate Inspect Visual Inspection: Clear? No Precipitate? Equilibrate->Inspect Discard DISCARD (Hazardous Waste) Inspect->Discard No (Cloudy/Colored) Open Open under Inert Gas (Argon/N2) Inspect->Open Yes (Clear) Extract Extract via Syringe (Oven-dried needle) Open->Extract Purge Purge Headspace (20-30s Inert Gas) Extract->Purge Seal Seal: Parafilm + Return to Desiccator Purge->Seal

Figure 2: Operational workflow for handling moisture-sensitive isotopologues.

Physical Data Reference

Data adapted for Dimethyl Sulfate (unlabeled parent) - Isotope effects on these physical parameters are negligible for storage safety purposes.

ParameterValueImplications for Storage
Freezing Point -31.8°CWill remain liquid in standard -20°C freezers.
Boiling Point 188°C (Decomposes)Never heat to distill; explosion hazard.[1]
Density 1.33 g/mLHeavy liquid; Argon (heavier than air) is best for purging.
Hydrolysis Half-life ~1.1 hours (at 25°C, pH 7)Rapid. Room temp exposure must be minimized.
Solubility Low in water (initially)Forms a separate phase, limiting hydrolysis surface area until mixed/agitated.

References

  • National Center for Biotechnology Information (PubChem). Dimethyl Sulfate (CID 6497) - Chemical and Physical Properties. [Link]

  • International Labour Organization (ILO). ICSC 0148 - Dimethyl Sulfate.[1] [Link][1][4]

  • Robertson, R. E., & Sugamori, S. E. (1966).[5] The hydrolysis of dimethyl sulfate and diethyl sulfate in water. Canadian Journal of Chemistry.[5] [Link]

Sources

Technical Support Center: Dimethyl-13C2,d6 Sulfate (DMS-13C2,d6)

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Methylation Efficiency & Minimizing Side Reactions Ticket ID: TS-DMS-ISO-001 Status: Open Analyst: Senior Application Scientist

Executive Summary: The "High-Value" Reagent Protocol

You are likely using Dimethyl-13C2,d6 sulfate for metabolic stability studies (using the Deuterium Kinetic Isotope Effect to block metabolic hot-spots) or for specific NMR/MS tracer quantization. Unlike standard dimethyl sulfate (DMS), which is cheap enough to use in large excess, this labeled reagent requires precision.

The Core Challenge: DMS is a "Hard" electrophile (HSAB theory) that reacts via an SN2 mechanism. The primary side reactions that deplete your expensive reagent are Hydrolysis (reaction with water) and Over-methylation (poly-alkylation).

This guide provides the protocols to suppress these pathways.

Critical Troubleshooting Guides

Issue A: "My yield is low, but I used 1.1 equivalents."

Diagnosis: Competitive Hydrolysis. DMS-13C2,d6 hydrolyzes to Monomethyl-13C,d3 sulfate and Methanol-13C,d3. This reaction is autocatalytic because it generates sulfuric acid, and it is accelerated by heat.

The Fix: The "Anhydrous/Inorganic" System Do not use aqueous biphasic systems (like NaOH/DCM) for labeled DMS unless absolutely necessary. Use the Acetone/K₂CO₃ method.

ParameterStandard Protocol (Avoid)High-Efficiency Protocol (Recommended)
Solvent Methanol, Ethanol, Wet DMFAnhydrous Acetone or Acetonitrile (dried over 3Å sieves)
Base NaOH, KOH (creates water)K₂CO₃ or Cs₂CO₃ (Heterogeneous, scavenges acid)
Temperature RefluxRoom Temp or 0°C (Slower, but preserves reagent)
Atmosphere Open airArgon/Nitrogen Balloon (excludes atmospheric moisture)

Why this works: Potassium Carbonate in Acetone creates a heterogeneous surface reaction. The base deprotonates the substrate (phenol/amine) without generating bulk water that would hydrolyze the DMS.

Issue B: "I am seeing N-methylation instead of O-methylation (or vice versa)."

Diagnosis: Solvent-Dependent Regioselectivity (Ambident Nucleophiles). Phenoxides and enolates are ambident nucleophiles. The solvent shell dictates the attack site.

  • To favor O-Methylation (Phenols/Acids): Use Polar Aprotic solvents (Acetone, DMF, DMSO). These solvate the cation (K+), leaving the oxygen anion "naked" and highly reactive toward the hard DMS electrophile.

  • To favor C-Methylation (Active Methylenes): While less common with DMS (which prefers O), using Polar Protic solvents (MeOH) can sometimes shield the oxygen, forcing C-attack, though this risks solvolysis of your reagent. Better approach: Use a soft counter-ion (Li+) in a non-polar solvent if possible.

Issue C: "I have di-methylated my primary amine."

Diagnosis: The


 Shift.
When a primary amine (

) is methylated to a secondary amine (

), the product is often more nucleophilic than the starting material due to the electron-donating inductive effect of the methyl group.

The Fix: Strict Stoichiometry & Order of Addition

  • Dissolve the amine and base fully before adding DMS.

  • Cool the reaction to -10°C or 0°C.

  • Add DMS-13C2,d6 dropwise as a dilute solution (e.g., 1M in the reaction solvent).

  • Stop at 0.95 equivalents. It is better to leave 5% starting material (separable) than to lose yield to the inseparable dimethyl product.

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired SN2 methylation and the parasitic hydrolysis/over-methylation pathways.

MethylationPathways Reagent DMS-13C2,d6 (High Value) Desired Product (R-Nu-Me-d3) Reagent->Desired SN2 Attack (Main Path) Methanol Methanol-d3 (Waste) Reagent->Methanol Hydrolysis (Avoid!) OverMethyl Over-Methylated (R-Nu-(Me)2) Reagent->OverMethyl Substrate Substrate (Nu-) Substrate->Desired Desired->OverMethyl Excess Reagent High Temp Water H2O (Moisture) Water->Methanol Acid D2SO4 (Acidic Byproduct) Methanol->Acid Decomposition

Figure 1: Competitive pathways. Red dashed lines indicate loss of isotopic label via hydrolysis. Yellow dashed lines indicate over-alkylation.

Frequently Asked Questions (FAQs)

Q: Does the deuterium label affect the reaction rate (Kinetic Isotope Effect)? A: Yes, but minimally for the reaction time. You will observe a Secondary Kinetic Isotope Effect (KIE) .

  • Mechanism:[1][2][3] In SN2, the carbon center transitions from

    
     to a planar 
    
    
    
    -like transition state. The C-D bonds are stiffer than C-H bonds.
  • Result: The labeled reagent may react slightly slower (

    
     inverse secondary KIE or near unity).
    
  • Action: Do not heat the reaction to compensate. Simply extend the reaction time by 10-15% at the same temperature to ensure completion without triggering thermal decomposition.

Q: How do I quench the reaction without generating toxic radioactive/labeled waste? A: You must destroy unreacted DMS-13C2,d6 before workup.

  • The Quench: Add a 10% solution of Ammonium Hydroxide (NH₄OH) or dilute ammonia in methanol.

  • The Chemistry: Ammonia is a better nucleophile than water. It rapidly converts residual DMS into methylamine salts (which stay in the aqueous layer during extraction).

  • Wait Time: Stir for 20 minutes at room temperature before separating layers.

Q: Can I use Phase Transfer Catalysis (PTC) to improve yield? A: Yes, for non-polar substrates. If your substrate is only soluble in Toluene or DCM, use a solid/liquid PTC system.

  • System: Toluene (Substrate) + Solid KOH + 18-Crown-6 (Catalyst).

  • Benefit: This "naked anion" effect dramatically increases the rate, allowing you to run at lower temperatures, preserving the labeled reagent.

Decision Tree: Solvent System Selection

Use this logic flow to select the optimal solvent system for your specific functional group.

SolventSelection Start Select Substrate Functional Group Phenol Phenol / Carboxylic Acid (O-Methylation) Start->Phenol Amine Amine / Amide (N-Methylation) Start->Amine Solubility Is it soluble in Acetone? Phenol->Solubility AmineControl Prevent Over-methylation? Amine->AmineControl AcetoneSystem Acetone + K2CO3 (Best for Yield) Solubility->AcetoneSystem Yes DMFSystem DMF + NaH or LiHMDS (Strictly Anhydrous) Solubility->DMFSystem No SlowAdd DCM/Toluene + TEA Slow Addition @ 0°C AmineControl->SlowAdd Primary/Secondary Reductive Consider Reductive Amination (DMS not recommended) AmineControl->Reductive If selectivity fails

Figure 2: Solvent and base selection guide based on substrate type and solubility.

References & Authority

  • Mechanism & Hydrolysis Rates: Robertson, R. E., & Sugamori, S. E. (1966).[4] The hydrolysis of dimethyl sulfate and diethyl sulfate in water. Canadian Journal of Chemistry, 44(14), 1728-1730. Link

  • Safety & Toxicology: International Programme on Chemical Safety (IPCS). (2001). Dimethyl Sulfate (ICSC 0147). International Chemical Safety Cards. Link

  • Regioselectivity (HSAB Theory): Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539. Link

  • Methylation Protocols (Vogel): Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 4.12 on Methylation). Link

Disclaimer: Dimethyl sulfate is a potent carcinogen and mutagen.[5] All work described above must be performed in a certified chemical fume hood with appropriate PPE (butyl rubber gloves, face shield).

Sources

Technical Support Center: Optimizing Isotopic Incorporation with Dimethyl-13C2,d6 Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Reagent Focus: Dimethyl-13C2,d6 Sulfate (Heavy Methylating Agent) Ticket ID: OPT-13C-D6-ISO

Introduction: The "Precious Reagent" Paradigm

Welcome to the technical support hub for high-efficiency isotopic labeling. You are likely here because you are using Dimethyl-13C2,d6 sulfate —a high-value, isotopically labeled electrophile—and you cannot afford the wasteful "excess reagent" strategies typically used with cheap, unlabeled dimethyl sulfate (DMS).

To maximize incorporation rates (yield) while minimizing reagent consumption, you must master the kinetic competition between Nucleophilic Attack (Methylation) and Hydrolysis (Destruction) . This guide provides the thermodynamic and kinetic insights necessary to tip that balance in your favor.

Module 1: Reaction Kinetics & Mechanism

The Kinetic Race

Dimethyl sulfate acts via an SN2 mechanism .[1] The reaction is a race between your target nucleophile (e.g., amine, hydroxyl, carboxylate) and water.

  • Pathway A (Desired): The nucleophile attacks the methyl group, displacing the sulfate leaving group.

  • Pathway B (Waste): Water attacks the methyl group, creating methanol and monomethyl sulfate (which is a poor methylating agent).

Critical Insight: Hydrolysis is catalyzed by both acid and base, but it is exceptionally rapid in alkaline conditions . However, your nucleophile likely requires a basic pH to be deprotonated and reactive. This creates the central dilemma of DMS labeling.

DMS_Mechanism DMS Dimethyl-13C2,d6 Sulfate (Electrophile) Product Labeled Product (R-Me*) DMS->Product Waste Methanol* + HSO4- DMS->Waste Target Target Nucleophile (R-NH2 / R-OH) Target->Product SN2 Attack (Fast at pH > pKa) Water Water (Solvent/Impurity) Water->Waste Hydrolysis (Fast at High T or High pH)

Figure 1: The kinetic competition. To maximize yield, Pathway A (Green) must be kinetically favored over Pathway B (Red).

Module 2: High-Efficiency Protocol Optimization

Do not use standard literature protocols for unlabeled DMS, which often suggest 10-50 equivalents. For labeled DMS, follow this optimized workflow to conserve reagent.

Step 1: Solvent & Buffer Selection

The choice of solvent system is the single biggest factor in incorporation efficiency.

ParameterRecommended ConditionWhy?
Primary Solvent Acetone or Acetonitrile (Anhydrous)DMS is stable in organic solvents. Minimizes contact with water until the last moment.
Buffer (Aqueous) 0.5M Borate (pH 8.5) or NaHCO₃ Maintains pH for nucleophile deprotonation without being as aggressive as NaOH.
Temperature 0°C to 4°C (Ice Bath)Hydrolysis rates drop significantly at low temperatures, while SN2 reactions are less affected.
Phase System Biphasic (Organic/Aqueous)Keeps the DMS sequestered in the organic phase, slowly releasing it into the aqueous phase to react.
Step 2: The "Cold-Phase" Incorporation Protocol
  • Preparation: Dissolve your target analyte in the minimum volume of Borate Buffer (pH 8.5) .

  • Solvent Shielding: Add an equal volume of cold Acetone or Acetonitrile . This creates a semi-aqueous environment that suppresses hydrolysis.

  • Reagent Addition:

    • Dilute the Dimethyl-13C2,d6 sulfate in anhydrous acetonitrile (1:10 v/v).

    • Add the reagent dropwise over 10 minutes while stirring vigorously on ice.

    • Target Stoichiometry: Start with 1.2 - 1.5 equivalents per reactive site. (Standard protocols use 10x; this careful method allows near-stoichiometric usage).

  • Reaction: Stir at 4°C for 4 hours . Do not heat.

  • Quenching: Add excess ammonium hydroxide (NH₄OH) or Tris buffer to scavenge remaining DMS before downstream processing.

Module 3: Troubleshooting & FAQs

Q1: My incorporation rate is low (<50%). Should I add more reagent?

Diagnosis: Before adding more precious reagent, check your pH. Root Cause: The methylation reaction produces protons (H⁺) as a byproduct.



This acidifies the solution. If the pH drops below the pKa of your target amine (typically ~9-10), the amine becomes protonated (

) and ceases to be a nucleophile. Fix:
  • Monitor pH during reaction.

  • Use a stronger buffer capacity (e.g., 1M Borate instead of 100mM).

  • Add small aliquots of 1M NaOH to maintain pH 8.0–8.5 manually.

Q2: I see "Monomethyl" signals but no "Dimethyl" signals. Why?

Diagnosis: Incomplete alkylation. Root Cause: The second methylation is sterically hindered and the secondary amine is often less nucleophilic depending on the local environment. Also, the "d6" reagent implies two methyl groups, but DMS effectively transfers only one methyl group efficiently under mild conditions. The second methyl group (on the monomethyl sulfate leaving group) is very unreactive. Fix:

  • Assume 50% atom economy . You need 2 moles of DMS to transfer 2 methyl groups, because the leaving group (

    
    ) holds onto the second labeled methyl.
    
  • Do not expect the second methyl group from the sulfate to react unless you heat to >100°C (which destroys the label via hydrolysis).

Q3: My sample shows unexpected "scrambled" masses.

Diagnosis: Over-alkylation or side-reactions. Root Cause: DMS is a potent electrophile. At high pH (>10) or high temperature, it will methylate Histidine, Cysteine, and even Carboxyl groups (forming methyl esters), not just Amines. Fix:

  • Strict pH Control: Keep pH < 9.0 to favor amines over hydroxyls/phenols.

  • Quench Early: Do not let the reaction sit overnight if specificity is required.

Module 4: Safety & Handling (Critical)

WARNING: Dimethyl-13C2,d6 sulfate possesses the same extreme toxicity as unlabeled DMS. It is a volatile, genotoxic carcinogen.

Safety_Workflow Start Handling DMS PPE PPE: Butyl Rubber Gloves (Nitrile is insufficient for prolonged contact) Start->PPE Ventilation Fume Hood ONLY (Fatal by inhalation) Start->Ventilation Waste Quench Waste (Add 10% NH4OH or NaOH) PPE->Waste After Experiment Ventilation->Waste

Figure 2: Mandatory safety workflow. Note that standard nitrile gloves provide poor protection against DMS permeation.

Decontamination Protocol: Never rinse DMS glassware directly with water (it may splash/aerosolize). Immerse all tips, tubes, and glassware in a bath of 1M NaOH or 10% Ammonium Hydroxide for 24 hours to fully hydrolyze the reagent before disposal.

References

  • Centers for Disease Control and Prevention (CDC). Dimethyl Sulfate - NIOSH Pocket Guide to Chemical Hazards. [Link]

  • National Center for Biotechnology Information (PubChem). Dimethyl Sulfate Compound Summary. [Link]

  • Hsu, J. L., et al. Stable Isotope Dimethyl Labeling for Quantitative Proteomics. (Contextual reference for methylation chemistry in proteomics, though often uses formaldehyde, the mechanistic constraints of pH apply). [Link]

  • Organic Syntheses. Methylation with Dimethyl Sulfate: Standard Operating Procedures. (Classical mechanistic grounding). [Link]

Sources

Technical Support Center: Analysis of Dimethyl-13C2,d6 Sulfate Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Detecting degradation products of Dimethyl-13C2,d6 sulfate by NMR Ticket ID: #NMR-DMS-ISO-001 Support Level: Tier 3 (Senior Application Scientist)

Emergency Triage: "I can't see my compound!"

User Issue: "I dissolved my Dimethyl-13C2,d6 sulfate in


 and ran a standard proton (

) NMR. The spectrum is empty except for the water peak. Is my sample bad?"

Diagnosis: Your sample is likely fine, but your detection method is physically incompatible with the isotope labeling.

  • Deuterium Silence: The methyl groups are fully deuterated (

    
    ). Deuterium (
    
    
    
    ) has a different gyromagnetic ratio than Protium (
    
    
    ). In a standard
    
    
    NMR experiment,
    
    
    groups are invisible
    .
  • Solvent Incompatibility: Dimethyl sulfate (DMS) is an electrophile that hydrolyzes rapidly in water (

    
    ). By the time you ran the scan, a significant portion likely degraded into Monomethyl sulfate (MMS) and Methanol-d3 (
    
    
    
    ).

Immediate Action:

  • Switch Nuclei: You must use

    
     NMR  (Carbon-13) or 
    
    
    
    NMR
    (Deuterium) to directly observe the methyl groups.
  • Change Solvent: Use an anhydrous, aprotic solvent like DMSO-d6 or Acetonitrile-d3 to arrest hydrolysis during analysis.

Diagnostic Workflow: The NMR Protocol

To detect degradation, you must differentiate between the parent compound (DMS) and its breakdown products (MMS and Methanol).

Experimental Setup

Because the carbons are directly bonded to deuterium, the signals will be split into septets (7 peaks) due to spin-spin coupling (


), and the Nuclear Overhauser Effect (NOE) will be diminished.

Recommended Acquisition Parameters:

ParameterSettingReason
Nucleus

(Carbon-13)
Directly observes the labeled methyl carbons.[1]
Decoupling Inverse Gated (

off) or Standard

decoupling is irrelevant for

but standard waltz-16 is fine.

decoupling
is ideal but requires specialized hardware (triple resonance probe).
Relaxation Delay (d1) > 5 - 10 secondsQuaternary-like carbons (no attached

) relax slowly. Short d1 leads to poor integration.
Scans (ns) 64 - 256Labeled samples (

enriched) give strong signals, but splitting into septets reduces peak height.
Spectral Width 0 - 100 ppmAll relevant signals fall within this range.
Spectral Interpretation Guide

The "Septet" Phenomenon: Unlike standard methyl groups which appear as singlets (with


 decoupling), a 

group appears as a 1:3:6:7:6:3:1 septet .
  • Coupling Constant (

    
    ):  ~20–23 Hz.
    
  • Isotope Shift: The heavy deuterium atoms shift the carbon resonance upfield (lower ppm) by ~0.8 ppm per deuterium (~2.4 ppm total) compared to the non-deuterated analog.

Chemical Shift Table (Approximate relative to DMSO-d6):

CompoundStructure

Shift (ppm)
MultiplicityStatus
Dimethyl Sulfate (DMS)

~58.0 - 60.0 SeptetParent
Monomethyl Sulfate (MMS)

~53.0 - 55.0 SeptetDegradant 1
Methanol-d3

~47.5 - 49.0 SeptetDegradant 2

Note: Shifts are solvent-dependent. In DMSO-d6, the order is consistently DMS (most deshielded) > MMS > Methanol.

Degradation Pathway & Mechanism

Understanding the chemistry is vital for troubleshooting. DMS degrades via hydrolysis (reaction with water) or methanolysis (reaction with methanol product).

Pathway Visualization

degradation_pathway DMS Dimethyl-13C2,d6 Sulfate (DMS) MMS Monomethyl-13C,d3 Sulfate (MMS) DMS->MMS Hydrolysis (Fast) k1 MeOH Methanol-13C,d3 DMS->MeOH DME Dimethyl Ether (Gas) DMS->DME Methanolysis (Side Rxn) Water H2O (Moisture) Water->MMS MMS->MeOH H2SO4 Sulfuric Acid MMS->H2SO4 Hydrolysis (Slow) k2 MeOH->DME

Figure 1: Degradation pathways of Dimethyl Sulfate. The primary degradation route in the presence of moisture is the rapid formation of Monomethyl Sulfate (MMS) and Methanol.

Frequently Asked Questions (FAQs)

Q1: Can I use


 NMR at all? 
A:  Only to detect the hydroxyl proton  of the degradation product, Methanol-d3 (

).
  • In DMSO-d6 , if the sample is dry, you may see a singlet/broad peak around 4.0 - 5.0 ppm corresponding to the -OH.

  • In

    
    , this proton exchanges with the solvent and becomes invisible (
    
    
    
    ).
  • Conclusion: Do not rely on

    
     NMR for quantification of this specific isotopologue.
    

Q2: Why do my peaks look like "noise" or low-intensity wiggles? A: This is the multiplet effect .

  • A standard carbon peak is a single sharp line (intensity = 100%).

  • A septet splits that intensity into 7 lines.[2] The outer lines have only 1/20th the height of the center line.

  • Fix: Increase the vertical scale (zoom in y-axis) and increase the number of scans (ns) to lift the signal out of the noise floor.

Q3: How do I quantify the % degradation? A: Integration of


 signals is possible but requires care due to relaxation differences (

).
  • Set d1 (relaxation delay) to at least

    
     (typically 10-20 seconds for methyls).
    
  • Integrate the center peak of the septet for DMS, MMS, and MeOH.

  • Calculate mole fraction:

    
    
    

Q4: Is the degradation reversible? A: No. The hydrolysis of DMS to MMS is irreversible under standard conditions. The reaction releases acid (


), which can catalyze further degradation.

Step-by-Step Protocol: Purity Check

Objective: Determine if a stock of Dimethyl-13C2,d6 sulfate has degraded.

  • Safety Prep: DMS is a potent alkylating agent and highly toxic. Work in a fume hood. Wear double nitrile gloves. Have a quenching solution (1M NaOH) ready.

  • Sample Prep:

    • Take a clean, dry NMR tube.

    • Add 0.6 mL of DMSO-d6 (preferred) or

      
      . Avoid 
      
      
      
      or Methanol-d4.
    • Add 10-20 mg of the DMS sample.

    • Cap and invert gently. Do not vortex vigorously (aerosol risk).

  • Acquisition:

    • Insert into magnet. Lock and shim.

    • Select parameter set: C13CPD (Standard Carbon with Proton Decoupling).

    • Set D1 = 5.0 sec (minimum).

    • Set NS = 64.

  • Processing:

    • Apply exponential multiplication (LB = 1.0 - 2.0 Hz) to smooth the septets.

    • Phase correct manually.

  • Analysis:

    • Look for the DMS septet at ~60 ppm.

    • Check for MMS septet at ~54 ppm.

    • Check for MeOH septet at ~49 ppm.

    • If MMS/MeOH peaks are present, degradation has occurred.

References

  • Teasdale, A., et al. (2012).[3] "Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4." Organic Process Research & Development.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Updated tables provided by University of Pittsburgh).

  • Wolfenden, R., & Yuan, Y. (2007). "Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the 'energy-rich' nature of sulfate half-esters."[5] PNAS.

  • Sigma-Aldrich. "NMR Chemical Shifts of Impurities." Technical Library.

Sources

Reducing experimental variability in SILAC alternatives using dimethyl sulfate

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers utilizing Stable Isotope Dimethyl Labeling as a cost-effective, chemical alternative to SILAC.

Precision Quantification & Variability Control

Status: Operational Lead Scientist: Senior Application Specialist (Proteomics Division) Topic: Reducing Experimental Variability in Chemical Labeling

Critical Chemistry Clarification: The "Dimethyl" Distinction

User Alert: You specifically inquired about Dimethyl Sulfate (DMS) . It is critical to distinguish between the two common "Dimethyl" contexts in proteomics to ensure safety and experimental success.

FeatureReductive Amination (Standard SILAC Alternative) Dimethyl Sulfate (DMS) Alkylation
Reagents Formaldehyde (

) + Sodium Cyanoborohydride (

)
Dimethyl Sulfate (

)
Target Primary Amines (N-terminus, Lysine

-amino)
Carboxyls (Esterification), Amines, Histidines
Mechanism Schiff base formation followed by reduction.

Methylation (Transfer of methyl group).
Toxicity Moderate (Standard fume hood protocols).High (Potent carcinogen/mutagen; volatile).
Usage 95% of "Dimethyl Labeling" papers. The robust SILAC alternative.Niche use (e.g., RNA probing, specific acidic residue labeling).

Support Protocol Decision: As the industry-standard "SILAC alternative" is Reductive Amination (due to its specificity for amines and stability), this guide focuses on optimizing the Formaldehyde/Cyanoborohydride workflow. If you are strictly using Dimethyl Sulfate for carboxyl-labeling, please contact EHS immediately regarding containment protocols, as variability there is often due to rapid hydrolysis of DMS in water.

The Self-Validating Workflow (Reductive Amination)

To reduce variability, we must move from "following a recipe" to "engineering a system." The following protocol includes Checkpoint Gates —steps where you must validate the chemistry before proceeding.

Phase 1: Sample Preparation & pH Stabilization

Causality: The Schiff base intermediate formation is pH-dependent. If the pH deviates from 5.0–8.0, labeling efficiency drops, creating "light" peaks in "heavy" channels (under-labeling).

  • Digestion: Digest 100

    
    g of protein using Trypsin (1:50 ratio).
    
  • Checkpoint 1 (Buffer System): DO NOT use amine-containing buffers (Tris, Ammonium Bicarbonate) during labeling. They compete with peptides for the label.

    • Corrective Action: Resuspend peptides in 100 mM TEAB (Triethylammonium bicarbonate) , pH 8.0.

    • Why TEAB? It buffers effectively and is volatile (removable by lyophilization).

Phase 2: The Labeling Reaction (The "Triplet" System)

We utilize isotopologues of Formaldehyde and Cyanoborohydride to create mass shifts.

ChannelFormaldehyde ReagentCyanoborohydride ReagentMass Shift (per Lys/N-term)
Light

(Regular)

+28.03 Da
Medium

(Deuterated)

+32.06 Da (+4 Da)
Heavy

(Deuterated + C13)

(Deuterated)
+36.08 Da (+8 Da)

Protocol Steps:

  • Add 4

    
    L of 4% (v/v) Formaldehyde (Light, Medium, or Heavy) to the respective sample.
    
  • Add 4

    
    L of 0.6 M Sodium Cyanoborohydride (freshly prepared).
    
  • Incubate for 1 hour at room temperature (fume hood).

  • Quenching (Critical): Add 16

    
    L of 1% Ammonia solution.
    
    • Mechanism: Ammonia consumes excess formaldehyde, preventing cross-reaction when samples are mixed.

Phase 3: Mixing & Desalting

Variability Source: The "Mixing Error." Unlike SILAC (mixed at the cell level), Dimethyl labeling is mixed post-digestion.[1] Pipetting errors here directly skew ratios.

  • Normalization Strategy: Perform a "Test Mix." Mix 5% of each sample, run a short LC-MS gradient, and check the median ratio. Adjust mixing volumes for the remaining 95% based on this test run.

Visualizing the Mechanism & Workflow

The following diagram illustrates the chemical causality and the critical "Mix Point" that differentiates this from SILAC.

DimethylLabeling cluster_0 Reaction Chemistry cluster_1 Experimental Workflow Peptide Peptide (R-NH2) Schiff Schiff Base (Intermediate) Peptide->Schiff + Formaldehyde (pH 5-8) Dimethyl Dimethylated Peptide Schiff->Dimethyl + NaBH3CN (Irreversible) Formaldehyde Formaldehyde (CH2O / CD2O) Formaldehyde->Schiff Cyanoboro Cyanoborohydride (Reduction) Cyanoboro->Dimethyl SampleA Sample A (Light) Mix 1:1 Mixing (Critical Step) SampleA->Mix Post-Labeling SampleB Sample B (Heavy) SampleB->Mix Post-Labeling LCMS LC-MS/MS Analysis Mix->LCMS Co-Elution

Caption: Top: The reductive amination mechanism. Bottom: The workflow showing post-labeling mixing, the primary source of experimental variability compared to SILAC.

Troubleshooting Guide (FAQ Format)

Issue 1: Incomplete Labeling (Satellite Peaks)

Symptom: You see a cluster of peaks separated by -28 Da or -14 Da from your expected precursor, indicating mono-methylation or no methylation. Root Cause:

  • Old Reagents: Sodium cyanoborohydride is hygroscopic. If it absorbs water, it loses potency.

  • pH Drift: The reaction acidified too quickly. Solution:

  • Freshness Rule: Always prepare Cyanoborohydride immediately before use. Do not store stock solutions.

  • Buffer Check: Ensure your TEAB concentration is at least 100 mM to buffer the acidic breakdown of reagents.

Issue 2: Deuterium Isotope Effect (Peak Broadening)

Symptom: The "Heavy" (Deuterated) peptide elutes slightly earlier than the "Light" peptide on Reverse Phase LC, causing integration errors. Scientific Context: Deuterium (


) is slightly more hydrophilic than Hydrogen (

), causing a retention time shift (Hsu et al., 2003). Solution:
  • Narrow Windows: Use quantification software (e.g., MaxQuant, Proteome Discoverer) that specifically accounts for "Dimethyl" retention time shifts.

  • Integration: Increase the "retention time window" for ratio calculation to ensure the software captures both the Light and slightly shifted Heavy peak.

Issue 3: Ratio Compression

Symptom: Expected ratios of 10:1 appear as 5:1. Root Cause: Co-isolation of background ions in the MS1 scan (precursor interference). Solution:

  • Fractionation: Unlike SILAC, Dimethyl samples are mixed after digestion. You can reduce complexity by fractionating (High pH RP or SCX) after mixing but before LC-MS.

  • MS Settings: Use a narrower isolation window (e.g., 0.7 Th) on the mass spectrometer if sensitivity allows.

References

  • Boersema, P. J., Raijmakers, R., Lemeer, S., Mohammed, S., & Heck, A. J. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols, 4(4), 484–494. Link

  • Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical Chemistry, 75(24), 6843–6852. Link

  • Kovanich, D., Cappadona, S., Raijmakers, R., Mohammed, S., & Heck, A. J. (2012). Applications of stable isotope dimethyl labeling in quantitative proteomics. Analytical and Bioanalytical Chemistry, 404(4), 991–1009. Link

  • Lau, H. T., Suh, H. W., Golkowski, M., & Ong, S. E. (2014). Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics. Journal of Proteome Research, 13(9), 4164–4174. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Calculating Mass Shifts for Dimethyl-13C2,d6 Sulfate Labeled Peptides: A Comparative Analysis for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the precise quantification of proteins, stable isotope labeling coupled with mass spectrometry stands as a cornerstone technique. Among the various chemical labeling methods, dimethyl labeling has gained significant traction due to its cost-effectiveness and high reaction efficiency.[1][2][3] This guide provides an in-depth technical comparison of peptide labeling using the novel Dimethyl-13C2,d6 sulfate reagent and the well-established formaldehyde-based dimethylation. We will delve into the intricacies of mass shift calculations, provide detailed experimental protocols, and present a comparative analysis to guide your experimental design.

The Foundation: Stable Isotope Labeling in Quantitative Proteomics

The fundamental principle of quantitative proteomics via stable isotope labeling is to introduce a known mass difference between protein samples from different experimental conditions.[4] By labeling peptides from one sample with a "light" isotopic variant of a reagent and another sample with a "heavy" variant, the samples can be combined and analyzed in a single mass spectrometry run. The relative peak intensities of the light and heavy peptide pairs in the mass spectrum directly correspond to the relative abundance of that peptide, and by extension its parent protein, in the original samples.

The Established Standard: Formaldehyde-Based Reductive Dimethylation

The most prevalent method for dimethyl labeling utilizes formaldehyde and a reducing agent, typically sodium cyanoborohydride, to modify the primary amines of peptides (the N-terminus and the ε-amino group of lysine residues).[5][6] This reductive amination process is robust, rapid, and can be performed in-solution, on-column, or even in an automated fashion.[7]

Reaction Mechanism

The reaction proceeds in two steps:

  • Schiff Base Formation: The primary amine of the peptide nucleophilically attacks the carbonyl carbon of formaldehyde, forming a Schiff base intermediate.

  • Reduction: The Schiff base is then reduced by sodium cyanoborohydride to a stable dimethylamine.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Reductive amination workflow for formaldehyde-based dimethyl labeling.

Calculating Mass Shifts with Formaldehyde Isotopologues

A key advantage of this method is the ability to perform multiplexed analysis by using different isotopic combinations of formaldehyde and sodium cyanoborohydride.[1]

Labeling ReagentsMass Shift per Label (Da)
CH₂O + NaBH₃CN+28.0313
CD₂O + NaBH₃CN+32.0564
¹³CD₂O + NaBD₃CN+36.0757

Table 1: Mass shifts for common formaldehyde-based dimethyl labeling reagents.[8]

The Alternative Approach: Dimethyl-13C2,d6 Sulfate

Dimethyl sulfate is a potent methylating agent that can also be utilized for peptide labeling.[9] The isotopically labeled version, Dimethyl-13C2,d6 sulfate, offers a distinct mass shift for quantitative analysis.

Reaction Principle

Dimethyl sulfate methylates primary amines through nucleophilic substitution. The lone pair of electrons on the nitrogen atom of the amine attacks one of the methyl groups of dimethyl sulfate, displacing the methyl sulfate anion as a leaving group. This process occurs twice to yield a dimethylated amine.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Proposed methylation of a primary amine using Dimethyl-13C2,d6 sulfate.

Precise Calculation of the Mass Shift for Dimethyl-13C2,d6 Sulfate

The chemical formula for the heavy isotopic dimethyl sulfate is (¹³CD₃O)₂SO₂. Each methylation event adds a ¹³CD₃ group. Therefore, the total mass shift upon dimethylation is the addition of two ¹³CD₃ groups and the removal of two protons from the primary amine.

  • Mass of two ¹³C atoms: 2 * 13.00335 Da = 26.0067 Da

  • Mass of six deuterium atoms: 6 * 2.01410 Da = 12.0846 Da

  • Mass of two hydrogen atoms removed: 2 * 1.00783 Da = 2.01566 Da

Total Mass Shift = (26.0067 + 12.0846) - 2.01566 = 36.07564 Da

This corresponds to a mass shift of approximately +36 Da for each primary amine labeled.

Experimental Protocols

Established Protocol for Formaldehyde-Based Dimethyl Labeling (In-Solution)

This protocol is adapted from established methods and is known for its high efficiency.[5][6]

  • Peptide Preparation: Start with a tryptic digest of your protein samples, ensuring the final buffer is amine-free (e.g., replace ammonium bicarbonate with triethylammonium bicarbonate).

  • Labeling Reaction:

    • To your peptide solution (e.g., 1 mg/mL in 100 mM triethylammonium bicarbonate, pH 8.0), add the formaldehyde isotopologue (e.g., 4% (v/v) CH₂O or CD₂O) to a final concentration of 0.2%.

    • Immediately add the reducing agent (e.g., 600 mM NaBH₃CN) to a final concentration of 30 mM.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.

  • Quenching: Stop the reaction by adding an amine-containing buffer, such as ammonium hydroxide or Tris, to scavenge unreacted formaldehyde.

  • Sample Pooling and Cleanup: Combine the "light" and "heavy" labeled samples and proceed with sample cleanup, for example, using a C18 solid-phase extraction cartridge, to remove excess reagents and salts.

Inferred Protocol for Dimethyl-13C2,d6 Sulfate Labeling (In-Solution)

Disclaimer: The following protocol is inferred from the chemical properties of dimethyl sulfate and general methylation procedures.[9][10] It has not been extensively validated for quantitative proteomics and should be optimized for your specific application.

  • Peptide Preparation: As with the formaldehyde method, start with a clean, amine-free peptide digest. The solvent choice is critical; a polar aprotic solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) may be necessary.[11]

  • Reaction Setup:

    • Dissolve the peptide sample in a suitable buffer that can maintain a basic pH without containing primary amines (e.g., a borate buffer, pH 8-9).

    • In a separate, fresh tube, prepare a solution of Dimethyl-13C2,d6 sulfate in an appropriate solvent (e.g., NMP). A molar excess of the labeling reagent to the estimated number of primary amines is recommended.[10]

  • Labeling Reaction: Add the Dimethyl-13C2,d6 sulfate solution to the peptide solution.

  • Incubation: The reaction time and temperature will likely require optimization. Based on similar organic reactions, incubation at room temperature for several hours or at a slightly elevated temperature (e.g., 30-40°C) for a shorter duration could be starting points.[12]

  • Quenching and Cleanup: The reaction can be quenched by the addition of a solution containing a primary amine. Subsequently, sample cleanup using solid-phase extraction is necessary to remove the labeling reagent and byproducts.

Comparative Analysis: Dimethyl-13C2,d6 Sulfate vs. Formaldehyde-Based Labeling

FeatureFormaldehyde-Based Dimethyl LabelingDimethyl-13C2,d6 Sulfate
Reaction Mechanism Reductive AminationNucleophilic Substitution
Protocol Maturity Well-established and validatedExperimental, requires optimization
Reaction Speed Typically fast (around 1 hour)Potentially slower, requires optimization
Reagent Stability Formaldehyde solutions can polymerizeGenerally stable if kept anhydrous
Side Reactions Known side reactions include the formation of a +26 Da adduct.Potential for methylation of other nucleophilic residues (e.g., cysteine, histidine, tyrosine) under certain conditions.
Safety Formaldehyde is a known carcinogen and sensitizer. Sodium cyanoborohydride is toxic.Dimethyl sulfate is highly toxic, corrosive, and a suspected carcinogen.[13]
Cost Generally cost-effectiveTypically more expensive due to isotopic enrichment and synthesis.
Multiplexing Well-established multiplexing strategies with various isotopologues.Potential for multiplexing with other isotopically labeled dimethyl sulfates.

Table 2: A comparative overview of formaldehyde-based and Dimethyl-13C2,d6 sulfate labeling.

Data Interpretation and Considerations

Regardless of the labeling method, accurate data analysis is paramount. The mass difference between the light and heavy labeled peptides should be precisely defined in the search parameters of your proteomics software. For Dimethyl-13C2,d6 sulfate, this would be a +36.07564 Da modification on the N-terminus and lysine residues.

It is also crucial to assess the labeling efficiency. Incomplete labeling can introduce quantification errors. This can be checked by searching for unlabeled or partially labeled peptides in your dataset.

Conclusion and Future Outlook

Formaldehyde-based reductive dimethylation remains the gold standard for routine, cost-effective quantitative proteomics due to its well-characterized reaction and extensive body of supporting literature. Dimethyl-13C2,d6 sulfate presents an intriguing alternative with a distinct mass shift. However, the lack of a validated, publicly available protocol for its use in quantitative proteomics necessitates careful optimization and validation by any research group intending to employ it.

Future studies are needed to systematically evaluate the performance of Dimethyl-13C2,d6 sulfate in terms of labeling efficiency, potential side reactions with different amino acid residues, and its overall impact on peptide ionization and fragmentation in the mass spectrometer. Such data will be invaluable in determining its place in the toolkit of quantitative proteomics.

References

  • Richardson, B. E., et al. (2016). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. Methods in Enzymology, 574, 139-157.
  • Brunner, A.-D., et al. (2022). Robust dimethyl-based multiplex-DIA workflow doubles single-cell proteome depth via a reference channel. Molecular Systems Biology, 18(12), e11503.
  • Brunner, A.-D., et al. (2022). Robust dimethyl-based multiplex-DIA workflow doubles single-cell proteome depth via a reference channel. bioRxiv, 2022.12.02.518917.
  • Tolonen, A. C., & Haas, W. (2014). Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling. Journal of Visualized Experiments, (89), e51416.
  • de C. Queiroz, R., et al. (2024).
  • Thermo Fisher Scientific. (n.d.). Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2.
  • Mauthner, F. (1926). Trimethylgallic Acid. Organic Syntheses, 6, 96.
  • de C. Queiroz, R., et al. (2024).
  • Tolonen, A. C., & Haas, W. (2014). Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling. YouTube.
  • Boersema, P. J., et al. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics.
  • Hsu, J. L., et al. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical Chemistry, 75(24), 6843-6852.
  • Chen, Y. W., et al. (2014). Stable isotope dimethyl labelling for quantitative proteomics and beyond. Philosophical Transactions of the Royal Society B: Biological Sciences, 369(1646), 20130373.
  • Boersema, P. J., et al. (2009).
  • Chen, S. H., et al. (2016). Establishment of Dimethyl Labeling-based Quantitative Acetylproteomics in Arabidopsis. Molecular & Cellular Proteomics, 15(3), 1062-1079.
  • Klykov, O., et al. (2020). Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins.
  • de C. Queiroz, R., et al. (2024).
  • National Center for Biotechnology Information. (n.d.).
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • Boersema, P. J., et al. (2009).

Sources

Chromatographic isotope effect of Dimethyl-13C2,d6 sulfate vs Deuterium-only

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Shift" vs. The "Split"

In high-precision LC-MS/MS quantitation, the choice between Dimethyl-13C2,d6 sulfate (double-labeled) and Dimethyl-d6 sulfate (deuterium-only) is often misunderstood as a purely chromatographic decision. It is not.

The Critical Reality: Both reagents contain six deuterium atoms. Therefore, both will exhibit the classic "Deuterium Isotope Effect" in Reverse Phase Liquid Chromatography (RPLC), eluting earlier than the non-labeled analyte.

The selection of the


-labeled variant over the 

-only variant is driven by Mass Spectrometric Resolution (MS) , not chromatographic stability. This guide details the physicochemical mechanisms behind these shifts, provides a self-validating selection protocol, and compares the performance of both reagents to prevent quantitation errors caused by "Isotopic Crosstalk."

The Physicochemical Mechanism: Why Isotopes Move

To master the application of these reagents, one must understand the forces at play inside the HPLC column.

The Deuterium Effect (The "Shift")

In RPLC, retention is governed by hydrophobic interaction—specifically, dispersion forces between the analyte's C-H bonds and the C-18 stationary phase.

  • Bond Shortening: The C-D bond is shorter (

    
    0.005 Å) and has a smaller molar volume than the C-H bond.
    
  • Reduced Polarizability: The C-D bond has lower polarizability, leading to weaker Van der Waals (dispersion) interactions with the lipophilic stationary phase.

  • Result: Deuterated isotopologues (d6) are "less lipophilic" and elute earlier than the native (H) analyte.

The Carbon-13 Effect (The "Anchor")
  • Volume & Polarity:

    
     is virtually identical to 
    
    
    
    in terms of bond length and polarizability.
  • Result:

    
    -labeled compounds generally co-elute perfectly  with the native analyte.
    
The Combined Effect (13C2,d6)

Since Dimethyl-13C2,d6 sulfate contains the d6 moiety, the deuterium effect dominates. You will observe the same retention time shift as the d6-only version. The


 atoms do not "correct" the shift; they merely add mass.

Comparative Performance Analysis

The following table contrasts the two reagents when applied to a theoretical analyte (e.g., a phenolic steroid or carboxylic acid) with a native retention time of 5.00 minutes.

FeatureDimethyl-d6 Sulfate (D-Only)Dimethyl-13C2,d6 Sulfate (Double-Labeled)Native Analyte
Label Composition

groups (x2)

groups (x2)

groups (x2)
Mass Shift (

m)
+6 Da +8 Da 0
Chromatographic Behavior Elutes Earlier (

4.90 - 4.95 min)
Elutes Earlier (

4.90 - 4.95 min)
5.00 min
Peak Resolution (

)
Partial separation from NativePartial separation from NativeN/A
Isotopic Crosstalk Risk Moderate (If native has M+6 isotopes)Low (M+8 is rare in small molecules)N/A
Primary Application Standard quantitation, Cost-sensitiveComplex matrices, High-res MS, MultiplexingTarget

Critical Insight: If your native analyte contains Chlorine (Cl) or Bromine (Br), or is a large molecule (>500 Da), the natural isotopic envelope (M+1, M+2, etc.) may extend significantly. An M+6 internal standard might overlap with the M+6 natural abundance of the analyte, causing a "blank" signal. The +8 Da shift of the 13C2,d6 variant eliminates this risk.

Experimental Protocol: Methylation & Validation

This protocol uses Dimethyl-13C2,d6 sulfate to derivatize a phenolic acid, ensuring complete reaction and validating the chromatographic shift.

Phase A: Derivatization Workflow
  • Reagents:

    • Analyte: Vanillic Acid (Model Phenol)

    • Reagent: Dimethyl-13C2,d6 sulfate (>99 atom % D, 99 atom % 13C)

    • Base: Potassium Carbonate (

      
      ), anhydrous
      
    • Solvent: Acetone (HPLC Grade)

  • Preparation: Dissolve 1 mg Vanillic Acid in 1 mL Acetone. Add 2 mg

    
    .
    
  • Addition: Add 1.5 equivalents of Dimethyl-13C2,d6 sulfate . Caution: DMS is a potent alkylator/carcinogen. Use a fume hood and neutralize waste with NaOH.

  • Reaction: Reflux at 60°C for 60 minutes.

  • Quench: Add 0.5 mL 1M NaOH to destroy excess DMS. Acidify to pH 3 with 1M HCl.

  • Extraction: Extract with Ethyl Acetate, dry over

    
    , and reconstitute in Mobile Phase.
    
Phase B: LC-MS/MS Validation
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Gradient: 5% to 95% Acetonitrile with 0.1% Formic Acid over 5 mins.

  • Observation: Monitor MRM transitions for Native (M+0) and IS (M+8).

Self-Validating Check:

  • Pass: The IS peak elutes 0.05–0.2 min before the Native peak. Area counts are consistent.

  • Fail: The IS peak elutes after the Native (indicates hydrophilic interaction dominance, rare) or co-elutes with significant tailing (column overload).

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the correct Internal Standard (IS) based on Mass Spec resolution requirements and Chromatographic behavior.

IS_Selection_Strategy Start Select Internal Standard (IS) for Methylation Assay Analyte_Check Analyze Native Compound Isotopic Envelope Start->Analyte_Check Decision_Mass Does Native Analyte have significant natural abundance at M+6? (e.g., Cl/Br atoms, High MW) Analyte_Check->Decision_Mass Path_D6 Use Dimethyl-d6 Sulfate Decision_Mass->Path_D6 No (Clean M+6 baseline) Path_13C_D6 Use Dimethyl-13C2,d6 Sulfate Decision_Mass->Path_13C_D6 Yes (Signal at M+6) Result_D6 Result: +6 Da Shift Chrom: Elutes Earlier (D-Effect) Risk: Potential Crosstalk Path_D6->Result_D6 Result_13CD6 Result: +8 Da Shift Chrom: Elutes Earlier (D-Effect) Benefit: Zero Crosstalk Path_13C_D6->Result_13CD6 Chrom_Issue Is Retention Time Shift causing Matrix Effect issues? Result_D6->Chrom_Issue Result_13CD6->Chrom_Issue Solution_13C Switch to 13C-Only Label (Dimethyl-13C2 Sulfate) *No D-Effect, Perfect Co-elution* Chrom_Issue->Solution_13C Yes (Critical Co-elution Failure)

Figure 1: Strategic Decision Tree for selecting Methylation Internal Standards. Note that switching to a 13C-only reagent is the only way to eliminate the chromatographic shift.

References

  • Wang, S., et al. (2007). Deuterium isotope effects in liquid chromatography-mass spectrometry: Implications for quantitation. Journal of Chromatography B, 852(1-2), 408-415. Link

  • Turowski, M., et al. (2003). Deuterium isotope effects on hydrophobic interactions: The importance of dispersion interactions in the hydrophobic phase. Journal of the American Chemical Society, 125(45), 13836-13849. Link

  • Fowble, K. L., & Musah, R. A. (2014). Chromatographic isotope effects of deuterated and 13C-labeled compounds in RPLC. Analytical Chemistry, 86(13), 6323-6330. Link

  • IARC Monographs. (1999). Dimethyl Sulfate: Chemical and Physical Data.[1][2][3] International Agency for Research on Cancer. Link

Sources

Publish Comparison Guide: Validation of Quantitative Accuracy Using Dimethyl-13C2,d6 Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous approach to validating the quantitative accuracy of Dimethyl Sulfate (DMS) analysis using the double-labeled internal standard, Dimethyl-13C2,d6 sulfate .

Executive Summary: The Accuracy Paradox in Trace Analysis

Dimethyl sulfate (DMS) is a potent alkylating agent and a mutagenic impurity (Class 1, ICH M7) often regulated at low ppm or ppb levels in drug substances. Its high reactivity and volatility create a "moving target" for analytical quantification—DMS can degrade during sample preparation, adsorb to instrument surfaces, or react with matrix components before detection.

Standard quantification methods (External Standard or single-label Internal Standards) often fail to account for these losses accurately. Dimethyl-13C2,d6 sulfate represents the "Gold Standard" for validation. By combining Carbon-13 and Deuterium labeling, this standard offers a unique +8 Da mass shift that eliminates isotopic crosstalk while maintaining the physicochemical mimicry required for Isotope Dilution Mass Spectrometry (IDMS).

This guide compares this double-labeled standard against conventional alternatives and provides a self-validating protocol for ensuring regulatory compliance.

Technical Background: Why "Double-Labeling" Matters

To achieve quantitative accuracy at trace levels, the Internal Standard (IS) must behave exactly like the analyte but be distinguishable by the detector.

The "Crosstalk" Problem

Sulfur naturally contains the


 isotope (4.2% abundance), creating an M+2 signal.
  • Problem: If you use a

    
    -labeled standard (+2 Da), the natural M+2 isotope of the analyte will interfere with the IS signal, and the M-2 fragment of the IS might interfere with the analyte.
    
  • Solution: A mass shift of at least +4 Da is recommended.

The "Isotope Effect" Problem

Deuterated standards (e.g., Dimethyl-d6 sulfate) are heavy.

  • Problem: Deuterium changes the bond vibrational energy, often causing the deuterated molecule to elute earlier than the native analyte in chromatography (GC or LC). If the matrix contains a co-eluting suppressor that hits the analyte but misses the early-eluting IS, the correction fails.

  • Solution:

    
     labeling has negligible isotope effects on retention time.
    
The Superiority of Dimethyl-13C2,d6 Sulfate

This standard employs both labels to achieve a +8 Da mass shift (


 +2, 

+6).
  • Result: It moves the IS signal completely clear of the analyte's sulfur isotope window (M+2, M+4) and minimizes the risk of "crosstalk" even at high concentration differentials.

Comparative Analysis: Selecting the Right Standard

The following table contrasts the performance of Dimethyl-13C2,d6 sulfate against common alternatives in a validated GC-MS workflow.

FeatureExternal Standard Deuterated Only (d6-DMS) Double-Labeled (13C2,d6-DMS)
Correction Mechanism None (inject & hope)Carrier effect & IonizationCarrier, Ionization & Reaction tracking
Mass Shift N/A+6 Da+8 Da (Superior)
Isotopic Interference High (Matrix noise)LowNegligible (Zero Crosstalk)
Retention Time Match Perfect (Same molecule)Slight Shift (Isotope Effect)Close Match (13C stabilizes)
Derivatization Tracking NoYesYes (Tracks reaction yield)
Cost LowMediumHigh (Justified for Validation)
Suitability Routine (High ppm)Routine (Low ppm)Validation & Ultra-Trace (ppb)

Experimental Protocol: Self-Validating Quantification

This protocol utilizes a Derivatization-Headspace GC-MS approach. DMS is too reactive to analyze directly in many matrices; therefore, we convert it to Methyl Iodide (MeI) using Sodium Iodide. The IS undergoes the exact same reaction, validating the conversion efficiency.

Reaction:


IS Reaction: 


Step-by-Step Methodology
A. Reagents & Standards
  • Analyte: Dimethyl Sulfate (DMS) certified reference material.

  • Internal Standard: Dimethyl-13C2,d6 sulfate (99 atom% 13C, 98 atom% D).

  • Derivatization Agent: Saturated Sodium Iodide (NaI) in water.

  • Diluent: Dimethylacetamide (DMAc) or Acetonitrile (high purity).

B. Solution Preparation
  • IS Stock Solution: Dissolve Dimethyl-13C2,d6 sulfate in DMAc to approx. 10 µg/mL.

  • Sample Prep: Weigh 100 mg of drug substance into a headspace vial.

  • Spiking: Add 50 µL of IS Stock Solution to the vial (Self-Validation Step: This ensures IS is present before any reaction occurs).

  • Derivatization: Add 1 mL of Saturated NaI solution. Seal vial immediately.

C. Headspace GC-MS Conditions
  • Incubation: 80°C for 30 minutes (converts DMS to MeI).

  • Column: DB-624 or equivalent (volatile specific).

  • Injector: Split 1:10.

  • MS Detection (SIM Mode):

    • Analyte (MeI): Monitor m/z 142 (Molecular Ion).

    • Internal Standard (

      
      ):  Monitor m/z 146 (Mass shift +4 per methyl group).
      
    • Note: The +8 Da shift of the parent sulfate becomes a +4 Da shift for the methyl iodide derivative. This is sufficient to avoid interference.

D. Calculation

Calculate the Response Ratio (


):


Quantify using a calibration curve plotted as

vs. Concentration.

Mechanistic Workflow (Visualization)

The following diagram illustrates how the Double-Labeled IS acts as a "Process Tracer," correcting for errors at every stage of the analysis.

IDMS_Workflow Sample Drug Substance (Contains DMS) Mix Spiking & Mixing (Homogenization) Sample->Mix IS Internal Standard (Dimethyl-13C2,d6 Sulfate) IS->Mix Corrects Volume Errors Deriv Derivatization (NaI + Heat) Mix->Deriv Loss Potential Losses (Adsorption/Leak) Deriv->Loss Incomplete Rxn? GCMS Headspace GC-MS (SIM Mode) Deriv->GCMS MeI + 13CD3-I Loss->GCMS IS tracks Loss Data Quantification (Area Ratio 142/146) GCMS->Data Ratio Calculation

Caption: The Self-Validating Workflow. The IS (Green) is added immediately, undergoing the same chemical derivatization and physical losses as the analyte (Red), ensuring the final ratio (Black) remains accurate regardless of extraction efficiency.

Validation Criteria & Acceptance Limits

To validate this method according to ICH Q2(R1) guidelines, the following criteria must be met using the 13C2,d6 standard.

ParameterAcceptance CriteriaRole of 13C2,d6 Standard
Specificity No interference at m/z 142 in blank; No interference at m/z 146 in sample.Crucial: +8 Da shift prevents false positives from sulfur isotopes.
Linearity

over 10% to 150% of limit.
Corrects for detector saturation or injection variability.
Accuracy (Recovery) 80% – 120% at LOQ; 90% – 110% at higher levels.Primary Function: Compensates for incomplete derivatization yield.
Precision (Repeatability) RSD < 10% (n=6).Corrects for headspace sampling fluctuations.
Robustness Consistent results despite small T/pH changes.IS tracks changes in reaction kinetics (e.g., if NaI is old).

References

  • International Council for Harmonisation (ICH). (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • Zheng, J., et al. (2009). "Determination of low ppm levels of dimethyl sulfate in an aqueous soluble API intermediate using liquid-liquid extraction and GC-MS." Journal of Pharmaceutical and Biomedical Analysis, 50(5), 1054-1059. [Link]

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control.[1][2] Wiley.[3] (Chapter on derivatization techniques for alkyl sulfates). [Link]

  • Armar Chemicals. (Catalog). "Dimethyl-13C2,d6-sulfate Product Specification." [Link]

Sources

A-Comparative-Guide-to-NMR-Characterization-of-Compounds-Methylated-with-Dimethyl-13C2,d6-Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Leveraging Isotopic Labeling for Enhanced NMR Analysis in Research and Drug Development

In the landscape of modern chemical and pharmaceutical research, the precise structural elucidation and quantification of molecules are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for these endeavors.[1][2] The strategic use of isotopically labeled reagents can significantly enhance the power of NMR, providing clearer, more informative spectra and enabling sophisticated analytical approaches.[1][3][4] This guide provides an in-depth comparison of Dimethyl-13C2,d6 sulfate with its unlabeled counterpart and other methylating agents for the NMR characterization of methylated compounds. We will delve into the underlying principles, practical advantages, and detailed experimental protocols, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Power of the Label: Why Use Dimethyl-13C2,d6 Sulfate?

Dimethyl sulfate (DMS) is a widely used and potent methylating agent in organic synthesis.[5][6] However, for the purpose of detailed NMR analysis, particularly in complex environments or for quantitative studies, the introduction of isotopic labels offers a distinct advantage. Dimethyl-13C2,d6 sulfate is a specialized reagent where both methyl carbons are the NMR-active 13C isotope, and all six hydrogens are replaced with deuterium (2H or D). This dual labeling strategy provides a unique set of benefits that address common challenges in NMR spectroscopy.

Overcoming Spectral Crowding and Enhancing Sensitivity

One of the primary challenges in ¹H NMR is spectral overlap, especially in complex molecules with numerous proton signals in a narrow chemical shift range.[7] By replacing protons with deuterium, the corresponding signals in the ¹H NMR spectrum are effectively removed, simplifying the spectrum and allowing for unambiguous assignment of the remaining proton signals. While deuterium is NMR-active, its resonance frequency is significantly different from that of protons, meaning it does not appear in a standard ¹H NMR spectrum.[8]

Furthermore, the incorporation of 13C at a near 100% abundance (compared to its natural abundance of ~1.1%) dramatically enhances the signal intensity in 13C NMR spectra.[9] This is crucial for quantitative NMR (qNMR) studies, where accurate integration of signals is directly proportional to the number of nuclei, and for analyzing samples with low concentrations.[2][10]

Enabling Advanced NMR Experiments

The presence of both 13C and deuterium opens the door to a variety of advanced NMR experiments. For instance, 13C-¹H heteronuclear correlation experiments (like HSQC and HMBC) can be used to unambiguously assign the signals of the introduced methyl groups and their neighboring protons. The large one-bond 13C-¹H coupling constants (¹JCH) provide valuable structural information.[11][12] While the direct observation of 13C-²H coupling is less common in routine spectra, it can be a powerful tool for mechanistic studies.

Comparative Analysis: Dimethyl-13C2,d6 Sulfate vs. Alternatives

The choice of a methylating agent depends on the specific goals of the experiment. Here, we compare Dimethyl-13C2,d6 sulfate with unlabeled dimethyl sulfate and other common methylating agents.

ReagentKey NMR-Related AdvantagesKey NMR-Related DisadvantagesTypical Applications
Dimethyl-13C2,d6 Sulfate - Simplifies ¹H NMR spectra by removing methyl proton signals. - Dramatically enhances 13C NMR signal for the methyl group. - Enables quantitative analysis (qNMR) with high accuracy. - Allows for specific tracking of the methyl group in reaction monitoring and metabolic studies.[13]- Higher cost compared to unlabeled reagents. - Requires consideration of isotopic effects on chemical shifts (minor) and reaction rates.- Quantitative NMR (qNMR) for purity and concentration determination. - Reaction mechanism and kinetic studies. - Metabolite identification and flux analysis. - Simplifying complex ¹H NMR spectra for structural elucidation.
Unlabeled Dimethyl Sulfate - Low cost and readily available.[5][6] - Well-established reaction protocols.[6][14]- Contributes to spectral crowding in ¹H NMR. - Low natural abundance of 13C leads to weak signals in 13C NMR, making quantification challenging.[9]- Routine synthetic methylation where detailed NMR analysis of the methyl group is not critical.
Methyl Iodide (CH3I) - Often more reactive than dimethyl sulfate.- Similar disadvantages to unlabeled dimethyl sulfate regarding NMR analysis. - Volatile and light-sensitive.- General purpose methylation in organic synthesis.
Diazomethane (CH2N2) - Reacts under mild conditions.- Highly toxic and explosive, requiring specialized handling. - Similar NMR disadvantages to other unlabeled reagents.- Methylation of carboxylic acids and phenols under mild conditions.

Experimental Data and Protocols

To illustrate the practical benefits of using Dimethyl-13C2,d6 sulfate, let's consider a model methylation reaction of a generic phenol (Ar-OH).

Hypothetical Experimental Data

The following table summarizes the expected NMR data for the product, Ar-O-(13C)(D3), compared to the product from unlabeled dimethyl sulfate, Ar-O-CH3.

NMR ExperimentAr-O-CH3 (from unlabeled DMS)Ar-O-(13C)(D3) (from Dimethyl-13C2,d6 sulfate)
¹H NMR Singlet at ~3.8 ppm, integrates to 3HNo signal in the methyl region.
13C NMR Quartet at ~55 ppm (due to ¹JCH coupling if proton-coupled), or a singlet in a decoupled spectrum. Signal intensity is low due to natural abundance.Singlet at ~55 ppm (in a deuterium-decoupled spectrum). Signal intensity is significantly enhanced.
²H NMR No signal.Singlet at ~3.8 ppm.[8]
Experimental Workflow

The following diagram outlines the general workflow for methylation and subsequent NMR analysis.

Workflow for methylation and NMR analysis.
Detailed Experimental Protocol: Methylation of a Phenol

Materials:

  • Phenol substrate (1.0 eq)

  • Dimethyl-13C2,d6 sulfate (1.1 eq)

  • Potassium carbonate (K2CO3) (1.5 eq)

  • Acetone (anhydrous)

  • Deuterated chloroform (CDCl3) for NMR analysis

Procedure:

  • To a solution of the phenol substrate in anhydrous acetone, add potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add Dimethyl-13C2,d6 sulfate dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired methylated compound.

Detailed Experimental Protocol: NMR Sample Preparation for Quantitative Analysis

Materials:

  • Methylated product

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Deuterated solvent (e.g., CDCl3)

  • High-precision analytical balance

  • Volumetric flask

  • NMR tube

Procedure:

  • Accurately weigh a known amount of the purified methylated product and the internal standard into a vial.[10]

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube to the appropriate height (typically 4-5 cm).[15]

  • Acquire the 13C NMR spectrum using appropriate parameters for quantitative analysis (e.g., a long relaxation delay and inverse-gated decoupling to suppress the Nuclear Overhauser Effect).[9]

Causality Behind Experimental Choices

  • Choice of Base (K2CO3): Potassium carbonate is a mild and effective base for the methylation of phenols, minimizing side reactions.

  • Choice of Solvent (Acetone): Acetone is a polar aprotic solvent that readily dissolves the reactants and is relatively easy to remove after the reaction.

  • Use of an Internal Standard: For quantitative NMR, an internal standard with a known concentration and signals that do not overlap with the analyte is crucial for accurate quantification.[16]

  • Quantitative 13C NMR Parameters: The use of a long relaxation delay (typically 5-7 times the longest T1 relaxation time) and inverse-gated decoupling ensures that the signal integrals are directly proportional to the number of nuclei, which is the fundamental principle of qNMR.[2][9]

Visualizing the Molecular and Spectral Consequences

The following diagrams illustrate the methylation reaction and the resulting NMR spectral features.

Methylation_Reaction cluster_reactants Reactants cluster_products Products phenol Ar-OH reaction phenol->reaction K2CO3, Acetone dms (13CD3)2SO4 dms->reaction product Ar-O-13CD3 byproduct (13CD3)HSO4 reaction->product reaction->byproduct

Methylation of a phenol with Dimethyl-13C2,d6 sulfate.

NMR_Spectra_Comparison cluster_H1_NMR ¹H NMR cluster_C13_NMR ¹³C NMR H1_unlabeled Unlabeled Product Signal at ~3.8 ppm (from -OCH3) H1_labeled Labeled Product No signal in the methyl region C13_unlabeled Unlabeled Product Weak signal at ~55 ppm C13_labeled Labeled Product Strong signal at ~55 ppm

Comparison of expected ¹H and ¹³C NMR spectra.

Conclusion: A Strategic Tool for Modern Research

The use of Dimethyl-13C2,d6 sulfate offers a powerful strategy for enhancing the clarity and quantitative accuracy of NMR analysis. By simplifying ¹H NMR spectra and significantly boosting the signal in 13C NMR, this isotopically labeled reagent enables researchers to tackle complex analytical challenges in structural elucidation, reaction monitoring, and quantitative studies. While the initial cost of the reagent is higher than its unlabeled counterpart, the wealth of information and the reliability of the data obtained often justify the investment, particularly in the demanding context of drug discovery and development. This guide provides the foundational knowledge and practical protocols to effectively integrate this valuable tool into your research endeavors.

References

  • D'Souza, R. N., et al. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews. [Link]

  • Opella, S. J., & Marassi, F. M. (2014). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Methods in Molecular Biology. [Link]

  • Lesot, P., et al. (2004). Two-Dimensional Deuterium NMR Spectroscopy of Chiral Molecules Oriented in a Polypeptide Liquid Crystal: Applications for the Enantiomeric Analysis through Natural Abundance Deuterium NMR. Journal of the American Chemical Society. [Link]

  • Prakash, G. K. S., et al. (2004). Protonated and methylated dimethyl sulfoxide cations and dications. DFT/GIAO-MP2 NMR studies and comparison with experimental data. The Journal of Organic Chemistry. [Link]

  • University of Wisconsin-Madison. Coupling constants for 1H and 13C NMR. [Link]

  • Lu, K., et al. (2010). Isotope labeling strategies for NMR studies of RNA. RNA. [Link]

  • Magritek. (2021). Quantification of single components in complex mixtures by 13C NMR. [Link]

  • Daina, A., & Zoete, V. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • D'Souza, R. N., et al. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews. [Link]

  • de Souza, R. O. M. A., et al. (2020). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega. [Link]

  • Organic Syntheses. Dimethyl sulfate. [Link]

  • ResearchGate. Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. [Link]

  • Mestrelab Research. (2022). qNMR Purity Recipe Book (1 - Sample Preparation). [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy – 13C NMR Coupling Constants. [Link]

  • ResearchGate. Methyl-Containing Pharmaceuticals: Methylation in Drug Design. [Link]

  • Magritek. (2021). Deuterium (2H) measurements on a Spinsolve benchtop NMR system. [Link]

  • Am Ende, D. J., et al. (2011). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Organic Process Research & Development. [Link]

  • Scribd. Coupling Constants For 1h and 13c NMR. [Link]

  • Wang, S., et al. (2018). Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis. RSC Advances. [Link]

  • ResearchGate. Isotopic labeling experiments and proposed reaction mechanism. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • Stresemann, C., & Lyko, F. (2008). Demethylating Agents in the Treatment of Cancer. International Journal of Molecular Sciences. [Link]

  • ResearchGate. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. [Link]

  • Nanalysis. (2022). Cheat codes for 13C qNMR. [Link]

  • SlidePlayer. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

  • University of California, Berkeley. Quantitative NMR Spectroscopy. [Link]

  • Remaud, G. S., et al. (2002). Application of 2H NMR to the study of natural site-specific hydrogen isotope transfer among substrate, medium, and glycerol in glucose fermentation with yeast. Analytical Biochemistry. [Link]

  • ResearchGate. Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. [Link]

  • de Souza, R. O. M. A., et al. (2020). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega. [Link]

  • Google Patents.
  • Chemical Communications. Deuterium NMR spectroscopy is a versatile and economical tool for monitoring reaction kinetics in ionic liquids. [Link]

  • Defense Technical Information Center. NMR Method for the Quantitative Analysis of Liquid Samples. [Link]

  • Hazekamp, A., & Choi, Y. H. (2019). Use of 13C-qNMR Spectroscopy for the Analysis of Non-Psychoactive Cannabinoids in Fibre-Type Cannabis sativa L. (Hemp). Planta Medica. [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Fenaux, P., & Preudhomme, C. (2006). DNA Methylation and Demethylating Drugs in Myelodysplastic Syndromes and Secondary Leukemias. Haematologica. [Link]

  • Wikipedia. Isotopic labeling. [Link]

Sources

Comparative Guide: Mass Spectrometry of 13C2-d6 Dimethyl-Labeled Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of 13C2-d6 Methyl Groups Content Type: Publish Comparison Guide

Executive Summary

In the precise world of mass spectrometry (MS), stable isotope labeling (SIL) is the gold standard for quantification and structural elucidation. Among the various isotopologues, the 13C2-d6 dimethyl moiety (two methyl groups labeled with 13C and d3) represents a "Heavy" labeling state that offers distinct advantages in mass shift magnitude (+8.04 Da) and background interference reduction.

This guide compares the 13C2-d6 labeling strategy against standard native (Light) and deuterated-only (Medium) alternatives. It is designed for researchers in quantitative proteomics (e.g., triplex dimethyl labeling) and small molecule toxicology (e.g., nitrosamine/NDMA analysis).

Technical Definition & Mechanism

The "13C2-d6 methyl group" designation refers to the introduction of two fully heavy methyl groups, typically via reductive amination on primary amines (N-terminus or Lysine side chains) or during the synthesis of reference standards like N-nitrosodimethylamine (NDMA).

The Labeling Chemistry

The synthesis utilizes 13C-d2-Formaldehyde (13CD2O) and Cyanoborodeuteride (NaBD3CN) .

  • Reaction Step 1 (Imine Formation):

    
    
    
  • Reaction Step 2 (Reduction):

    
    
    

Net Mass Gain:

  • Native (Light): +28.03 Da (Adds

    
    )
    
  • d4-Dimethyl (Medium): +32.06 Da (Adds

    
    )
    
  • 13C2-d6-Dimethyl (Heavy): +36.07 Da (Adds

    
    )
    
  • Mass Difference (Heavy vs. Light): +8.04 Da

Comparative Analysis: 13C2-d6 vs. Alternatives

The following table contrasts the performance of 13C2-d6 labeling against common alternatives.

Table 1: Performance Matrix of Methyl Isotopologues
FeatureNative (CH3)Deuterated (d6-Dimethyl)13C-Labeled (13C2-Dimethyl)13C2-d6 (Heavy Dimethyl)
Mass Shift (

m)
0 Da (Reference)+6.04 Da+2.01 Da+8.04 Da
Multiplexing Capability BaselineDuplex (with Native)Duplex (Low shift risk)Triplex (Light/Med/Heavy)
Chromatographic Shift NoneSignificant (Elutes Earlier)NegligibleSignificant (Elutes Earlier)
Interference Risk High (Background)Medium (M+6 overlap)High (M+2 overlap)Low (Far from noise)
Cost LowModerateHighVery High
Primary Application IdentificationInternal Std (Qual)Internal Std (Quant)Triplex Quant / NDMA Analysis
Critical Insight: The "Isotope Effect" Dilemma

While 13C is chromatographically silent (co-eluting perfectly with native analytes), Deuterium (D) interacts differently with C18 stationary phases. D-labeled compounds generally elute earlier than their H-counterparts due to slightly lower lipophilicity (shorter C-D bond length).

  • 13C2-d6 Behavior: Because it contains 6 deuteriums, the 13C2-d6 analog will show a retention time shift (left-shift) similar to the d6-analog.

  • Impact: In quantification, integration windows must be widened or explicitly adjusted to capture the Heavy peak, which may elute 0.1–0.2 minutes earlier than the Light peak.

Fragmentation Patterns & Diagnostics[1][3][4][5][6][7]

The utility of 13C2-d6 labeling lies in its unique fragmentation signatures, which remove ambiguity in structural assignment.

A. Small Molecule: Nitrosamine (NDMA) Analysis

In the analysis of N-nitrosodimethylamine (NDMA), the 13C2-d6 analog serves as the definitive Internal Standard (IS).

  • Precursor Ion (M+H)+:

    • Native NDMA: m/z 75 [1][2]

    • 13C2-d6-NDMA: m/z 83 (+8 Da shift)[1]

  • Primary Fragment (Loss of NO / N-N cleavage):

    • Native Transition:

      
       (Fragment: 
      
      
      
      , m/z 43)
    • 13C2-d6 Transition:

      
      
      
    • Calculation:

      
       (13) + 
      
      
      
      (6) +
      
      
      (14) +
      
      
      (13) +
      
      
      (4) = 50 Da .
    • Result: A clean +7 Da shift in the product ion confirms the fragment contains the dimethylamine core.

B. Proteomics: Immonium Ions

In peptide analysis, the dimethylated N-terminus or Lysine generates specific reporter ions (immonium ions) in the low mass region.

  • Lysine Immonium Ion:

    • Native: m/z 101

    • 13C2-d6-Dimethylated Lysine: m/z 109

  • Mechanism: The +8 Da shift allows the mass spectrometer to distinguish lysine-containing peptides originating from the "Heavy" sample in a multiplexed experiment.

Experimental Protocol: Triplex Dimethyl Labeling

This protocol validates the generation of 13C2-d6 labeled peptides for quantitative comparison against Light (Native) and Medium (d4) samples.

Reagents Required[2][6][8][10][11]
  • Light: Formaldehyde (CH2O) + NaBH3CN

  • Medium: Deuterated Formaldehyde (CD2O) + NaBH3CN

  • Heavy: 13C-d2-Formaldehyde (13CD2O) + NaBD3CN

Step-by-Step Workflow
  • Digestion: Digest protein samples (100 µg) with Trypsin.

  • Labeling:

    • Add 4 µL of 4% (v/v) formaldehyde (Light, Medium, or Heavy) to the respective sample.

    • Add 4 µL of 0.6 M cyanoborohydride (NaBH3CN for Light/Med; NaBD3CN for Heavy ).

  • Incubation: Agitate at 20°C for 1 hour.

  • Quenching: Add 16 µL of 1% Ammonia solution to consume excess reagent.

  • Acidification: Add 8 µL of 5% Formic Acid.

  • Mixing: Combine Light, Medium, and Heavy samples in a 1:1:1 ratio.

  • Analysis: Inject onto LC-MS/MS (C18 column).

Visualization of Fragmentation Pathways[4][5][7]

The following diagram illustrates the fragmentation logic for 13C2-d6-NDMA, highlighting the mass shifts that enable precise detection.

FragmentationPathway cluster_native Native Comparison (Light) Precursor Precursor: 13C2-d6-NDMA (M+H)+ m/z 83 Structure: O=N-N(13CD3)2 TransitionState Collision Induced Dissociation (CID) Precursor->TransitionState Energy NativePre Native NDMA m/z 75 ProductIon Product Ion [13CD3-N=13CD2]+ m/z 50 TransitionState->ProductIon Primary Pathway (-33 Da Loss) NeutralLoss Neutral Loss Nitric Oxide (NO) + Radical 13CD3? TransitionState->NeutralLoss NativeProd Product m/z 43 NativePre->NativeProd -32 Da

Caption: Fragmentation pathway of 13C2-d6-NDMA showing the characteristic m/z 83 to 50 transition compared to the native m/z 75 to 43.

References

  • Boersema, P. J., et al. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols. [Link]

  • US Food and Drug Administration (FDA). (2020). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Metformin.[2] [Link]

  • Hsu, J. L., et al. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical Chemistry. [Link]

  • Snijder, J., et al. (2014). Comparison of SILAC and dimethyl labeling. Journal of Proteome Research. [Link]

Sources

Cost-benefit analysis of Dimethyl-13C2,d6 sulfate vs traditional SILAC

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive cost-benefit analysis and technical comparison between Dimethyl-13C2,d6 Sulfate (representing high-mass chemical labeling) and Traditional SILAC (Stable Isotope Labeling by Amino acids in Cell culture).

Executive Summary

For researchers deciding between metabolic and chemical labeling, the choice often hinges on sample origin and budget.[1] Traditional SILAC remains the "gold standard" for quantitation accuracy in cultured cells due to early-stage mixing, which eliminates handling errors.[1] However, it is restricted to dividing cells and carries high recurring costs for media and serum.[1]

Dimethyl-13C2,d6 Sulfate (and the broader class of stable isotope dimethyl labeling) offers a versatile, cost-effective alternative.[1] It allows for the labeling of any sample type (tissues, biofluids, non-dividing cells) at the peptide level.[1] While it introduces a slight potential for mixing errors (post-digestion), it reduces reagent costs by approximately 10–20x compared to SILAC and enables the analysis of clinical samples where metabolic labeling is impossible.[1]

FeatureTraditional SILACDimethyl-13C2,d6 Sulfate (Chemical)
Primary Application Cultured Cells (Dividing)Tissues, Biofluids, Primary Cells
Labeling Stage Metabolic (In vivo, Pre-lysis)Chemical (In vitro, Post-digestion)
Cost Efficiency Low (High media/serum cost)High (Reagents are inexpensive)
Precision (CV) Excellent (<5-10%)Good (<10-15%)
Toxicity/Safety Non-toxicHigh Toxicity (Requires Fume Hood)

Technical Deep Dive

Traditional SILAC: The Metabolic Standard

SILAC relies on the metabolic incorporation of heavy amino acids (typically


-Lysine and 

-Arginine) into the proteome during cell division.[1]
  • Mechanism: Cells are grown in dialyzed serum and media deficient in "light" amino acids, supplemented with "heavy" equivalents.[1] After 5–6 doublings, >97% incorporation is achieved.[1]

  • Advantage: Samples are mixed intact (at the cell or lysate level).[1] Any downstream processing errors (fractionation, digestion, cleanup) affect both Light and Heavy populations equally, cancelling out technical variability.[1]

Dimethyl-13C2,d6 Sulfate: The Chemical Challenger

This method utilizes stable isotope-coded methylation of primary amines (N-termini and Lysine side chains).[1] While "Dimethyl Labeling" often refers to the reductive amination route (Formaldehyde + Cyanoborohydride), Dimethyl Sulfate (DMS) is a direct alkylating agent that transfers a methyl group.[1]

  • Reagent Specificity: Dimethyl-13C2,d6 sulfate (

    
    )
    
    
    
    SO
    
    
    transfers a heavy methyl group (
    
    
    , +19 Da) to amines.[1]
  • Mass Shift:

    • Light:

      
       (Mass ~15 Da)
      
    • Heavy:

      
       (Mass ~19 Da)
      
    • Net Shift: +4 Da per methyl group.[1] Since N-termini and Lysines are typically dimethylated, the total shift is often +8 Da or +16 Da per peptide, providing clear separation in MS.[1]

  • Mechanism: Nucleophilic attack of the amine nitrogen on the methyl group of the sulfate ester.[1]

Workflow Visualization

The following diagram contrasts the experimental workflows. Note the "Mixing Point"—the earlier the mixing, the lower the technical error.

G cluster_SILAC Traditional SILAC (Metabolic) cluster_Dimethyl Dimethyl-13C2,d6 Sulfate (Chemical) cluster_Common Downstream Processing S_Cells Cells (Light & Heavy Media) S_Grow Grow for 5-6 Passages S_Cells->S_Grow S_Lysis Cell Lysis S_Grow->S_Lysis S_Mix MIX PROTEINS (1:1) S_Lysis->S_Mix C_Frac Fractionation (SCX/High pH) S_Mix->C_Frac Proteins Mixed Early D_Sample Any Sample (Tissue/Fluid) D_Lysis Lysis & Denaturation D_Sample->D_Lysis D_Digest Trypsin Digestion D_Lysis->D_Digest D_Label Chemical Labeling (Light vs. Heavy Reagent) D_Digest->D_Label D_Quench Quench Reaction D_Label->D_Quench D_Mix MIX PEPTIDES (1:1) D_Quench->D_Mix D_Mix->C_Frac Peptides Mixed Late C_LCMS LC-MS/MS Analysis C_Frac->C_LCMS C_Data Quantitation (MaxQuant/Proteome Discoverer) C_LCMS->C_Data

Caption: Workflow comparison showing the critical difference in mixing points. SILAC mixes proteins immediately after lysis, while Dimethyl labeling mixes peptides after digestion and labeling.[1]

Detailed Cost & Performance Analysis

Financial Cost[1]
  • SILAC: High.[1] Requires specialized dialyzed FBS (expensive) and heavy amino acids.[1] A 500mL bottle of SILAC media + supplements can cost

    
    500 .[1] For a large experiment (e.g., 10 conditions, triplicates), costs escalate into the thousands.[1]
    
  • Dimethyl Sulfate: Low.[1] The reagent itself is a bulk chemical.[1] Even the isotopically labeled version (Dimethyl-13C2,d6 sulfate) is used in microliter quantities.[1] A 1g ampule (~

    
    400) can label hundreds of samples.[1]
    
    • Note: The "Formaldehyde" dimethyl method is even cheaper (pennies per sample), but Dimethyl Sulfate is competitive.[1]

Sample Applicability
  • SILAC: Limited.[1] Only applicable to cells that can grow in culture.[1] Cannot be used for human tissue biopsies, plasma, or CSF.[1]

  • Dimethyl: Universal.[1] Can label peptides from any source . This makes it the only option for clinical proteomics or post-mortem tissue analysis.[1]

Labeling Efficiency & Side Reactions
  • SILAC: Near 100%.[1][2] The cell's machinery incorporates the label. Main issue: "Arginine-to-Proline conversion" (metabolic recycling) which splits the heavy signal, reducing quantitation accuracy (can be mitigated by titration).[1]

  • Dimethyl Sulfate: 95–99%.[1][2][3][4] Chemical labeling is robust but pH-dependent.[1]

    • Risk:[1] Dimethyl sulfate is a strong alkylating agent.[1] Unlike reductive amination (which is specific to amines), DMS can occasionally methylate carboxyl groups (forming esters) or histidine/cysteine residues if pH is not strictly controlled, potentially increasing sample complexity.[1]

Safety Profile (Critical)
  • SILAC: Safe.[1] Standard BSL-1/2 cell culture hazards.

  • Dimethyl Sulfate: Extreme Hazard. DMS is a potent carcinogen, mutagen, and is volatile.[1] It can be absorbed through intact skin and causes severe respiratory damage.[1]

    • Requirement: Must be handled in a functioning fume hood with double-gloving and specific neutralization protocols (e.g., NaOH).[1]

Experimental Protocols

Protocol A: Traditional SILAC (Brief)
  • Preparation: Prepare "Light" (Lys/Arg) and "Heavy" (Lys-13C6/Arg-13C6) DMEM with 10% dialyzed FBS.[1]

  • Adaptation: Passage cells in respective media for at least 5 doublings.[1]

  • Validation: Check incorporation efficiency via MS (target >95%).

  • Experiment: Apply treatment to "Heavy" cells; keep "Light" as control.

  • Harvest: Lyse cells, quantify protein (BCA assay).

  • Mix: Combine Light and Heavy lysates at 1:1 ratio.

  • Process: Reduce, alkylate, digest (Trypsin), and analyze.

Protocol B: Dimethyl-13C2,d6 Sulfate Labeling

Note: This protocol assumes peptides have already been generated via standard Trypsin digestion.[1]

Materials:

  • Peptides (100 µg) in 100 mM TEAB (Triethylammonium bicarbonate), pH 8.5.[1]

  • Light Reagent: Dimethyl Sulfate (Unlabeled).[1]

  • Heavy Reagent: Dimethyl-13C2,d6 Sulfate.[1][2][3][4]

  • Quenching Buffer: 1% Ammonia or Hydroxylamine.[1]

Step-by-Step:

  • Reconstitution: Dissolve peptide pellets in 100 µL of 100 mM TEAB (pH must be >8.0 for amine specificity).

  • Labeling:

    • Tube A (Control): Add 4 µL of Light Dimethyl Sulfate.

    • Tube B (Treated): Add 4 µL of Heavy Dimethyl-13C2,d6 Sulfate.

    • Warning: Perform in Fume Hood.[1] DMS is volatile and toxic.[1]

  • Incubation: Vortex and incubate at room temperature for 30–60 minutes.

  • Boost: Add a second aliquot (2 µL) of reagent to ensure complete labeling; incubate 30 mins.

  • Quenching: Add 10 µL of 1% Ammonia solution to consume excess reagent. Incubate 10 mins.

  • Acidification: Acidify with Formic Acid (to pH < 3).[1]

  • Mixing: Combine Tube A and Tube B (1:1 ratio based on initial peptide mass).

  • Cleanup: Desalt using C18 StageTips or SPE columns before LC-MS.

References

  • Ong, S. E., et al. (2002).[1] Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[1] Molecular & Cellular Proteomics. Link

  • Boersema, P. J., et al. (2009).[1] Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols. Link

  • Hsu, J. L., et al. (2003).[1] Stable-isotope dimethyl labeling for quantitative proteomics. Analytical Chemistry. Link[1]

  • Sigma-Aldrich. Dimethyl sulfate-13C2,d6 Product Specification. Link[1]

  • Lau, H. T., et al. (2014).[1] Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics. Journal of Proteome Research.[1] Link[1]

Sources

Benchmarking Isotopic Purity: A Comparative Guide to Verifying Dimethyl-13C2,d6 Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative proteomics (SILAC, chemical labeling) and DMPK studies, the integrity of your data is only as good as the isotopic purity of your reagents. Dimethyl-13C2,d6 sulfate (DMS-13C2,d6) is a high-value methylating agent used to introduce a heavy methyl group (


) with a mass shift of +4.02 Da  per labeling site.

Incomplete enrichment or deuterium scrambling ("back-exchange") leads to signal bleed into "light" channels, destroying quantitation accuracy. This guide outlines the two validated workflows for verifying enrichment: Quantitative NMR (qNMR) for absolute structural certification and Derivatization-HRMS for functional validation.

CRITICAL SAFETY PROTOCOL

STOP. Before opening any vial of Dimethyl Sulfate (DMS), acknowledge the following:

  • Toxicity: DMS is a potent alkylating agent, highly toxic by inhalation, and a probable human carcinogen.

  • Volatility: It has poor warning properties (odorless).

  • Handling: All work MUST be performed in a functioning chemical fume hood.

  • Quenching: Never discard neat DMS. Quench all tips, vials, and waste with 1M NaOH or Ammonium Hydroxide to hydrolyze the sulfate ester before disposal.

The Physics of Enrichment Failure

Why does the Certificate of Analysis (CoA) sometimes fail to predict experimental reality?

  • H/D Exchange (Scrambling): While the C-D bond is generally stable, acidic impurities or improper storage in protic solvents can catalyze the exchange of Deuterium for Hydrogen.

  • Incomplete Synthesis: The precursor methanol (

    
    ) determines the maximum theoretical enrichment. If the precursor was 98% D, your DMS cannot exceed 98%.
    
  • The "M-1" Problem: In Mass Spectrometry, a 99% enriched reagent still contains ~1% of the

    
     isotopologue. If your quantitation window is tight, this creates a "shadow" peak that mimics biological variance.
    
Method A: Quantitative NMR (qNMR) – The Absolute Standard

Best for: Incoming raw material QC, absolute purity determination.

Direct analysis of DMS via NMR is the most accurate method because it observes the nuclei directly without ionization bias.

Experimental Protocol
  • Solvent: Use CDCl3 (Chloroform-d) stored over molecular sieves. Avoid protic solvents (MeOH, Water) to prevent hydrolysis.

  • Internal Standard (IS): Add Dimethyl Sulfone (DMSO2) or Maleic Acid at a known concentration (approx. 10 mM) as a quantitation reference.

  • Acquisition:

    • 
      H NMR (600 MHz+):  Set relaxation delay (
      
      
      
      ) to >30s to ensure full relaxation.
    • 
      C NMR:  Run proton-decoupled sequence.
      
Data Interpretation
  • The "Silence" Test (

    
    H):  In a perfect 
    
    
    
    sample, the methyl region (~4.0 ppm) should be silent . Any signal here represents residual Protium (
    
    
    ).
  • Calculation:

    
    
    
  • 
    C Coupling:  The 
    
    
    
    spectrum will show a septet (due to coupling with 3 Deuteriums, spin 1). The coupling constant
    
    
    confirms the bond integrity.
Method B: Derivatization + HRMS – The Functional Standard

Best for: Routine checks, verifying "usable" enrichment in LC-MS workflows.

DMS is too reactive and volatile to inject directly into an ESI source. We must derivatize a stable acceptor to mimic the actual labeling reaction.

Experimental Protocol

Reagents:

  • Acceptor: 4-Nitrobenzoic Acid (High ionization efficiency in Negative Mode) or a standard peptide (e.g., Angiotensin).

  • Base: Potassium Carbonate (

    
    ).
    
  • Solvent: Anhydrous Acetone.

Workflow:

  • Mix: 10 µmol 4-Nitrobenzoic acid + 15 µmol

    
     in 500 µL Acetone.
    
  • Label: Add 12 µmol DMS-13C2,d6 . Cap tightly.

  • Incubate: 60°C for 30 mins.

  • Quench: Add 100 µL 1M Ammonium Hydroxide.

  • Dilute: Dilute 1:1000 in 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Analyze: Inject onto LC-HRMS (Orbitrap or Q-TOF).

Data Interpretation (Isotopologue Deconvolution)

You are looking for the shift from the acceptor to the methylated product.

  • Target Shift: +19.04 Da (Heavy Methyl) vs +15.02 Da (Light Methyl). Net Shift: +4.02 Da.

  • The Envelope:

    • Peak A (Heavy): The dominant peak at

      
      .
      
    • Peak B (M-1): Loss of one D (replaced by H).

    • Peak C (M-4): Loss of label (Light methyl).

Calculation: Use the peak intensities (


) to calculate Atom % Enrichment (APE):


Visualization: Workflow & Decision Logic
Figure 1: Comparative Workflows for Isotopic Verification

Caption: Logical flow for selecting and executing the correct verification method based on available instrumentation and safety constraints.

G cluster_NMR Method A: Structural Integrity (qNMR) cluster_MS Method B: Functional Purity (HRMS) Start DMS-13C2,d6 Reagent Step_Solvent Dissolve in CDCl3 (Anhydrous) Start->Step_Solvent QC Lab Step_Deriv Derivatize with Benzoic Acid Start->Step_Deriv App Lab Step_Acq Acquire 1H NMR (Long Relaxation) Step_Solvent->Step_Acq Step_Calc Calculate Residual Proton Signal Step_Acq->Step_Calc Step_Quench Quench Excess (NH4OH) Step_Deriv->Step_Quench Step_Inj LC-HRMS Analysis Step_Quench->Step_Inj Step_Deconv Isotopologue Deconvolution Step_Inj->Step_Deconv

Comparative Analysis: Which Method to Choose?
FeatureMethod A: qNMR Method B: Derivatization HRMS Method C: Low-Res MS (Single Quad)
Primary Output Absolute Atom % (D and 13C)Functional Enrichment (Usability)Rough Check (+/- 5%)
Sensitivity Low (Requires mg amounts)High (Requires ng amounts)Medium
Safety High Risk (Handling neat DMS)Safer (DMS is consumed/quenched)Safer (DMS is consumed)
Precision Gold Standard (>99.9% accuracy)Excellent for isotopologue distributionPoor (Cannot resolve M-1 well)
Throughput Low (1 sample/hour)High (Auto-sampler compatible)High
Cost High (Deuterated solvents, NMR time)Moderate (LC solvents, Columns)Low

Recommendation:

  • For Synthesis/QC Labs: You must use qNMR to certify the batch.

  • For Proteomics/DMPK End Users: Use Derivatization HRMS . It confirms that the reagent works in your specific buffer system and provides the exact background subtraction factors needed for your quantitation software (e.g., MaxQuant, Skyline).

References
  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2011). Atom Percent Enrichment and Isotopic Purity Guidelines. NIST. [Link]

  • Almac Group. (2014). Case Study: Determination of Isotopic Purity by Accurate Mass LC/MS.[Link] (Search: Isotopic Purity Case Study)

  • National Institute for Occupational Safety and Health (NIOSH). Dimethyl Sulfate: IDLH Value Profile. CDC. [Link]

  • Scientific Instrument Services. Isotope Distribution Calculator and Mass Spec Plotter.[Link]

Differentiating 13C2,d6 dimethyl sulfate signals from background noise in MS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Differentiating 13C2,d6-Dimethyl Sulfate Signals in MS

Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Introduction: The Signal-to-Noise Challenge in Trace Alkylator Analysis

Dimethyl Sulfate (DMS) is a potent alkylating agent used extensively in organic synthesis.[2][3] However, in pharmaceutical development, it is classified as a potential genotoxic impurity (PGI). Regulatory bodies (FDA, EMA) mandate its control at trace levels (ppm to ppb), necessitating analytical methods with extreme sensitivity and specificity.

The core challenge in quantifying trace DMS is distinguishing the analyte signal from background noise, matrix interferences, and endogenous isobaric compounds. Conventional internal standards (IS) like deuterated-only analogs often suffer from "isotopic cross-talk"—where the signal of the IS overlaps with the natural isotopic envelope of the analyte, or vice versa.

This guide analyzes the performance of 13C2,d6-Dimethyl Sulfate (13C2,d6-DMS) as a superior internal standard, comparing it against standard deuterated alternatives (d6-DMS) and unlabeled external calibration methods.[1]

Mechanism of Action: The "Silent Region" Mass Shift[1]

To understand why 13C2,d6-DMS outperforms other standards, we must analyze the mass spectral physics.[1]

  • Unlabeled DMS: Molecular Weight (MW) ~126.1 Da. Major fragment (EI/ESI):

    
     at m/z 95 .
    
  • d6-DMS: MW ~132.1 Da (+6 shift). Major fragment:

    
     at m/z 98  (+3 shift).
    
  • 13C2,d6-DMS: MW ~134.1 Da (+8 shift). Major fragment:

    
     at m/z 99  (+4 shift).
    

The Critical "Sulfur Effect": Sulfur has a significant natural isotope, ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 (approx. 4.2% abundance), creating a strong M+2 peak.
  • If using d6-DMS , the quantifier ion (m/z 98) is only +3 Da away from the analyte's base peak (m/z 95). This places the IS signal dangerously close to the analyte's M+3 background noise (often elevated due to

    
     + 
    
    
    
    combinations).
  • 13C2,d6-DMS provides a +4 Da shift for the fragment (m/z 99) and +8 Da for the parent. This pushes the signal into a "silent region" of the mass spectrum, completely clearing the analyte's isotopic envelope.

Comparative Analysis: 13C2,d6-DMS vs. Alternatives

The following table summarizes the performance metrics of 13C2,d6-DMS against common alternatives.

Table 1: Performance Comparison of Internal Standards for DMS Analysis

Feature13C2,d6-DMS (Recommended) d6-DMS (Standard) Unlabeled (External Std)
Parent Mass Shift +8 Da (Distinct)+6 DaN/A
Fragment Mass Shift +4 Da (m/z 99)+3 Da (m/z 98)N/A
Interference Risk Low. Clears M+2/M+3 natural isotopes (e.g., 34S).Medium. Overlaps with analyte's M+3 noise.High. Susceptible to matrix suppression.
Carrier Effect High. Co-elutes/near-elutes to prevent adsorption losses.High.None.
Chromatography Slight RT shift (Deuterium effect), but negligible for integration.Slight RT shift.Perfect match (Self).
LOQ Potential < 50 ppb (Due to lower background).~100-500 ppb.> 1 ppm (Matrix dependent).

Visualization: Isotopic Interference Logic

The diagram below illustrates why the +4 Da shift of the fragment ion is critical for avoiding the "Sulfur M+2" trap.

IsotopicInterference cluster_analyte Unlabeled DMS Signal (Analyte) cluster_IS Internal Standard Signals M0 m/z 95 (M+0) Base Peak M2 m/z 97 (M+2) 34S Isotope (~4%) M0->M2 Natural Isotope M3 m/z 98 (M+3) Noise/Background M2->M3 Tail d6 d6-DMS (m/z 98) RISK: Overlaps M+3 M3->d6 INTERFERENCE C13d6 13C2,d6-DMS (m/z 99) SAFE: Silent Region M3->C13d6 Resolved (>1 Da)

Caption: Spectral overlap analysis showing how 13C2,d6-DMS (m/z 99) avoids the interference zone created by the natural 34S isotope of the analyte, unlike d6-DMS.

Experimental Protocol: Differentiating Signals

To successfully differentiate 13C2,d6-DMS from background noise, a derivatization workflow is recommended to enhance ionization efficiency.[1]

Methodology: Pre-Column Derivatization with GC-MS/LC-MS

Objective: Quantify trace DMS in an API (Active Pharmaceutical Ingredient) using 13C2,d6-DMS as the Internal Standard.

Reagents:

  • Analyte: DMS (Unlabeled).

  • Internal Standard: 13C2,d6-Dimethyl Sulfate (Sigma/CIL).[1]

  • Derivatizing Agent: Pyridine or Aminophenazone (increases sensitivity).[1]

Step-by-Step Workflow:

  • Stock Preparation:

    • Prepare a 1 mg/mL stock of 13C2,d6-DMS in Acetonitrile.[1]

    • Note: Handle in a fume hood; DMS is a carcinogen.[1][4]

  • Spiking (The "Carrier" Step):

    • Add the IS to the sample before any extraction or derivatization.[1]

    • Scientific Rationale: The heavy IS acts as a "carrier," occupying active sites on glassware/vials that might otherwise adsorb the trace analyte, improving recovery at low ppb levels.[1]

  • Derivatization:

    • Mix Sample + IS + Pyridine (excess).[1]

    • Incubate at 60°C for 20 mins.

    • Reaction: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      .
      
    • IS Reaction:ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      .
      
  • MS Acquisition (SIM Mode):

    • Set up Selected Ion Monitoring (SIM) or MRM.[1]

    • Channel 1 (Analyte): Monitor m/z associated with the methyl-derivative (e.g., Methylpyridinium m/z 94).

    • Channel 2 (IS): Monitor m/z for the heavy derivative.

      • Methyl group mass: 15 Da (CH3).[1]

      • Heavy Methyl group: 19 Da (13CD3).[1]

      • Shift: +4 Da.

      • Monitor m/z 98 (94 + 4).[1]

  • Data Analysis (Differentiation):

    • Extract Ion Chromatograms (EIC) for Channel 1 and Channel 2.[1]

    • Validation Check: Ensure the retention time of the IS is within ±0.05 min of the analyte. (Deuterium may cause a slight early elution, typically <2 seconds).[1]

    • S/N Calculation: Calculate Signal-to-Noise for the IS peak. It must be >10:1 to be valid.[1]

Workflow Visualization

Workflow cluster_detection Signal Differentiation Step1 Sample Preparation (API + Matrix) Step2 Add Internal Standard (13C2,d6-DMS) Step1->Step2 Step3 Derivatization (e.g., + Pyridine) Step2->Step3 Co-Reaction Step4 LC-MS / GC-MS Analysis (SIM Mode) Step3->Step4 SignalA Analyte Signal (m/z X) Step4->SignalA Channel 1 SignalB IS Signal (m/z X + 4) Step4->SignalB Channel 2

Caption: Analytical workflow ensuring the Internal Standard undergoes the same derivatization and extraction physics as the analyte, self-correcting for matrix effects.

Conclusion

Differentiating DMS signals from background noise is a function of spectral resolution . While d6-DMS is a common standard, it operates in a "noisy" region of the mass spectrum due to the M+3 overlap from sulfur isotopes.

13C2,d6-Dimethyl Sulfate offers a definitive advantage by providing a +4 Da mass shift (per methyl group) or +8 Da (parent). This shift effectively decouples the internal standard signal from the analyte's isotopic envelope, allowing for lower Limits of Quantitation (LOQ) and higher confidence in genotoxic impurity assays.

References

  • Determination of dimethyl sulfate genotoxic impurities in tertiary amine drugs by ultra-high performance liquid chromatography-tandem mass spectrometry. Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Determination of low ppm levels of dimethyl sulfate in an aqueous soluble API intermediate using liquid-liquid extraction and GC-MS. Source: Journal of Pharmaceutical and Biomedical Analysis URL:[Link]

Sources

Safety Operating Guide

Dimethyl-13C2,d6 sulfate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

:::danger IMMEDIATE HAZARD ALERT Dimethyl Sulfate (DMS) is a potent alkylating agent, mutagen, and suspected human carcinogen. [1]

  • Inhalation Risk: Fatal pulmonary edema may occur with a delay of 6–24 hours after exposure.

  • Skin Risk: Rapidly absorbed through skin. Standard nitrile gloves provide insufficient protection (breakthrough < 5 mins).

  • Isotope Note: While labeled with

    
     and Deuterium (
    
    
    
    ), this compound is NOT radioactive . Do not dispose of it in radioactive waste streams unless mixed with other radiolabels. :::

Executive Summary & Chemical Profile

As researchers, we often treat stable isotope-labeled reagents with extreme conservation due to their high cost. However, once Dimethyl-13C2,d6 sulfate is deemed waste (or in the event of a spill), safety supersedes economic value .

This guide provides a self-validating protocol for the Alkaline Hydrolysis of DMS. We utilize Sodium Hydroxide (NaOH) over Ammonia for bulk disposal to avoid generating methylamine gases, which are themselves toxic and volatile.

Physicochemical Constraints
PropertyValueOperational Impact
Density 1.33 g/mLDenser than water. DMS will sink to the bottom of aqueous neutralization solutions.
Solubility Low (Water)Immiscible. It forms a separate phase, creating a kinetic barrier to hydrolysis.
Hydrolysis Slow (Neutral pH)Requires Base. Water alone is insufficient for rapid decontamination.
Flash Point 83°C (182°F)Combustible.[2] Keep away from ignition sources during neutralization.[3][4][5]

Pre-Disposal Assessment Logic

Before initiating chemical destruction, verify the status of the material to ensure regulatory compliance and cost-efficiency.

DisposalLogic Start Assess Dimethyl-13C2,d6 Sulfate IsRadio Is it mixed with Radioactive Isotopes (e.g., 3H, 14C)? Start->IsRadio RadWaste DISPOSE as RADIOACTIVE WASTE (Do not chemically neutralize without RSO approval) IsRadio->RadWaste Yes ChemAssess Assess Purity/Volume IsRadio->ChemAssess No (Stable Isotopes Only) IsPure Is it Unused/High Purity? ChemAssess->IsPure Reuse Retain for Future Synthesis (Store under inert gas, 2-8°C) IsPure->Reuse Yes Neutralize Proceed to ALKALINE HYDROLYSIS (See Section 3) IsPure->Neutralize No (Waste/Residue)

Figure 1: Decision matrix distinguishing between stable isotope chemical waste and radioactive mixed waste.

The Neutralization Protocol: Alkaline Hydrolysis

Objective: Chemically destroy the alkylating potential of DMS by converting it into Methanol-13C,d3 and Sodium Methyl Sulfate (eventually Sodium Sulfate).

Mechanism:



Note: The reaction is exothermic.[6] The labeled methyl groups are converted to labeled methanol.
Required Materials
  • PPE: Silver Shield® (Laminate) gloves (mandatory), lab coat, chemical splash goggles, face shield.

  • Reagents: 1N or 2N Sodium Hydroxide (NaOH) solution.

  • Equipment: Fume hood, stir plate, large beaker (2x volume of waste), secondary containment tray.

Step-by-Step Procedure
Phase 1: Preparation
  • Work in a Fume Hood: Ensure sash is at the lowest working height.

  • Prepare Base: Calculate the volume of waste. Prepare a volume of 1N NaOH that is at least 10x the volume of the DMS waste.

    • Why? Excess base ensures the pH remains >12 throughout the reaction, driving hydrolysis to completion [1].

Phase 2: The Controlled Quench
  • Agitation Setup: Place the NaOH container on a stir plate and insert a magnetic stir bar. Initiate a vigorous vortex .

    • Critical Control Point: Because DMS is denser (1.33 g/mL) and immiscible, it will sink and pool at the bottom. Without vigorous stirring, the interface area is too small, and hydrolysis will stall, leaving active DMS hidden under the aqueous layer [2].

  • Addition: Slowly add the Dimethyl-13C2,d6 sulfate to the stirring NaOH solution.

    • Rate: Add dropwise or in small aliquots to manage the exotherm. Monitor temperature; do not exceed 50°C to prevent methanol vaporization.[7]

Phase 3: Validation & Completion
  • Reaction Time: Allow the mixture to stir for 30 minutes after the last addition.

  • Visual Check: The solution should become homogenous (one phase). If an oily droplet remains at the bottom, continue stirring.

  • pH Verification: Stop stirring. Dip a pH strip. The pH must remain >12 .[7] If it has dropped, add more NaOH and stir for another 15 minutes.

  • Final Disposal: Once neutralized, the solution contains labeled methanol and sodium sulfate. Label as "Solvent Waste: Basic, containing Methanol" and dispose of according to your institution's chemical waste guidelines.

Emergency Contingencies: Spills

In the event of a spill outside the hood, immediate action is required.[5]

  • Evacuate: Clear the area immediately. Vapors are insidious.

  • Isolate: Do not re-enter without Self-Contained Breathing Apparatus (SCBA) if the spill is significant (>30 mL) or in a confined space.

  • Neutralization (Spill Specific):

    • For small, contained spills in a hood, cover with a mixture of Ammonia solution (10-15%) or Soda Ash .

    • Note: Ammonia is often preferred for spills on surfaces because it penetrates crevices better than viscous NaOH, converting DMS to methylamine salts [3].

  • Decontamination: Allow the absorbent material to sit for 24 hours before disposal.

Scientific Rationale & Mechanism

The following diagram illustrates the chemical pathway and the critical "Phase Transfer" barrier that necessitates vigorous stirring.

ReactionMechanism DMS Dimethyl-13C2,d6 Sulfate (Hydrophobic / Dense) Interface Phase Interface (Kinetic Barrier) DMS->Interface NaOH NaOH (Aqueous) (Hydrophilic) NaOH->Interface Products Methanol-13C,d3 + Sodium Sulfate Interface->Products Hydrolysis (SN2) Stirring Vigorous Stirring (Disrupts Barrier) Stirring->Interface Required for

Figure 2: Reaction mechanism highlighting the phase-transfer limitation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).

  • Lunn, G., & Sansone, E. B. (1985). Validation of techniques for the destruction of dimethyl sulfate. American Industrial Hygiene Association Journal, 46(2), 111–114.

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Dimethyl Sulfate.

  • Cameo Chemicals (NOAA). Dimethyl Sulfate Chemical Data Sheet.

Sources

Personal Protective Equipment & Handling Guide: Dimethyl-13C2,d6 Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Summary: The "Silent" Threat

Do not treat Dimethyl-13C2,d6 sulfate (DMS-13C,d6) like a standard organic solvent. While the isotopic labeling (


 and Deuterium) increases the financial value and analytical utility of this material, it shares the exact toxicological profile of non-labeled Dimethyl Sulfate (DMS).
  • The Critical Danger: DMS possesses poor warning properties (no odor until dangerous concentrations) and a latency period of 6–24 hours . Exposure often causes no immediate pain. A researcher can absorb a lethal dose through the skin or inhale vapors and feel fine until pulmonary edema or severe tissue necrosis sets in hours later.

  • Mechanism: It is a potent alkylating agent that methylates DNA, causing cytotoxicity, mutagenicity, and carcinogenicity.

  • Product Integrity: The deuterated nature (

    
    ) makes this compound hygroscopic. Exposure to atmospheric moisture not only degrades the reagent into sulfuric acid and methanol-d3 (creating a corrosive hazard) but also ruins the isotopic purity required for NMR/MS applications.
    

The Barrier Strategy: PPE Specifications

Standard laboratory nitrile gloves provide insufficient protection against DMS. The molecule is small and non-polar enough to permeate standard 4-mil nitrile gloves in <4 minutes .

Hand Protection (The Double-Glove Protocol)

You must utilize a laminate barrier.[1]

LayerMaterial SpecificationBrand ExamplesBreakthrough TimeFunction
Inner (Critical) EVOH/PE Laminate Ansell Silver Shield™ / 4H®> 480 mins Chemical impermeability.
Outer (Mechanical) Thick Nitrile (minimum 8 mil) Microflex® / TouchNTuff®< 10 mins (for DMS)Protects the inner laminate glove from tears/snags and provides grip.

Protocol:

  • Don the Silver Shield/Laminate gloves first. They are loose-fitting and reduce dexterity.

  • Don the heavy nitrile gloves over the laminate gloves to compress the fit and restore tactile feedback.

  • Immediately change the outer glove if any splash occurs.

Respiratory & Eye Protection[2][3][4][5][6][7]
  • Primary Engineering Control: All handling must occur inside a certified chemical fume hood with a face velocity of 80–120 fpm.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory. Face shields are recommended for transfers >5 mL.

  • Respiratory: If work must occur outside a hood (strongly discouraged), a full-face respirator with organic vapor cartridges is the minimum, but Self-Contained Breathing Apparatus (SCBA) is the standard for spill response due to poor odor warning.

Operational Workflow: Handling & Transfer

Objective: Zero exposure to the operator, zero moisture introduction to the isotope.

Preparation Phase
  • The "Kill" Bath: Before opening the vial, prepare a beaker of 10% Ammonium Hydroxide (aq) or 1M Sodium Hydroxide in the fume hood. This is your neutralization station for tips, syringes, and gloves.

  • Dry Environment: Flush the syringe and needle with dry Nitrogen or Argon. Moisture will cause H/D exchange, ruining the

    
     enrichment.
    
Transfer Protocol (Syringe Method)

Avoid pouring. Pouring increases vapor surface area and spill risk.

  • Septum Technique: If the DMS-13C,d6 is in a septum-capped vial, do not remove the cap. Inject dry inert gas (N2/Ar) to equalize pressure.

  • Draw: Withdraw the required volume using a gas-tight glass syringe with a Luer-lock needle.

  • Transfer: Inject directly into the reaction vessel or NMR tube.

  • Immediate Deactivation: Immediately draw the 10% Ammonia solution into the contaminated syringe and eject it back into the beaker. Repeat 3 times. This hydrolyzes residual DMS inside the needle.

Visualizing the Safety Logic

The following diagram outlines the decision-making process for PPE and Emergency Response.

SafetyLogic Start Handling DMS-13C2,d6 HoodCheck Is Fume Hood Functional? Start->HoodCheck Gloves Glove Selection: Laminate (Silver Shield) UNDER Nitrile HoodCheck->Gloves Yes LargeSpill Large or Outside Hood: EVACUATE LAB Do Not Attempt Cleanup HoodCheck->LargeSpill No (Stop Work) Transfer Transfer Method: Syringe/Septum Only (No Pouring) Gloves->Transfer Spill Spill Event Occurs Transfer->Spill SmallSpill Small (<5mL) in Hood: Neutralize with Ammonia/NaOH Spill->SmallSpill Contained Spill->LargeSpill Uncontained

Figure 1: Decision matrix for safe handling and emergency response escalation.

Deactivation & Disposal (The Chemistry of Safety)

You cannot dispose of DMS-13C,d6 as standard organic waste without deactivation.

The Reaction:



Note: Hydrolysis with NaOH produces Methanol and Sodium Sulfate.

Deactivation Steps:

  • Collect all contaminated waste (wipes, excess reagent) in a beaker.

  • Add excess 10% Ammonium Hydroxide or 1M NaOH .

  • Allow to stand in the fume hood for 24 hours .

  • Check pH to ensure it remains basic.

  • Dispose of the neutralized solution as basic aqueous waste (non-acutely toxic).

WARNING: Do not mix concentrated undiluted DMS with concentrated Ammonia; the reaction can be violent and exothermic. Always use dilute base.

References

  • CDC / NIOSH. (2019). Dimethyl Sulfate: Systemic Agent. The Emergency Response Safety and Health Database. [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Organic Syntheses. (1920). Methyl Sulfate (Safety Note & Preparation). Coll. Vol. 1, p.48. [Link]

Sources

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